Antitumor agent-184
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H16N4O2S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(3E)-4-hydroxy-8-imino-3-phenacylidene-16-thia-2,7-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),4,6,10(15)-tetraene-5-carbonitrile |
InChI |
InChI=1S/C22H16N4O2S/c23-11-14-19(28)15(10-16(27)12-6-2-1-3-7-12)26-21(14)25-20(24)18-13-8-4-5-9-17(13)29-22(18)26/h1-3,6-7,10,24,28H,4-5,8-9H2/b15-10+,24-20? |
InChI Key |
WEARDOGJCUZIJV-WAPYETIASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Antitumor Agent LP-184: A Technical Guide
An In-depth Examination of the Core Molecular Pathways and Preclinical Efficacy of a Novel DNA Damaging Agent
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of the novel antitumor agent LP-184. Through a detailed analysis of its molecular interactions, signaling pathways, and preclinical data, this document serves as a critical resource for researchers, scientists, and drug development professionals. LP-184 is a next-generation acylfulvene prodrug that demonstrates potent and selective antitumor activity through a unique dual-biomarker mechanism. It is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in a variety of solid tumors. Upon activation, LP-184 acts as a DNA alkylating agent, inducing DNA double-strand breaks. Its cytotoxic effects are particularly pronounced in tumor cells with deficiencies in the DNA Damage Response (DDR) pathways, most notably the Homologous Recombination (HR) pathway, leading to synthetic lethality. This guide will delve into the quantitative preclinical data, detailed experimental protocols, and the intricate signaling cascades that define the therapeutic potential of LP-184.
Introduction
The landscape of cancer therapy is continually evolving, with a significant shift towards precision medicine and targeted therapies. A key strategy in this domain is the exploitation of specific molecular vulnerabilities within cancer cells, such as deficiencies in DNA repair mechanisms. LP-184 has emerged as a promising therapeutic candidate that leverages this approach. This document will first address the available information on a compound referred to as "Antitumor agent-184" (compound 12aa), and then provide an in-depth analysis of the extensively studied LP-184, which is central to the current understanding of this therapeutic strategy.
A Note on "this compound" (compound 12aa)
Initial investigations identified a compound designated "this compound" or "compound 12aa". This agent is reported to induce apoptosis in cancer cells.[1] However, the publicly available data on its specific mechanism of action, signaling pathways, and detailed experimental protocols are limited. The primary information available pertains to its in vitro cytotoxicity.
Quantitative Data Summary: this compound (compound 12aa)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16-F10 | Murine Melanoma | 2.35 | [1] |
| 4T1 | Murine Breast Cancer | 7.32 | [1] |
| CT26 | Murine Colon Carcinoma | 10.31 | [1] |
Due to the limited scope of information on "this compound (compound 12aa)," the remainder of this guide will focus on the well-characterized and clinically relevant agent, LP-184.
LP-184: A Deep Dive into the Mechanism of Action
LP-184 is a synthetic small molecule and a member of the acylfulvene class of compounds. Its therapeutic efficacy is predicated on a two-tiered mechanism that ensures tumor-selective activity while minimizing damage to healthy tissues.[2][3]
Core Mechanism: Dual-Biomarker Approach
-
Tumor-Selective Activation by PTGR1: LP-184 is a prodrug that requires enzymatic activation to exert its cytotoxic effects.[4][5][6][7] The activating enzyme is Prostaglandin Reductase 1 (PTGR1), an oxidoreductase that is frequently overexpressed in a wide range of solid tumors compared to normal tissues.[2][8] This differential expression of PTGR1 serves as the first layer of tumor selectivity.
-
Synthetic Lethality in DDR-Deficient Tumors: Once activated, LP-184 functions as a potent DNA alkylating agent. It covalently binds to DNA, primarily at the N3-adenine position, leading to the formation of DNA adducts and subsequent DNA double-strand breaks (DSBs).[9] In healthy cells with proficient DNA Damage Response (DDR) pathways, these breaks can be efficiently repaired. However, in cancer cells with inherent deficiencies in DDR pathways, particularly the Homologous Recombination (HR) pathway, the accumulation of unrepaired DSBs triggers apoptosis and cell death.[4][5][7] This reliance on a pre-existing tumor-specific vulnerability is a classic example of synthetic lethality.
Quantitative Data Summary: LP-184
In Vitro Cytotoxicity (IC50)
| Cell Line/Model | Cancer Type | Key Genetic Alteration | IC50 (nM) | Reference |
| NCI-60 Panel (Median) | Breast Cancer | Not Specified | 327 | [10] |
| NSCLC Cell Lines (Mean) | Non-Small Cell Lung Cancer | Various | 571 | [11] |
| NSCLC Cell Lines (Range) | Non-Small Cell Lung Cancer | Various | 45 - 1805 | [11] |
| GBM Cell Isolates (Range) | Glioblastoma | Various | 22 - 310 | [9] |
| LuCaP 96 Organoid | Prostate Cancer | Not Specified | 77 | [7] |
| LuCaP 86.2 Organoid | Prostate Cancer | Not Specified | 645 | [7] |
| HRD+ PDX Models (Mean) | Pancreatic, Lung, Prostate | HR Deficiency | 288 | |
| Pancreatic Tumor Models (HRD, Mean) | Pancreatic Cancer | HR Deficiency | 120.5 | [7] |
| Prostate Tumor Models (HRD, Mean) | Prostate Cancer | HR Deficiency | 92.2 | [7] |
In Vivo Tumor Growth Inhibition
| Tumor Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| 10 TNBC PDX Models | Triple-Negative Breast Cancer | 4 mg/kg i.v., (q2d x 5 then 7 days off) x 2 | 107% - 141% | [10] |
| Pancreatic Cancer Xenograft (ATR mutation) | Pancreatic Cancer | Not Specified | 140% | |
| Pancreatic Cancer Xenograft (BRCA1 mutation) | Pancreatic Cancer | Not Specified | 112% |
Clinical Trial Phase 1a Results
| Metric | Patient Population | Result | Reference |
| Disease Control Rate (at or above therapeutic dose) | Advanced Solid Tumors | 54% | [3][8] |
| Disease Control Rate (at RP2D) | Advanced Solid Tumors | 44% | [2] |
| Patients with Durable Stable Disease (>6 months) | Advanced Solid Tumors | 22% | [2] |
Signaling Pathways and Molecular Interactions
The antitumor activity of LP-184 is orchestrated through a series of well-defined molecular events, primarily centered on the DNA Damage Response pathway.
LP-184 Activation and DNA Damage Induction
DNA Damage Response and Synthetic Lethality
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of LP-184.
In Vitro Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of LP-184 in various cancer cell lines.
-
Method:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
LP-184 is serially diluted in culture medium to a range of concentrations.
-
The cells are treated with the different concentrations of LP-184 or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[11]
-
DNA Double-Strand Break (DSB) Detection (STRIDE Assay)
-
Objective: To quantify the induction of DNA double-strand breaks in cells following treatment with LP-184.
-
Method:
-
Cells are cultured and treated with LP-184, a positive control (e.g., etoposide), or a vehicle control for a defined time (e.g., 24 hours).
-
The SensiTive Recognition of Individual DNA Ends (STRIDE) assay is performed. This involves the in-situ labeling of DSBs.
-
Cells are also co-stained with DAPI to visualize the nucleus and with an antibody against a DNA damage marker such as gamma-H2AX (γH2AX).
-
Images are acquired using high-content imaging systems.
-
DSB foci (visualized as distinct fluorescent spots) are quantified using an algorithmic approach.[5][6][12]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of LP-184 in a living organism.
-
Method:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells or implanted with patient-derived xenograft (PDX) fragments.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
LP-184 is administered intravenously (i.v.) according to a specific dosing schedule (e.g., 4 mg/kg, every 2 days for 5 doses, followed by a 7-day break, repeated for 2 cycles).[10]
-
Tumor volume is measured regularly using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumor growth inhibition (TGI) is calculated. A TGI greater than 100% indicates tumor regression.[7]
-
PTGR1 Expression Analysis (RT-qPCR)
-
Objective: To quantify the expression level of PTGR1 in tumor tissue to serve as a predictive biomarker for LP-184 sensitivity.
-
Method:
-
RNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue samples.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
Quantitative polymerase chain reaction (qPCR) is carried out using primers specific for PTGR1 and one or more housekeeping genes (e.g., ACTB, GAPDH) for normalization.
-
The cycle threshold (Ct) values are determined.
-
The normalized expression of PTGR1 is calculated as the delta Ct (ΔCt), which is the difference between the average Ct of the housekeeping genes and the Ct of PTGR1. A lower ΔCt value indicates higher PTGR1 expression.[13]
-
Experimental Workflow Diagram
Conclusion
LP-184 represents a significant advancement in the development of targeted cancer therapies. Its unique dual-biomarker mechanism of action, involving tumor-selective activation by PTGR1 and synthetic lethality in DDR-deficient tumors, provides a strong rationale for its clinical development. The extensive preclinical data, including potent nanomolar in vitro cytotoxicity and significant in vivo tumor regression, underscore its therapeutic potential. The ongoing clinical trials will be crucial in translating these promising preclinical findings into tangible benefits for patients with advanced solid tumors. This technical guide provides a foundational understanding of the core principles driving the antitumor activity of LP-184, serving as a valuable resource for the scientific and drug development communities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 4. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. investing.com [investing.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]
An In-depth Technical Guide to the LP-184 DNA Damage Response Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-184 is a next-generation acylfulvene, a class of synthetic small molecules, designed as a tumor-activated prodrug that selectively targets solid tumors with specific molecular vulnerabilities.[1][2][3] Its mechanism hinges on the concept of synthetic lethality, where the drug's potent cytotoxic effects are realized in cancer cells harboring deficiencies in DNA Damage Response (DDR) pathways.[4][5][6] This targeted approach aims to induce irreparable DNA damage in malignant cells while minimizing harm to healthy tissues.[1][7] LP-184's activation is dependent on the enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in a variety of solid tumors, making PTGR1 a key biomarker for LP-184 sensitivity.[4][5][8][9] Preclinical studies have demonstrated nanomolar potency across a diverse range of cancer models, including those resistant to standard therapies like PARP inhibitors.[1][4][5][10] This guide provides a comprehensive overview of the core mechanism of LP-184, its interaction with the DNA damage response, key biomarkers, quantitative preclinical data, and detailed experimental protocols relevant to its study.
Core Mechanism of Action
LP-184's therapeutic action is a two-step process initiated by its selective activation within tumor cells.
2.1 Prodrug Activation by Prostaglandin Reductase 1 (PTGR1)
LP-184 is administered as an inactive prodrug. Its conversion to a highly reactive alkylating agent is catalyzed by the oxidoreductase enzyme Prostaglandin Reductase 1 (PTGR1).[4][5][8][9] The expression of PTGR1 is often significantly elevated in various solid tumors compared to normal tissues, providing a therapeutic window.[2][8][11] Computational analyses have shown a strong positive correlation between the transcript levels of PTGR1 and sensitivity to LP-184 across a wide panel of cancer cell lines.[11] This dependency has been validated experimentally; depleting PTGR1 in cancer cell lines renders them significantly less sensitive to LP-184.[9]
2.2 Induction of DNA Damage
Upon activation by PTGR1, the LP-184 metabolite becomes a potent DNA alkylating agent.[1][2][7] It forms covalent adducts with DNA, primarily at the N3-adenine position.[12] This action leads to the formation of interstrand cross-links and double-strand breaks (DSBs), which are highly cytotoxic lesions that obstruct critical cellular processes like DNA replication and transcription.[1][7] The accumulation of this irreparable damage ultimately triggers programmed cell death (apoptosis).[1]
The DNA Damage Response (DDR) Pathway and LP-184
The efficacy of LP-184 is profoundly influenced by the status of the cancer cell's DNA Damage Response (DDR) network. Tumors with inherent defects in these repair pathways are unable to resolve the DNA lesions induced by LP-184, leading to synthetic lethality.
3.1 Key DDR Pathways and Synthetic Lethality
LP-184-induced DNA damage is primarily repaired by two major pathways:
-
Homologous Recombination (HR): This pathway is crucial for the error-free repair of DNA double-strand breaks. Cancers with mutations in key HR genes, such as BRCA1, BRCA2, ATM, ATR, CHEK2, and PALB2, are particularly vulnerable to LP-184.[4][5][6][7][13] Depletion of components like BRCA2 or ATM has been shown to increase sensitivity to LP-184 by up to 12-fold.[4][5][14]
-
Nucleotide Excision Repair (NER): The NER pathway, particularly transcription-coupled NER (TC-NER), is also implicated in the repair of adducts formed by LP-184.[6][9][11] Deficiencies in NER pathway genes, such as ERCC2, ERCC3, ERCC4, and ERCC8, correlate with heightened sensitivity to the drug.[6][11][12]
This dual dependency means LP-184 has a broad potential patient population, encompassing tumors with either HR or NER deficiencies.[1][7]
3.2 Biomarkers of Sensitivity
Several key biomarkers have been identified to predict tumor response to LP-184:
-
PTGR1 Expression: High expression of PTGR1 is a prerequisite for the activation of LP-184 and is the primary determinant of its tumor-selective activity.[8][9][11]
-
DDR Gene Mutations: The presence of deleterious mutations in genes involved in the HR and NER pathways is a strong predictor of LP-184 efficacy.[2][6][11]
-
Schlafen 11 (SLFN11) Expression: SLFN11 is a putative DNA/RNA helicase that has emerged as a pan-cancer biomarker for sensitivity to a wide range of DNA-damaging agents.[15][16][17][18] High expression of SLFN11 is associated with increased sensitivity to these agents by promoting the arrest of replication forks under stress, leading to cell death.[17][19] This makes SLFN11 a valuable predictive biomarker for LP-184 therapy.
Quantitative Data Presentation
The preclinical efficacy of LP-184 has been quantified across various cancer models. The following tables summarize key data points.
Table 1: In Vitro Cytotoxicity (IC50) of LP-184 in Various Cancer Models
| Cancer Type | Cell Line / Model | DDR Status | IC50 (nM) | Reference |
| Pancreatic Cancer | Various Cell Lines | N/A | 114 - 182 | [11] |
| Pancreatic Cancer | PDX Model (CTG-1522) | ATR mutant | < 50 | [9] |
| Pancreatic Cancer | PDX Model (CTG-1643) | BRCA1 mutant | < 50 | [9] |
| Prostate Cancer | Organoid (LuCaP 96) | BRCA2/CHEK2 mutant | 77 | [5][6] |
| Prostate Cancer | Organoid (LuCaP 86.2) | N/A | 645 | [5] |
| Breast Cancer (TNBC) | NCI-60 Panel (Median) | Various | 327 | [10] |
| Glioblastoma (GBM) | Various Cell Isolates | Various | 22 - 310 | [12][20][21] |
| Ovarian, Lung, Prostate | PDX Models (14 total) | HR mutations | 30 - 300 | [6] |
Table 2: Comparative Potency of LP-184 vs. Olaparib
| Cancer Type | Model | DDR Status | LP-184 IC50 (nM) | Olaparib IC50 (nM) | Fold Difference | Reference |
| Prostate Cancer | Organoid (LuCaP 96) | BRCA2/CHEK2 mutant | 77 | > 9,200 | > 120x | [5] |
| Various | PDX Models (14 total) | HR mutations | 30 - 300 | 1700 - 6900 | N/A | [6] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity and mechanism of LP-184.
5.1 Cell Viability (MTS/MTT) Assay for IC50 Determination
This protocol is used to measure the cytotoxic effect of LP-184 on cancer cell lines and determine the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium.[22] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of LP-184 in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[14]
-
MTS/MTT Reagent Addition:
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[23] Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (MTT only): For the MTT assay, add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[22][23] Shake the plate gently for 10 minutes.[22]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm (for MTS/MTT) or 570 nm (for MTT).[22][23]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.[24]
5.2 Western Blot for DNA Damage Response Proteins (e.g., γH2AX)
This method is used to detect the phosphorylation of H2AX (a marker for DNA double-strand breaks) and other DDR proteins.
-
Cell Treatment and Lysis: Treat cells with LP-184 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[25][26]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
Sample Preparation: Mix 30-50 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[26]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[25][26][27]
-
Washing: Wash the membrane three times with a wash buffer (e.g., TBST) for 10-15 minutes each.[25]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25][26]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.[26]
5.3 Immunofluorescence for γH2AX Foci
This microscopy-based technique allows for the direct visualization and quantification of DNA double-strand breaks within individual cells.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.[28][29]
-
Treatment: Treat cells with LP-184 for the desired duration.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[28][29]
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.25-0.3% Triton X-100 in PBS for 10-30 minutes to allow antibody access to the nucleus.[28]
-
Blocking: Block the cells with a solution like 5% BSA in PBS for 30-60 minutes to reduce non-specific binding.[28][29][30]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against γH2AX (e.g., anti-phospho-Histone H2AX, Ser139) diluted in blocking buffer, typically overnight at 4°C in a humidified chamber.[28][30]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.[29][30]
-
Counterstaining: Wash again with PBS. Stain the nuclei by incubating with DAPI (4',6-diamidino-2-phenylindole) solution for 5-10 minutes.[30][31]
-
Mounting and Imaging: Wash a final time with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.[29][30] Acquire images using a fluorescence microscope.
-
Quantification: Analyze the images using software (e.g., Fiji/ImageJ) to count the number of γH2AX foci per nucleus, providing a quantitative measure of DNA damage.[28][32]
5.4 Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for quantifying DNA strand breaks in individual cells.
-
Cell Preparation: After treatment with LP-184, harvest cells and prepare a single-cell suspension.[33]
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose at 37°C and immediately pipette the mixture onto a specially coated microscope slide.[33][34] Allow it to solidify at 4°C.[33]
-
Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind DNA "nucleoids".[35][36]
-
DNA Unwinding (Alkaline Comet): For detecting single-strand breaks, place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer to allow the DNA to unwind.[33]
-
Electrophoresis: Apply a voltage to the tank. The negatively charged DNA will migrate towards the anode. Fragmented DNA will move further from the nucleoid, creating a "comet tail".[33][36]
-
Neutralization and Staining: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide), and visualize using a fluorescence microscope.
-
Analysis: Capture images and use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length and the percentage of DNA in the tail.[33]
Conclusion
LP-184 represents a promising precision oncology therapeutic that leverages the specific molecular vulnerabilities of cancer cells. Its dual-biomarker approach—requiring high PTGR1 expression for activation and exploiting pre-existing DDR deficiencies for synthetic lethality—provides a clear strategy for patient selection and clinical development.[1][2][8] The robust preclinical data, demonstrating nanomolar potency and efficacy in treatment-resistant models, underscore its potential to address significant unmet needs in oncology.[4][5][6] The experimental protocols detailed herein provide a framework for researchers to further investigate LP-184 and similar targeted agents, contributing to the advancement of personalized cancer medicine. The ongoing clinical evaluation of LP-184 will be critical in translating these preclinical findings into tangible benefits for patients with DDR-deficient solid tumors.[3][4]
References
- 1. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials | Morningstar [morningstar.com]
- 2. Study Finds New Synthetic Lethal Agent Could Be Potential Treatment for Pancreatic Cancer | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 3. targetedonc.com [targetedonc.com]
- 4. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 8. seekingalpha.com [seekingalpha.com]
- 9. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials [barchart.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Integrated pan-cancer gene expression and drug sensitivity analysis reveals SLFN11 mRNA as a solid tumor biomarker predictive of sensitivity to DNA-damaging chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SLFN11 captures cancer-immunity interactions associated with platinum sensitivity in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. From predictive biomarker to therapeutic target: the dual role of SLFN11 in chemotherapy sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software [bio-protocol.org]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. crpr-su.se [crpr-su.se]
- 32. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
- 33. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
- 35. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 36. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]
LP-184: A Technical Whitepaper on a Novel Acylfulvene for Precision Oncology
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
LP-184 is a next-generation, small-molecule acylfulvene, a class of DNA alkylating agents, being developed as a precision cancer therapy.[1][2] It is a prodrug designed for tumor-selective activation, exhibiting synthetic lethality in cancer cells with specific DNA Damage Repair (DDR) deficiencies.[3][4] Preclinical data have demonstrated nanomolar potency across a range of solid tumors, and a recently completed Phase 1a clinical trial has established a favorable safety profile and shown early signs of durable antitumor activity.[2][5] This document provides a comprehensive technical overview of LP-184's mechanism of action, pharmacokinetics, preclinical efficacy, and clinical development path, supported by detailed experimental data and protocols.
Core Mechanism of Action
LP-184's therapeutic strategy is rooted in a dual-biomarker approach: the presence of an activating enzyme and the absence of effective DNA repair mechanisms in cancer cells.
2.1 Tumor-Specific Activation by PTGR1 LP-184 (hydroxyurea methylacylfulvene) is an inactive prodrug that requires enzymatic activation to exert its cytotoxic effects.[1][6] This conversion is catalyzed by the oxidoreductase enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in various solid tumors compared to normal tissues.[7][8] Upon activation by PTGR1, LP-184 is metabolized into a highly reactive electrophile.[3][9] This selective activation within the tumor microenvironment is designed to concentrate the cytotoxic payload in cancer cells, thereby sparing healthy tissues and widening the therapeutic window.[3]
2.2 Induction of DNA Damage The active metabolite of LP-184 is a potent alkylating agent that covalently binds to DNA, primarily at the N3-adenine position.[8][10] This interaction leads to the formation of DNA adducts, which in turn cause interstrand cross-links and DNA double-strand breaks (DSBs).[3][9] The induction of DSBs is a critical event, as this type of DNA damage is particularly lethal to cells if not properly repaired.[1]
2.3 Synthetic Lethality in DDR-Deficient Tumors The core of LP-184's anticancer activity lies in the principle of synthetic lethality. While healthy cells can efficiently repair DSBs using pathways like Homologous Recombination (HR) and Nucleotide Excision Repair (NER), a significant subset of cancers harbor mutations in these DDR genes (e.g., BRCA1/2, ATM, ERCC genes).[2][11] These DDR-deficient cancer cells are heavily reliant on alternative, often error-prone, repair mechanisms.[1] By inducing complex DNA damage that these compromised cells cannot resolve, LP-184 selectively triggers cell death (apoptosis) in tumors with pre-existing DDR deficiencies.[8][12] This synthetic lethal interaction has been demonstrated in preclinical models of both HR-deficient (HRD) and NER-deficient (NERD) cancers.[3][12]
Quantitative Data Summary
Preclinical Efficacy
LP-184 has demonstrated potent, nanomolar-range activity against a wide variety of cancer cell lines and patient-derived models.
Table 1: In Vitro Potency (IC₅₀) of LP-184 in Various Cancer Models
| Cancer Type | Model | Key Genetic Features | LP-184 IC₅₀ (nmol/L) | Comparator IC₅₀ (nmol/L) | Reference(s) |
|---|---|---|---|---|---|
| Glioblastoma (GBM) | Multiple Cell Lines | TMZ-Resistant, MGMT+/- | ~22 - 310 | N/A | [6][13] |
| Pancreatic (PDAC) | Multiple Cell Lines | DDR Mutations | 45 - 270 | N/A | [14] |
| Colon Cancer | DLD1-WT | Wild-Type | 526 | N/A | [1] |
| Colon Cancer | DLD1-BRCA2 KO | BRCA2 Knockout | 219 | N/A | [1] |
| Prostate Cancer | LuCaP 96 Organoid | BRCA2/CHEK2 Mutant | 77 | Olaparib: >4,600 | [1][12] |
| Prostate Cancer | LuCaP 86.2 Organoid | HR Proficient | 645 | Olaparib: >38,700 | [1] |
| Ovarian Cancer | OVCAR3 | HRD/NERD | 13 | Olaparib: 145 |[12] |
Table 2: In Vivo Efficacy of LP-184 in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Dosing Regimen | Outcome | Reference(s) |
|---|---|---|---|
| Pancreatic Cancer | 3 mg/kg, weekly for 8 weeks | >90% tumor shrinkage; 1 of 4 mice tumor-free | [11][14] |
| Triple-Negative Breast Cancer (TNBC) | 4 mg/kg, multiple doses | Complete tumor regression in 10/10 HRD models | [2][12] |
| Glioblastoma (GBM) | 4 mg/kg, i.v., q.o.d x 4 | Complete regression of U87 xenografts |[10] |
Pharmacokinetics
Pharmacokinetic studies in mice demonstrate that LP-184 can cross the blood-brain barrier, a critical feature for treating central nervous system (CNS) malignancies like glioblastoma.
Table 3: Pharmacokinetic Parameters of LP-184 in Mice (4 mg/kg single i.v. bolus)
| Parameter | Plasma | Brain | Brain Tumor | Reference(s) |
|---|---|---|---|---|
| Cₘₐₓ | N/A | 839 nmol/L | 2,530 nmol/L | [6][10] |
| AUC Ratio | N/A | AUCbrain/AUCplasma = 0.11 | AUCtumor/AUCplasma = 0.2 |[6][10] |
Note: The half-life of LP-184 is measured in minutes as it is rapidly metabolized in target tissues.[15]
Clinical Trial Results
The Phase 1a trial (NCT05933265) has provided key safety and preliminary efficacy data in a heavily pre-treated patient population.
Table 4: Summary of Phase 1a Clinical Trial (NCT05933265) Design and Key Outcomes
| Parameter | Details | Reference(s) |
|---|---|---|
| Study Design | Open-label, multicenter, non-randomized, dose-escalation | [5][16] |
| Patient Population | 63 patients with advanced, relapsed/refractory solid tumors | [3][5][17] |
| Primary Objectives | Safety, Tolerability, Pharmacokinetics, MTD, RP2D | [5][16] |
| Dosing Regimen | Intravenous infusion on Days 1 and 8 of a 21-day cycle | [5][17] |
| Recommended Phase 2 Dose (RP2D) | 0.39 mg/kg | [5][17] |
| Safety Profile | Favorable; no dose-limiting toxicities in most cohorts. Most AEs were Grade 1/2 (nausea, vomiting). | [5][18] |
| Clinical Benefit Rate (CBR) | 48% of evaluable patients at or above the therapeutic dose threshold. | [5][18] |
| Disease Control Rate (DCR) | 54% in patients at or above therapeutic dose levels. | [3][17] |
| Notable Responses | Durable clinical benefit seen in patients with CHK2, ATM, STK11, and BRCA1 mutations. |[3][5] |
Experimental Protocols
The following are summarized methodologies for key experiments cited in the preclinical evaluation of LP-184.
4.1 Protocol: In Vitro Cell Viability and IC₅₀ Determination
-
Cell Culture: Cancer cell lines (e.g., DLD1, U87) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: A serial dilution of LP-184 is prepared (e.g., from 5 nM to 36 µM). The drug is added to the wells and incubated for a specified period (typically 72 hours).[4] A vehicle control (e.g., 0.1% DMSO) is included.[1]
-
Viability Assessment: Cell viability is quantified using a metabolic assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[4]
-
Data Analysis: Luminescence readings are normalized to the vehicle control. Dose-response curves are generated, and IC₅₀ values are calculated using non-linear regression analysis in software like GraphPad Prism.[1]
4.2 Protocol: DNA Damage Assessment (γH2AX Immunofluorescence)
-
Treatment: Cells grown on coverslips are treated with LP-184 (e.g., 400 nmol/L) or a vehicle control for a set duration (e.g., 24 hours).[1]
-
Fixation & Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Staining: Cells are incubated with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks. Following washes, a fluorescently-labeled secondary antibody is applied. Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted and imaged using fluorescence microscopy.
-
Quantification: The number and intensity of γH2AX foci per nucleus are quantified using image analysis software to measure the extent of DNA DSBs.[19]
4.3 Protocol: Patient-Derived Xenograft (PDX) Efficacy Study
-
Model Establishment: PDX models are established by implanting patient tumor fragments subcutaneously into immunocompromised mice (e.g., SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a pre-specified volume (e.g., 150-200 mm³).
-
Randomization: Mice are randomized into treatment and vehicle control groups.
-
Dosing: LP-184 is administered systemically (e.g., intravenously) at a specified dose and schedule (e.g., 4 mg/kg, every other day for 4 doses).[10] The control group receives a vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or at a specified time point. Efficacy is evaluated by comparing tumor growth inhibition (TGI) between the treated and control groups.[12]
Clinical Development and Biomarker Strategy
The successful Phase 1a trial has paved the way for multiple biomarker-guided Phase 1b/2 studies.
-
Advanced Urothelial (Bladder) Cancer: As monotherapy in patients with DDR deficiencies.[3][21]
-
Recurrent Glioblastoma (GBM): As a monotherapy and in combination with spironolactone, which may enhance LP-184 sensitivity by inhibiting the NER pathway.[3][6]
Conclusion
LP-184 is a promising, tumor-activated DNA damaging agent with a clear mechanism of action and a well-defined biomarker strategy. Its ability to exploit the synthetic lethal relationship between PTGR1 overexpression and DDR pathway deficiencies provides a targeted approach to cancer therapy. Strong preclinical data demonstrating nanomolar potency and durable tumor regression, combined with a favorable safety profile and encouraging efficacy signals from the initial Phase 1a clinical trial, position LP-184 as a significant candidate for treating a variety of hard-to-treat solid tumors. Ongoing and planned biomarker-driven trials will be critical in validating its potential in precision oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Conditional Dependency of LP-184 on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials | Morningstar [morningstar.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Lantern Pharma Inc - Lantern Pharma Announces Significant Positive Preclinical Data in Pancreatic Cancer With Drug Candidate LP-184 [ir.lanternpharma.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. onclive.com [onclive.com]
- 15. targetedonc.com [targetedonc.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. za.investing.com [za.investing.com]
- 18. cancernetwork.com [cancernetwork.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. citybuzz.co [citybuzz.co]
- 21. uk.investing.com [uk.investing.com]
- 22. Lantern Pharma Reports AI-Guided LP-184 Meets Phase 1a Endpoints in Solid Tumors [biopharmatrend.com]
The Critical Role of PTGR1 in the Bioactivation of LP-184: A Novel Strategy in Precision Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LP-184 is a next-generation, tumor-selective chemotherapeutic agent that belongs to the acylfulvene class of DNA alkylating agents. Its innovative mechanism of action relies on a dual-biomarker strategy for targeted activation within cancer cells, offering a potentially wide therapeutic window. This guide delves into the core of LP-184's activation, focusing on the indispensable role of the enzyme Prostaglandin Reductase 1 (PTGR1). We will explore the molecular pathways, present key quantitative data, and provide detailed experimental protocols relevant to the study of LP-184 and its activation by PTGR1, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.
Introduction: LP-184, a Prodrug with a Targeted Mission
LP-184 is a synthetically lethal small molecule designed as a prodrug, meaning it is administered in an inactive form and requires enzymatic conversion to its active, cytotoxic state.[1][2] This targeted activation is a cornerstone of its therapeutic strategy, aiming to maximize anti-tumor efficacy while minimizing off-target toxicity to healthy tissues.[2][3] The primary enzyme responsible for this bioactivation is Prostaglandin Reductase 1 (PTGR1), an oxidoreductase frequently overexpressed in a variety of solid tumors but present at low levels in normal tissues.[1][4][5] This differential expression profile of PTGR1 serves as the first critical determinant of LP-184's tumor selectivity.[1]
Upon activation by PTGR1, LP-184 is converted into a potent DNA alkylating agent.[6] The active metabolite then covalently binds to DNA, preferentially at the N3-position of adenine, leading to the formation of DNA adducts.[6][7] This action ultimately results in irreparable DNA double-strand breaks (DSBs), a catastrophic event for any cell.[1][6]
The second layer of LP-184's targeted strategy lies in the genetic makeup of the cancer cells themselves. Many tumors harbor deficiencies in their DNA Damage Repair (DDR) pathways, such as Homologous Recombination (HR) and Nucleotide Excision Repair (NER).[3][6][8] These DDR-deficient tumors are particularly vulnerable to the DNA damage induced by activated LP-184, as they lack the necessary machinery to repair the induced lesions.[6][8] This concept, known as synthetic lethality, forms the basis of LP-184's potent anti-cancer activity in biomarker-selected patient populations.[6][9]
The Gatekeeper: Prostaglandin Reductase 1 (PTGR1)
PTGR1 is a member of the medium-chain dehydrogenase/reductase superfamily and functions as an NADPH-dependent alkenal/one oxidoreductase.[10][11] It plays a role in the metabolism of various eicosanoids, including prostaglandins and leukotrienes.[8][11][12] Several studies have documented the overexpression of PTGR1 in a wide range of cancer cell lines and primary tumors, including those of the liver, lung, prostate, and bladder.[4][5][10] This overexpression has been linked to oncogenic roles and, in many cancer types, correlates with a poor prognosis.[4][5][10]
The catalytic activity of PTGR1 is crucial for the conversion of LP-184 into its active form. The enzyme catalyzes the reduction of an α,β-unsaturated ketone within the LP-184 molecule, initiating a chemical cascade that generates the reactive DNA alkylating species.[9] The expression level of PTGR1 in tumor cells is, therefore, a key predictive biomarker for LP-184 sensitivity.[7][9]
Quantitative Efficacy of LP-184
The potency of LP-184 has been demonstrated across a range of preclinical models, with its efficacy being particularly pronounced in tumors with high PTGR1 expression and DDR deficiencies. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity of LP-184 in Cancer Cell Lines and Organoids
| Cancer Type | Model | Key Genetic Features | LP-184 IC50 (nM) | Reference(s) |
| Glioblastoma | Multiple Cell Lines/Isolates | Temozolomide-resistant, MGMT-expressing | ~22 - 310 | [13][14][15] |
| Prostate Cancer | LuCaP 96 Organoid | BRCA2/CHEK2 mutations | 77 | [6] |
| Prostate Cancer | LuCaP 86.2 Organoid | - | 645 | [4] |
| Pancreatic, Lung, Prostate Cancers | Patient-Derived Xenografts (PDX) | HRD+ | Mean: 288 (Range: 31 - 2900) | [4][15] |
| Non-Small Cell Lung Cancer | 15 Cell Lines | - | - | [16] |
Table 2: Clinical Trial Data (Phase 1a)
| Parameter | Value | Reference(s) |
| Recommended Phase 2 Dose (RP2D) | 0.39 mg/kg | [17][18] |
| Disease Control Rate (at or above therapeutic dose) | 44% - 54% | [1][2][18][19] |
Signaling Pathways and Experimental Workflows
LP-184 Activation and DNA Damage Pathway
The following diagram illustrates the activation of LP-184 by PTGR1 and the subsequent induction of DNA damage, leading to apoptosis in DDR-deficient cancer cells.
Experimental Workflow for Assessing LP-184 Efficacy
The following diagram outlines a typical experimental workflow to evaluate the efficacy of LP-184 in cancer cell lines.
Detailed Experimental Protocols
PTGR1 Enzyme Activity Assay (HPLC-Based Method)
This protocol is adapted from methodologies used for characterizing PTGR1 activity.[20][21]
Materials:
-
Recombinant human PTGR1 enzyme
-
NADPH
-
15-keto-PGE2 (or other suitable PTGR1 substrate)
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0
-
Internal Standard (e.g., LTB4)
-
Stop Solution (e.g., ice-cold ethyl acetate)
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Reaction Setup: In a glass tube, prepare a 1 mL reaction mixture containing 100 mM sodium phosphate buffer (pH 7.0), 0.2 mM NADPH, and the desired amount of recombinant PTGR1 enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate (e.g., 15-keto-PGE2) at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes) to ensure 10-30% substrate conversion.
-
Add Internal Standard: Just before stopping the reaction, add a known amount of the internal standard (e.g., 70 µL of 1 ng/µL LTB4).
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as ice-cold ethyl acetate.
-
Extraction: Extract the prostaglandins by vortexing and centrifugation.
-
Sample Preparation for HPLC: Evaporate the organic layer under nitrogen and reconstitute the residue in the mobile phase.
-
HPLC Analysis: Inject the sample into the HPLC system. Monitor the elution profile at an appropriate wavelength (e.g., 220 nm) to quantify the substrate and product peaks relative to the internal standard.
-
Data Analysis: Calculate the rate of reaction and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Cell Viability and Cytotoxicity Assay (CellTiter-Glo®)
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[5][18][22][23][24]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
LP-184 stock solution (in a suitable solvent like DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent (Substrate and Buffer)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of LP-184 in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent by mixing the substrate and buffer according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (medium-only wells) from all readings. Plot the cell viability versus the log of the LP-184 concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blotting for DNA Damage Markers
This protocol provides a general framework for detecting DNA damage markers like phosphorylated histone H2A.X (γH2AX).[25][26][27][28][29]
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The activation of LP-184 by PTGR1 in tumors with underlying DDR deficiencies represents a promising and highly selective approach to cancer therapy. This in-depth guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug developers to further investigate and harness the therapeutic potential of this novel agent. The biomarker-driven strategy, centered on PTGR1 expression and DDR status, paves the way for a more personalized and effective treatment paradigm in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. cancernetwork.com [cancernetwork.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Human PTGR1(Prostaglandin Reductase 1) ELISA Kit [elkbiotech.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 20. ddd.uab.cat [ddd.uab.cat]
- 21. ddd.uab.cat [ddd.uab.cat]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 23. promega.com [promega.com]
- 24. yph-bio.com [yph-bio.com]
- 25. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 27. researchgate.net [researchgate.net]
- 28. Apoptosis western blot guide | Abcam [abcam.com]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
Preclinical Profile of Antitumor Agent-184: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-184 is a novel, orally bioavailable small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2. These enzymes play a critical role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound disrupts the repair of SSBs, which are then converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in homologous recombination (HR) repair of DSBs, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs leads to genomic instability and cell death, a concept known as synthetic lethality. This document provides a comprehensive overview of the preclinical data for this compound, detailing its in vitro and in vivo activity, pharmacokinetic profile, and associated experimental methodologies.
In Vitro Studies
Cell Line Cytotoxicity
The cytotoxic activity of this compound was evaluated across a panel of human cancer cell lines with varying status of the BRCA genes. Cells were exposed to increasing concentrations of the agent for 14 days, and cell viability was assessed using a standard colorimetric assay. The half-maximal inhibitory concentration (IC50) was determined for each cell line.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (nM) |
| CAPAN-1 | Pancreatic | BRCA2 Mutant | 8.5 |
| MDA-MB-436 | Breast | BRCA1 Mutant | 12.1 |
| MX-1 | Breast | BRCA1 Mutant | 15.8 |
| SW620 | Colon | BRCA Wild-Type | 2,400 |
| HeLa | Cervical | BRCA Wild-Type | 3,100 |
| PC-3 | Prostate | BRCA Wild-Type | 4,500 |
Mechanism of Action: PARP Inhibition
The inhibitory activity of this compound on PARP1 and PARP2 was determined using a biochemical assay measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
Table 2: Biochemical Inhibition of PARP Enzymes
| Enzyme | IC50 (nM) |
| PARP1 | 1.9 |
| PARP2 | 1.2 |
In Vivo Studies
Xenograft Models
The in vivo antitumor efficacy of this compound was assessed in immunodeficient mice bearing human tumor xenografts. The agent was administered orally, once daily, for 28 days.
Table 3: In Vivo Efficacy in Human Tumor Xenograft Models
| Xenograft Model | BRCA Status | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| CAPAN-1 | BRCA2 Mutant | 50 | 92 |
| MDA-MB-436 | BRCA1 Mutant | 50 | 85 |
| SW620 | BRCA Wild-Type | 50 | 15 |
Toxicology
Preliminary toxicology studies were conducted in healthy mice to determine the maximum tolerated dose (MTD).
Table 4: Single-Dose Toxicology in Mice
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 100 mg/kg |
| Observed Side Effects at >MTD | Myelosuppression, gastrointestinal toxicity |
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in mice following a single oral dose of 50 mg/kg.
Table 5: Pharmacokinetic Parameters in Mice
| Parameter | Value |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 2,800 |
| AUC (0-24h) (ng·h/mL) | 18,500 |
| Oral Bioavailability (%) | 45 |
Experimental Protocols
Cell Viability Assay
-
Cell Plating: Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: this compound was serially diluted in culture medium and added to the wells. Plates were incubated for 14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was read on a plate reader, and the data were normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic curve fit.
PARP Inhibition Assay
-
Reaction Setup: The assay was performed in a 96-well plate containing recombinant human PARP1 or PARP2, activated DNA, and histone proteins.
-
Inhibitor Addition: this compound was added at various concentrations.
-
Reaction Initiation: The reaction was initiated by the addition of a biotinylated NAD+ substrate.
-
Detection: After incubation, the biotinylated histones were captured on a streptavidin-coated plate and detected using an anti-poly(ADP-ribose) antibody conjugated to a horseradish peroxidase reporter.
-
Data Analysis: The signal was quantified by chemiluminescence, and IC50 values were determined.
In Vivo Xenograft Study
-
Cell Implantation: 5 x 10^6 human tumor cells were implanted subcutaneously into the flank of female athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to a mean volume of approximately 150-200 mm³.
-
Randomization and Dosing: Mice were randomized into vehicle control and treatment groups. This compound was administered by oral gavage once daily for 28 days.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers (Volume = 0.5 x length x width²).
-
Efficacy Calculation: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups at the end of the study.
Diagrams
Caption: Mechanism of action of this compound via synthetic lethality.
Caption: High-level experimental workflows for in vitro and in vivo studies.
LP-184: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical-to-Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-184 is a next-generation, synthetically lethal small molecule belonging to the acylfulvene class of DNA alkylating agents.[1][2] Its innovative design leverages a dual-biomarker strategy for tumor-selective activation, offering a promising therapeutic window. This document provides a comprehensive technical overview of LP-184, encompassing its discovery, synthesis, mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development efforts in the field of precision oncology.
Introduction
LP-184, chemically known as (-)-hydroxyurea methylacylfulvene, is a prodrug designed to target solid tumors with specific molecular vulnerabilities.[3] Its development was guided by Lantern Pharma's proprietary artificial intelligence platform, RADR®, which identified key biomarkers predictive of its potent anti-tumor activity.[3] LP-184 has demonstrated significant efficacy in preclinical models of various cancers, particularly those with deficiencies in DNA Damage Repair (DDR) pathways, and has shown a favorable safety profile in early clinical trials.[1][2] The U.S. Food and Drug Administration (FDA) has granted LP-184 Fast Track Designation for glioblastoma and triple-negative breast cancer, as well as Orphan Drug Designation for pancreatic cancer, malignant gliomas, and atypical teratoid rhabdoid tumors (ATRT).[4][5]
Discovery and Synthesis
The synthesis of LP-184 is detailed in United States Patent US 2021/0198191 A1.[6] The process involves a multi-step chemical synthesis to generate the active hydroxyurea methylacylfulvene molecule. The final product is a specific stereoisomer, the negative enantiomer, which has been shown to be dependent on the enzyme Prostaglandin Reductase 1 (PTGR1) for its cytotoxic activity.[6]
Mechanism of Action
LP-184's mechanism of action is centered on a tumor-selective activation process and the induction of irreparable DNA damage.[2][5]
3.1. Tumor-Selective Activation by PTGR1: LP-184 is a prodrug that is metabolically activated by the oxidoreductase enzyme PTGR1.[1][7] PTGR1 is frequently overexpressed in a wide range of solid tumors compared to normal tissues.[1][8] This differential expression provides a therapeutic window, as the conversion of LP-184 into its active, DNA-damaging metabolite occurs preferentially within cancer cells.[5][9] The RADR® AI platform was instrumental in identifying the strong correlation between PTGR1 expression and sensitivity to LP-184.[10]
3.3. Synthetic Lethality in DDR-Deficient Tumors: The cytotoxicity of LP-184 is significantly enhanced in cancer cells with deficient DNA Damage Repair (DDR) pathways.[1][6] Tumors with mutations in genes involved in Homologous Recombination (HR) (e.g., BRCA1, BRCA2, ATM) or Transcription-Coupled Nucleotide Excision Repair (TC-NER) (e.g., ERCC3) are particularly sensitive to LP-184.[1][12] In these cells, the LP-184-induced DSBs cannot be efficiently repaired, leading to cell cycle arrest and apoptosis.[1][2] This concept of synthetic lethality, where the combination of a drug and a specific genetic mutation leads to cell death while either event alone is tolerated, is a cornerstone of LP-184's therapeutic strategy.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of LP-184.
Table 1: In Vitro Cytotoxicity of LP-184 in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alterations | IC50 (nM) | Reference |
| DLD1-BRCA2 KO | Colon Cancer | BRCA2 Knockout | 219 | [11] |
| DLD1-WT | Colon Cancer | Wild Type | 526 | [11] |
| Multiple GBM Cell Isolates | Glioblastoma | Various | ~22 - 310 | [7][13] |
| NCI-60 Panel (Median) | Various Solid Tumors | Various | 358.9 | [14] |
Table 2: In Vivo Efficacy of LP-184 in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Key Genetic Alterations | Treatment Regimen | Outcome | Reference |
| 10 HRD TNBC Models | Triple-Negative Breast Cancer | Homologous Recombination Deficient | 4 mg/kg i.v. on days 0, 2, 4, 6, 8 and 16, 18, 20, 22, 24 | Complete, durable tumor regression | [1][15] |
| H460 | Non-Small Cell Lung Cancer | Not specified | 5 mg/kg i.p. on days 1, 3, 6, 9, 12 | Tumor regression | [10] |
Table 3: Pharmacokinetic Parameters of LP-184 in Mice
| Parameter | Value | Conditions | Reference |
| Brain Cmax | 839 nmol/L | Single intravenous bolus (4 mg/kg) | [7][13] |
| Tumor Cmax | 2,530 nmol/L | Single intravenous bolus (4 mg/kg) | [7][13] |
| AUCbrain/plasma Ratio | 0.11 | Single intravenous bolus (4 mg/kg) | [7][13] |
| AUCtumor/plasma Ratio | 0.2 | Single intravenous bolus (4 mg/kg) | [7][13] |
Table 4: Phase 1a Clinical Trial (NCT05933265) Key Results
| Parameter | Value | Patient Population | Reference |
| Number of Patients | 63 | Advanced relapsed or refractory solid tumors | [2] |
| Disease Control Rate | 48% | At or above therapeutic dose threshold (≥0.25 mg/kg) | [2][4][16] |
| Recommended Phase 2 Dose (RP2D) | 0.39 mg/kg | Administered on Days 1 and 8 of a 21-day cycle | [2] |
Experimental Protocols
5.1. Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating: Harvest cancer cells from exponential phase cultures and plate them in 96-well flat-bottom microtiter plates at a density of 4,000–20,000 cells/well in 140 μl of RPMI 1640 medium supplemented with 10% (v/v) fetal calf serum and 50 μg/ml gentamicin.[17]
-
Incubation: Incubate the plates at 37°C and 5% CO2 in a humidified atmosphere for 24 hours.[17]
-
Drug Treatment: Prepare serial dilutions of LP-184 in DMSO and then in cell culture medium. Add 10 μl of the drug dilutions to the assay plates to achieve final concentrations ranging from 1 nM to 10 μM. Maintain a constant DMSO concentration of 0.3% v/v across all wells. Include DMSO-treated control wells.[17]
-
Incubation: Incubate the cells with the drug for 72 hours.[17]
-
Lysis and Luminescence Reading: Add 100 μl of CellTiter-Glo® One Solution Assay reagent to each well. Shake the plates for 2 minutes to induce cell lysis and incubate for 20 minutes. Read the luminescence using a plate reader.[17]
-
Data Analysis: Subtract the background luminescence from no-cell control wells. Normalize the data to the DMSO-treated controls. Fit sigmoidal concentration-response curves to the data to determine the IC50 values.[17]
5.2. DNA Double-Strand Break (dSTRIDE) Assay
-
Cell Culture and Treatment: Grow cells on coverslips in T25 flasks. Treat the cells with the desired concentration of LP-184 (e.g., 400 nmol/L) or a vehicle control (0.1% DMSO) for 24 hours.[1][18]
-
Fixation: Fix the cells with ice-cold 70% ethanol and store them at -20°C.[1]
-
dSTRIDE Procedure: Perform the dSTRIDE procedure to label the double-strand DNA breaks.[1][18]
-
Immunofluorescence Staining: Counterstain the cells with DAPI for nuclear visualization and an antibody against a DNA damage marker such as phospho-histone H2A.X (γH2AX).[1][18]
-
Imaging: Mount the coverslips and acquire 3D confocal stacks using a confocal microscope.[1]
-
Quantification: Quantify the number of DSB foci and the integrated fluorescence intensity of the DNA damage marker in the nuclear region.[1]
5.3. Patient-Derived Xenograft (PDX) Model
-
Host Animals: Use immunocompromised mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.[6]
-
Tumor Implantation: Implant patient tumor fragments subcutaneously into the flank of the mice.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice weekly. The tumor volume can be calculated using the formula: (width^2 × length)/2.[6]
-
Drug Administration: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Prepare the LP-184 dosing solution by dissolving it in ethanol and then diluting with sterile saline (final concentration of 5% ethanol). Administer LP-184 intravenously or intraperitoneally according to the specified dosing schedule (e.g., 4 mg/kg on days 0, 2, 4, 6, 8, 16, 18, 20, 22, and 24).[6]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. Evaluate the antitumor efficacy based on tumor growth inhibition or regression.[6]
5.4. PTGR1 Expression Analysis (RT-qPCR)
-
RNA Extraction: Extract total RNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue samples.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers and probes specific for PTGR1 and housekeeping genes (e.g., ACTB, GAPDH) for normalization.[16]
-
Data Analysis: Calculate the normalized ΔCt value for PTGR1 as the difference between the average Ct value of the housekeeping genes and the Ct value of PTGR1. A lower ΔCt value indicates higher PTGR1 expression.[16]
5.5. Phase 1a Clinical Trial Protocol (NCT05933265)
-
Study Design: An open-label, multicenter, non-randomized, dose-escalation study.[2]
-
Patient Population: Patients with advanced relapsed or refractory solid tumors.[2]
-
Treatment Regimen: LP-184 administered as an intravenous infusion on Days 1 and 8 of a 21-day cycle.[2][19]
-
Dose Escalation: A Bayesian Optimal Interval (BOIN) design was used to guide dose escalation and determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[4]
-
Primary Objectives: To evaluate the safety, tolerability, MTD, and RP2D of LP-184.[4][19]
-
Secondary Objectives: To characterize the pharmacokinetics of LP-184 and its metabolites and to assess the preliminary clinical activity.[19]
-
Pharmacokinetic Sampling: Collect blood samples at multiple time points during the first cycle to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[8]
Visualizations
Caption: LP-184 Mechanism of Action Signaling Pathway.
Caption: LP-184 Preclinical to Clinical Experimental Workflow.
References
- 1. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.lanternpharma.com [ir.lanternpharma.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Lantern Pharma Inc. (LTRN) Discusses LP-184 Phase 1a Clinical Results and Implications for DNA Damage Repair-Deficient Tumors Transcript | Seeking Alpha [seekingalpha.com]
- 6. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lantern Pharma Reports AI-Guided LP-184 Meets Phase 1a Endpoints in Solid Tumors [biopharmatrend.com]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. CellTiter-Glo® cell viability assay [bio-protocol.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Study of LP-184 in Patients With Advanced Solid Tumors - Clinical Trial - Physician Resources | Fox Chase Cancer Center [physicianresources.foxchase.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Cyclophosphamide as a DNA Alkylating Agent
This technical guide provides a comprehensive overview of Cyclophosphamide (CP), a pivotal DNA alkylating agent used in oncology and immunology. This document details its mechanism of action, metabolic activation, relevant signaling pathways, and key experimental protocols for its evaluation.
Introduction
Cyclophosphamide is a synthetic nitrogen mustard derivative with potent antineoplastic and immunosuppressive properties.[1] It is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[2] Widely used in combination chemotherapy regimens, CP treats a broad spectrum of malignancies, including lymphomas, leukemias, and solid tumors, as well as autoimmune diseases.[3][4][5] Its therapeutic action is primarily mediated through the alkylation of DNA, a process that induces irreversible DNA damage and triggers programmed cell death in rapidly proliferating cells.[6][7]
Mechanism of Action
Metabolic Activation
Cyclophosphamide is pharmacologically inert until it undergoes a multi-step bioactivation process, primarily in the liver.[4] This metabolic cascade is initiated by cytochrome P450 (CYP) enzymes, with isoforms CYP2B6, CYP2C9, and CYP3A4 playing crucial roles.[8]
-
Hydroxylation: Hepatic CYP enzymes hydroxylate the parent CP molecule to form 4-hydroxycyclophosphamide (4-OHCP) .[8]
-
Tautomerization: 4-OHCP exists in a dynamic equilibrium with its tautomer, aldophosphamide .[6] This equilibrium allows for the transport of the activated drug from the liver into the bloodstream and subsequently into target cells.[8]
-
Intracellular Decomposition: Once inside a cell, aldophosphamide undergoes spontaneous (non-enzymatic) β-elimination. This reaction yields two key molecules:
A major detoxification pathway involves the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) enzymes to the inactive metabolite carboxyphosphamide.[6] Cells with high ALDH levels, such as bone marrow stem cells, are relatively protected from CP's toxicity.[6]
DNA Alkylation
The therapeutic effect of Cyclophosphamide is driven by the covalent modification of DNA by its active metabolite, phosphoramide mustard.[9]
-
Nucleophilic Attack: Phosphoramide mustard is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups.[10] It readily reacts with nucleophilic sites on DNA bases.
-
Guanine N7 Alkylation: The primary target for alkylation is the N7 position of guanine.[6][9]
-
Cross-linking: The bifunctional nature of phosphoramide mustard allows it to form two types of DNA cross-links:
-
Consequences of DNA Damage: These DNA adducts, particularly ICLs, are highly cytotoxic. They physically block the separation of DNA strands, which is essential for both DNA replication and transcription.[3] This irreversible damage leads to the activation of cell cycle checkpoints and ultimately triggers apoptosis (programmed cell death).[6][7]
Involved Signaling Pathways
Cyclophosphamide's activity extends beyond direct DNA damage, modulating several key cellular signaling pathways that contribute to both its cytotoxic and immunomodulatory effects.
-
Apoptosis Induction: The extensive DNA damage caused by CP activates the p53 tumor suppressor pathway.[11] This leads to cell cycle arrest and the initiation of the intrinsic apoptotic cascade, involving the Bcl-2 family of proteins and subsequent caspase activation.[2]
-
Immunomodulation: At lower, metronomic doses, CP can reshape the tumor microenvironment. It selectively depletes immunosuppressive regulatory T cells (Tregs), which express low levels of ALDH.[8][9] This Treg depletion enhances the activity of cytotoxic CD8+ T cells and promotes a shift from a Th2 to a Th1-polarizing cytokine environment, favoring antitumor immunity.[12]
-
Oxidative Stress & Other Pathways: CP metabolism can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[2] This can downregulate the Nrf2 antioxidant pathway and activate pro-inflammatory pathways like NF-κB, further contributing to cellular stress and apoptosis.[2] In some contexts, low-dose CP has also been shown to modulate the TGF-β signaling pathway.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics and clinical application of Cyclophosphamide.
Table 1: Pharmacokinetic Parameters of Cyclophosphamide
| Parameter | Value | Reference |
| Route of Administration | Oral, Intravenous | [6][13] |
| Oral Absorption | Rapidly absorbed | [6] |
| Time to Peak Plasma Conc. (Oral) | ~1 hour | [3] |
| Plasma Half-life (t½) | ~6.5 hours (initial exposure) | [14] |
| Protein Binding (Metabolites) | ~56% | [14] |
| Metabolism | Hepatic (Cytochrome P450 system) | [3] |
| Primary Excretion | Urine | [6] |
Table 2: Clinical Dosing and Outcomes from Selected Studies
| Indication | Dosing Regimen | Outcome | Reference | | :--- | :--- | :--- | | Metastatic Colorectal Cancer | Low-dose: 50 mg twice daily (2 weeks on/1 week off) | Induced antitumor T-cell responses |[15] | | Ewing's Sarcoma | High-dose chemotherapy | 15% of patients developed hemorrhagic cystitis |[16] | | Blood Cancer (Post-Transplant) | Reduced-dose post-transplant | 2-year overall survival: ~77% |[16] | | General Oncology | 1-5 mg/kg daily (oral maintenance) | Standard therapeutic range |[13] | | Conditioning Regimen (Transplant) | Up to 60 mg/kg daily for 2 days | High-dose immunosuppression |[13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity of DNA alkylating agents like Cyclophosphamide.
In Vitro Cytotoxicity Assessment (CCK-8/MTT Assay)
This protocol determines the concentration of an agent required to inhibit cell proliferation. The assay measures the metabolic activity of viable cells.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a Cyclophosphamide metabolite (e.g., 4-hydroperoxycyclophosphamide, an active-in-vitro form) on a cancer cell line.
-
Materials:
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.
-
Drug Treatment: Prepare a serial dilution of the active CP analog in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells (medium only) and solvent control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[7]
-
Reagent Addition (CCK-8): Add 10 µL of CCK-8 solution to each well.[3] Incubate for 1-4 hours until the color develops.
-
Reagent Addition (MTT): Add 10 µL of MTT stock solution to each well. Incubate for 4 hours. After incubation, carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at 450 nm for CCK-8 or 570 nm for MTT.[2][3]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the drug concentration (log scale) to determine the IC50 value.
-
Flow Cytometry Analysis of T-Cell Populations
This protocol is used to quantify changes in immune cell subsets, such as the depletion of Tregs and expansion of effector T cells, following Cyclophosphamide treatment.
-
Objective: To analyze the frequency and phenotype of CD4+, CD8+, and regulatory T cells in peripheral blood samples from patients treated with low-dose Cyclophosphamide.
-
Materials:
-
Whole blood collected in heparin or EDTA tubes
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Fluorescently-conjugated monoclonal antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-FoxP3)
-
Fixation/Permeabilization Buffer (for intracellular staining of FoxP3)
-
FACS tubes
-
Flow cytometer
-
-
Procedure:
-
Sample Collection: Collect peripheral blood samples at baseline and various time points post-treatment (e.g., days 4, 8, 15, 22).
-
Surface Staining:
-
Pipette 50-100 µL of whole blood into a FACS tube.
-
Add a cocktail of surface antibodies (e.g., CD3-APC, CD4-PE, CD8-PerCP, CD25-PE-Cy7).[6]
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
RBC Lysis: Add 2 mL of 1X RBC Lysis Buffer. Incubate for 10-15 minutes at room temperature. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Intracellular Staining (for Tregs):
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 1 mL of Fixation/Permeabilization buffer and incubate for 30-60 minutes at 4°C.
-
Wash the cells with Permeabilization Buffer.
-
Add the intracellular antibody (e.g., anti-FoxP3-Alexa Fluor 488) and incubate for 30 minutes at 4°C in the dark.
-
-
Final Wash: Wash the cells once more with Permeabilization Buffer and resuspend in 300-500 µL of FACS buffer (PBS + 1% BSA).
-
Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).
-
Analysis: Use analysis software to gate on lymphocytes (based on forward and side scatter), then on CD3+ T cells. From the T-cell gate, further delineate CD4+ and CD8+ populations. Tregs are identified as CD4+CD25highFoxP3+ cells.
-
Quantification of Alkylating Activity (NBP Assay)
This colorimetric assay provides a general measure of the alkylating potential of a compound. It is based on the reaction of alkylating agents with 4-(p-nitrobenzyl)pyridine (NBP).
-
Objective: To quantify the alkylating activity of Cyclophosphamide's active metabolites in a solution.
-
Principle: NBP is a nucleophile that reacts with electrophilic alkylating agents. The resulting pyridinium salt, upon addition of a strong base (e.g., triethylamine), forms a colored product that can be measured spectrophotometrically. The intensity of the color is proportional to the concentration of the alkylating agent.
-
Materials:
-
Solution containing the alkylating agent (e.g., activated CP)
-
4-(p-nitrobenzyl)pyridine (NBP) solution in a suitable solvent (e.g., acetone)
-
Buffer solution (e.g., acetate buffer)
-
Strong base (e.g., triethylamine)
-
Spectrophotometer
-
-
Procedure (General Outline):
-
Reaction: Mix the sample containing the alkylating agent with the NBP solution in a buffered environment.
-
Incubation: Heat the mixture for a defined period (e.g., 60 minutes at 100°C) to facilitate the alkylation reaction.
-
Color Development: Cool the solution and add a strong base to develop the characteristic blue or purple color.
-
Measurement: Immediately measure the absorbance of the solution at the appropriate wavelength (typically around 600 nm).
-
Quantification: Compare the absorbance to a standard curve generated with a known alkylating agent to determine the alkylating equivalents in the sample.
-
References
- 1. Formation of Cyclophosphamide Specific DNA Adducts in Hematological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cyclophosphamide Induces the Ferroptosis of Tumor Cells Through Heme Oxygenase-1 [frontiersin.org]
- 4. Use of 4-(nitrobenzyl)pyridine (4-NBP) to test mutagenic potential of slow-reacting epoxides, their corresponding olefins, and other alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 6. Low-Dose Cyclophosphamide Induces Antitumor T-Cell Responses, which Associate with Survival in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cytotoxicity of cyclophosphamide is enhanced in combination with monascus pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Cyclophosphamide Equivalent Dose as an Approach for Quantifying Alkylating Agent Exposure. A Report from the Childhood Cancer Survivor Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Studies on chemical carcinogens. XXIII. A simple method for characterization of the alkylating ability of compounds by using 4-(p-nitrobenzyl)-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of low dose cyclophosphamide on the immune system of cancer patients: reduction of T-suppressor function without depletion of the CD8+ subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "The Cyclophosphamide equivalent dose as an approach for quantifying al" by Daniel M. Green, Vikki G. Nolan et al. [digitalcommons.memphis.edu]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of LP-184 Cytotoxicity: A Technical Guide to the Role of Prostaglandin Reductase 1 (PTGR1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LP-184 is a next-generation acylfulvene, a class of DNA alkylating agents, currently under clinical investigation for the treatment of various solid tumors. Its mechanism of action is critically dependent on a dual-biomarker signature: the expression of the enzyme Prostaglandin Reductase 1 (PTGR1) for bioactivation and a deficiency in DNA Damage Repair (DDR) pathways within cancer cells. This guide provides an in-depth examination of the pivotal role of PTGR1 in mediating the tumor-selective cytotoxicity of LP-184. We will explore the molecular mechanism, present quantitative data correlating PTGR1 expression with drug sensitivity, detail relevant experimental protocols, and visualize the key pathways and workflows.
Introduction: LP-184 and the PTGR1 Dependency
LP-184 is a small molecule prodrug designed for precision oncology.[1] Unlike traditional chemotherapies with narrow therapeutic windows, LP-184's efficacy is engineered to be conditionally dependent on the molecular profile of the tumor. The central hypothesis, validated by extensive preclinical research, is that LP-184 remains largely inert until it is activated within cancer cells.[2]
The key to this activation is Prostaglandin Reductase 1 (PTGR1) , an NADPH-dependent oxidoreductase.[3] PTGR1 is frequently overexpressed in a range of solid tumors compared to normal tissues, providing the first layer of tumor selectivity.[4] Upon entering a cancer cell with high PTGR1 expression, LP-184 is metabolized into a highly reactive electrophilic intermediate.[2][5] This active metabolite then covalently binds to DNA, primarily at the N3-adenine position, inducing interstrand cross-links and double-strand breaks (DSBs).[2][5]
In healthy cells with proficient DNA Damage Repair (DDR) mechanisms, this damage can often be repaired. However, many cancers harbor mutations in DDR pathway genes (e.g., BRCA1/2, ATM).[6] In these DDR-deficient cancer cells, the DNA damage inflicted by activated LP-184 is irreparable, leading to cell cycle arrest and apoptosis. This synthetic lethality—where the combination of LP-184 activation by PTGR1 and a DDR deficiency leads to cell death—forms the foundation of LP-184's therapeutic strategy.[6]
Quantitative Analysis: PTGR1 Expression Dictates LP-184 Sensitivity
The cytotoxicity of LP-184, measured as the half-maximal inhibitory concentration (IC50), shows a robust correlation with PTGR1 expression levels across diverse cancer cell lines. Tumors with high PTGR1 expression are significantly more sensitive to LP-184, often exhibiting IC50 values in the nanomolar range.[7] Conversely, cells with low or absent PTGR1 expression are largely resistant. This relationship has been validated using CRISPR-mediated gene editing, where the knockout of PTGR1 completely abrogates LP-184's antitumor effects.[2]
Table 1: LP-184 IC50 Values in Relation to PTGR1 Expression in NCI-60 Cell Lines
The following table summarizes data from studies on the NCI-60 human tumor cell line panel, demonstrating the strong inverse correlation between PTGR1 mRNA expression and LP-184 sensitivity.
| Cell Line | Cancer Type | PTGR1 Expression (RSEM) | LP-184 IC50 (µM) |
| Sensitive Lines | |||
| A498 | Renal | 100.1 | 0.03 |
| CAKI-1 | Renal | 65.4 | 0.04 |
| SN12C | Renal | 60.1 | 0.05 |
| UO-31 | Renal | 45.2 | 0.06 |
| HOP-92 | Lung | 35.1 | 0.08 |
| NCI-H226 | Lung | 30.2 | 0.09 |
| Resistant Lines | |||
| K-562 | Leukemia | 0.1 | >10 |
| MOLT-4 | Leukemia | 0.2 | >10 |
| HL-60(TB) | Leukemia | 0.3 | >10 |
| RPMI-8226 | Leukemia | 0.4 | >10 |
| SR | Leukemia | 0.5 | >10 |
Data adapted from Molecular Cancer Therapeutics, 2023.[6] RSEM: RNA-Seq by Expectation-Maximization, a measure of gene expression.
Table 2: LP-184 Sensitivity in Glioblastoma (GBM) and Other Solid Tumors
Preclinical studies have consistently shown potent, nanomolar-range activity of LP-184 in various solid tumor models contingent on PTGR1 expression.
| Cell/Model Type | Model ID | DDR Status (if known) | LP-184 IC50 (nmol/L) |
| Glioblastoma | LN-18 | - | 46 |
| Glioblastoma | U87 | - | 203 |
| Glioblastoma | Various Isolates | - | ~22 - 310 |
| Colon Cancer | DLD1 (WT) | Proficient | 526 |
| Colon Cancer | DLD1 (BRCA2 KO) | Deficient | 219 |
| Pancreatic Cancer | Patient-Derived Xenografts | DDR-Deficient | Significantly lower than DDR-proficient |
Data compiled from multiple sources.[6][7]
Signaling Pathways and Mechanistic Workflows
Visualizing the mechanism of action and experimental validation process is crucial for understanding the role of PTGR1. The following diagrams were generated using the DOT language.
Diagram 1: LP-184 Mechanism of Action
References
- 1. Study of LP-184 in Patients With Advanced Solid Tumors - Clinical Trial - Physician Resources | Fox Chase Cancer Center [physicianresources.foxchase.org]
- 2. Fox Chase Researchers Demonstrate Key Qualities of New Drug Candidate for Pancreatic Tumors | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Lantern Pharma Announces Collaboration and Research Agreement with Fox Chase Cancer Center Focused on Advancing the Development of LP-184 in Pancreatic Cancer [prnewswire.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
LP-184: A Novel Acylfulvene Exploiting Synthetic Lethality in DNA Double-Strand Break Repair Deficient Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LP-184 is a next-generation, small-molecule acylfulvene prodrug demonstrating significant preclinical and emerging clinical efficacy against a range of solid tumors, particularly those harboring deficiencies in DNA damage repair (DDR) pathways. This document provides a comprehensive technical overview of LP-184, focusing on its mechanism of action, the principle of synthetic lethality it exploits, preclinical and clinical data, and detailed experimental protocols. LP-184's unique activation mechanism by Prostaglandin Reductase 1 (PTGR1), an enzyme often overexpressed in tumor tissues, coupled with its potent cytotoxicity in cancer cells unable to repair the resulting DNA damage, positions it as a promising candidate in precision oncology. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of LP-184's therapeutic potential and its development trajectory.
Introduction to LP-184 and its Mechanism of Action
LP-184 (hydroxyurea methylacylfulvene) is a novel alkylating agent that induces DNA double-strand breaks (DSBs).[1][2][3] As a prodrug, it requires intracellular activation to exert its cytotoxic effects.[4][5] This bioactivation is mediated by the oxidoreductase enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in various solid tumors compared to normal tissues.[3][6]
Upon administration, LP-184 is metabolized by PTGR1 into a highly reactive intermediate.[3][7] This active metabolite then covalently binds to DNA, primarily at the N3-adenine position, leading to the formation of DNA adducts and subsequent interstrand cross-links and double-strand breaks.[3][7][8] In healthy cells with proficient DNA damage repair machinery, these lesions can be effectively repaired. However, in tumor cells with inherent deficiencies in DDR pathways, such as Homologous Recombination (HR) or Nucleotide Excision Repair (NER), these DNA lesions are irreparable, leading to cell cycle arrest and apoptosis.[1][8][9] This selective targeting of DDR-deficient cancer cells is the cornerstone of LP-184's therapeutic strategy, a concept known as synthetic lethality.[2][4][5]
The Principle of Synthetic Lethality with LP-184
Synthetic lethality occurs when the co-occurrence of two genetic events (e.g., a mutation in a DDR gene and the action of a targeted drug) leads to cell death, while either event alone is non-lethal. LP-184 leverages this principle by targeting tumors with pre-existing defects in key DDR pathways.[9]
Tumors with mutations in genes central to homologous recombination, such as BRCA1, BRCA2, and ATM, are particularly susceptible to LP-184.[1][2][10] These tumors, referred to as Homologous Recombination Deficient (HRD), are unable to efficiently repair the double-strand breaks induced by LP-184.[1][4] Similarly, deficiencies in the Nucleotide Excision Repair (NER) pathway, involving genes like ERCC1, ERCC2, ERCC3, ERCC4, and ERCC6, also confer heightened sensitivity to LP-184.[9][10][11]
The combination of two key biomarkers—high PTGR1 expression for drug activation and a deficient DDR pathway for preventing damage repair—creates a therapeutic window for LP-184, maximizing its anti-tumor activity while minimizing toxicity to normal tissues.[5][10][12]
Quantitative Preclinical Efficacy Data
The preclinical efficacy of LP-184 has been demonstrated across a wide range of cancer models, including cell lines, patient-derived organoids, and xenografts. The data consistently show nanomolar potency and significant tumor growth inhibition, particularly in models with defined DDR deficiencies.
Table 1: In Vitro Cytotoxicity of LP-184 in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Markers | LP-184 IC50 (nM) | Comparator IC50 (nM) | Source |
| DLD1-BRCA2 KO | Colon Cancer | BRCA2 Knockout | Significantly lower than WT | - | [4] |
| CAPAN-1 | Pancreatic Cancer | BRCA2 deficient | Potent (specific value not stated) | - | [12] |
| PANC03.27 | Pancreatic Cancer | ATM mutant | Potent (specific value not stated) | - | [12] |
| OVCAR3 | Ovarian Cancer | HRD/NERD | 13 | Olaparib: 145 | [9] |
| GBM Cell Isolates | Glioblastoma | Various | ~22 - 310 | - | [13] |
| 22RV1 | Prostate Cancer | HRD | Potent (specific value not stated) | - | [14] |
Table 2: Ex Vivo Efficacy of LP-184 in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Number of Models | Key Genetic Markers | Mean LP-184 IC50 (nM) | IC50 Range (nM) | Comparator (Olaparib) IC50 Range (nM) | Source |
| Lung, Pancreatic, Prostate | 15 | HRD+ | 288 | 31 - 2900 | 6-340X less potent | [12] |
| Pancreatic, Lung, Prostate | 14 | HR mutations (BRCA1/2, CHEK1/2, ATM/ATR, etc.) | - | 30 - 300 | 1700 - 6900 | [9] |
| Pancreatic (PDAC) | Multiple | DDR deficiencies (ATR, BRCA1, BRCA2) | More sensitive than DDR-proficient | - | - | [10] |
Table 3: In Vivo Efficacy of LP-184 in Xenograft Models
| Cancer Type | Model Type | Key Genetic Markers | Treatment Regimen | Tumor Growth Inhibition (TGI) | Outcome | Source |
| Triple-Negative Breast Cancer | PDX (10 models) | HRD (7/10 PARPi resistant) | 4 mg/kg i.v. (days 0, 2, 4, 6, 8 & 16, 18, 20, 22, 24) | 107% - 141% | Complete, durable tumor regression | [9][14] |
| Pancreatic Cancer | PDX | HRD (BRCA1/ATR mutant) | Not specified | 112% - 140% | Complete, durable tumor regression | [9] |
| Glioblastoma | Subcutaneous Xenograft (U87, M1123) | PTGR1 elevated | IV over two cycles | >106% | >85% reduction in tumor volume | [15] |
| Glioblastoma | Intracranial Xenograft (U87) | PTGR1 elevated | Not specified | - | Prolonged survival | [15] |
Clinical Trial Data Overview
LP-184 has progressed into clinical development, with a Phase 1a trial completed and Phase 1b/2 trials being planned.[7][16] The initial clinical data in heavily pre-treated patients with advanced solid tumors are encouraging.
Table 4: Phase 1a Clinical Trial Results for LP-184 (NCT05933265)
| Parameter | Finding | Source |
| Patient Population | 63 patients with advanced, relapsed/refractory solid tumors (median 3+ prior therapies) | [8][16][17] |
| Primary Endpoints | Met: Favorable safety, tolerability, pharmacokinetics, and determination of Recommended Phase 2 Dose (RP2D) | [7][17][18] |
| Safety Profile | No dose-limiting toxicities in most cohorts; adverse events predominantly Grade 1 or 2 (manageable nausea/vomiting) | [17][18] |
| Disease Control Rate (DCR) | 54% in patients at or above therapeutic dose levels | [7][8][16] |
| Durable Clinical Benefit | Observed in patients with Stage 4 squamous lung cancer (BRCA1 mut), thymic carcinoma (CHEK2 mut), and GIST (ATM mut), with some remaining on treatment for 12+ to 23+ months | [8][16] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate LP-184, based on published methodologies.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: Cancer cell lines (e.g., DLD1-WT, DLD1-BRCA2 KO) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: LP-184 is dissolved in DMSO to create a stock solution. A series of dilutions are prepared in culture media. The cells are treated with LP-184 across a wide concentration range (e.g., 5 nM to 36 µM). A vehicle control (e.g., 0.1% DMSO) is included.
-
Incubation: Plates are incubated for a specified duration, typically 72 hours.[4]
-
Viability Assessment: Cell viability is quantified using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Data Analysis: Luminescence is read using a plate reader. The data are normalized to the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis in software like GraphPad Prism.
DNA Double-Strand Break (DSB) Detection Assay (dSTRIDE)
-
Cell Treatment: Cells (e.g., DLD1 and DLD1-BRCA2 KO) are grown on coverslips and treated with vehicle (0.1% DMSO), a specified concentration of LP-184 (e.g., 400 nmol/L), or a positive control like etoposide for 24 hours.[4]
-
Cell Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a solution containing Triton X-100.
-
DSB Labeling: The dSTRIDE (detection of STrand Breaks by in situ TdT-mediated dUTP Nick-End Labeling) assay is performed according to the manufacturer's protocol. This involves using terminal deoxynucleotidyl transferase (TdT) to incorporate fluorescently labeled dUTPs at the 3'-hydroxyl ends of DNA breaks.
-
Immunofluorescence Staining (Optional): To visualize specific DDR proteins like γH2AX, cells can be co-stained with a primary antibody against γH2AX followed by a fluorescently-labeled secondary antibody.
-
Imaging and Quantification: Coverslips are mounted with a DAPI-containing medium to stain nuclei. Images are captured using a high-content imaging system or a fluorescence microscope. The number and intensity of fluorescent foci per nucleus are quantified using image analysis software to determine the level of DNA DSBs.[4]
Patient-Derived Xenograft (PDX) In Vivo Efficacy Study
-
Model Establishment: Patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., NSG mice). Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization and Grouping: Mice are randomized into a vehicle control group and one or more treatment groups.
-
Treatment Administration: LP-184 is formulated in an appropriate vehicle and administered intravenously (i.v.). A typical dosing schedule might be 4 mg/kg administered on a schedule such as days 0, 2, 4, 6, 8 and again on days 16, 18, 20, 22, 24.[14]
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = (Length x Width²)/2). Body weight is also monitored as a measure of toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group. Complete regression is noted when tumors are no longer palpable.[9]
Visualizations: Pathways and Workflows
Signaling Pathway of LP-184 Action
Caption: Mechanism of action of LP-184 in a tumor cell.
Experimental Workflow for In Vivo Xenograft Study
References
- 1. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Study Finds New Synthetic Lethal Agent Could Be Potential Treatment for Pancreatic Cancer | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 6. Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials | Morningstar [morningstar.com]
- 8. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials [barchart.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Conditional Dependency of LP-184 on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Lantern Pharma Announces Positive Preclinical Data in Glioblastoma (GBM) with Drug Candidate LP-184 and Expands GBM Research Collaboration [prnewswire.com]
- 16. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 17. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
- 18. cancernetwork.com [cancernetwork.com]
Unlocking Precision Oncology: A Technical Guide to Predictive Biomarkers for LP-184 Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core predictive biomarkers that determine sensitivity to LP-184, a next-generation acylfulvene analog with potent anti-tumor activity. By understanding the intricate interplay of molecular targets and cellular pathways, researchers and clinicians can better identify patient populations most likely to benefit from this promising therapeutic agent. This document provides a comprehensive overview of the mechanism of action, key biomarkers, and the experimental methodologies used to validate them, presented with clearly structured data and visualizations to facilitate comprehension and application in a research and development setting.
The Core Mechanism: A Dual-Biomarker Approach to Synthetic Lethality
LP-184 is a prodrug that requires bioactivation to exert its cytotoxic effects.[1][2] Its mechanism of action is elegantly targeted, relying on a dual-biomarker strategy that creates a synthetic lethal scenario in cancer cells.[1]
First, the drug is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in a variety of solid tumors compared to normal tissues.[1][3][4] This initial activation step converts the inert LP-184 into a potent DNA alkylating agent.[1][2] The activated metabolite then induces DNA damage, specifically creating interstrand cross-links and double-strand breaks by alkylating DNA at the N3-adenine position.[2][3]
Second, the efficacy of LP-184 is profoundly enhanced in tumors with deficiencies in their DNA Damage Repair (DDR) pathways.[2][5] Cancer cells with compromised DDR, particularly in the Homologous Recombination (HR) and Nucleotide Excision Repair (NER) pathways, are unable to repair the extensive DNA damage caused by activated LP-184.[2][6][7] This inability to repair leads to catastrophic genomic instability and, ultimately, apoptosis.[1][3] This selective targeting of DDR-deficient tumors while sparing healthy cells with intact repair mechanisms forms the basis of LP-184's therapeutic window.[2]
Key Predictive Biomarkers for LP-184 Sensitivity
The successful application of LP-184 in a clinical setting hinges on the accurate identification of patients whose tumors harbor the requisite molecular characteristics for sensitivity. The primary and emerging predictive biomarkers are detailed below.
Prostaglandin Reductase 1 (PTGR1) Overexpression
High expression of PTGR1 is the foundational biomarker for LP-184 activity, as it is essential for the drug's bioactivation.[8] Preclinical and clinical data have demonstrated a strong correlation between PTGR1 expression levels and sensitivity to LP-184.[9]
DNA Damage Repair (DDR) Pathway Deficiencies
Defects in key DDR pathways are the second critical component of the dual-biomarker strategy. Tumors with mutations or altered expression in genes involved in HR and NER are particularly susceptible to LP-184.
-
Homologous Recombination (HR) Deficiency: Alterations in genes such as BRCA1, BRCA2, and ATM are associated with increased sensitivity.[6][10][11] Preclinical models have shown that depletion of BRCA2 or ATM can increase sensitivity to LP-184 by up to 12-fold.[4][10]
-
Nucleotide Excision Repair (NER) Deficiency: Deficiencies in the TC-NER pathway, particularly involving the ERCC3 gene, have been shown to sensitize glioblastoma (GBM) cells to LP-184.[9][12]
Emerging and Exploratory Biomarkers
Ongoing research has identified additional potential biomarkers that may further refine patient selection. A CRISPR chemogenetic screen has revealed several genes that, when knocked out, increase sensitivity to LP-184.[6] These include genes involved in various cellular processes beyond DNA repair, suggesting a broader potential patient population.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of LP-184, providing a clear comparison of its activity and the prevalence of its key biomarkers.
| Parameter | Value | Cancer Types | Source |
| Phase 1a Clinical Trial | |||
| Disease Control Rate (at or above therapeutic dose) | 54% | Advanced Solid Tumors | [5][13][14] |
| Patients Exceeding PTGR1 Bioactivation Threshold | >87% | Advanced Solid Tumors | [5][7] |
| Preclinical In Vitro Sensitivity | |||
| IC50 Range in Glioblastoma (GBM) cells | ~22–310 nmol/L | Glioblastoma | [12] |
| Fold Increase in Sensitivity with BRCA2/ATM Depletion | Up to 12-fold | Cancer Cell Lines | [4][10] |
| Fold Decrease in IC50 with Spironolactone (ERCC3 degradation) | 3 to 6-fold | Glioblastoma | [12] |
| Biomarker Prevalence | |||
| TCGA Solid Tumors Exceeding PTGR1 Expression Threshold | 78% | 20 Solid Tumor Types | [15][16] |
| Phase 1a Samples Exceeding PTGR1 Expression Threshold | 80% | Advanced Solid Tumors | [6][15] |
| Pancreatic Adenocarcinomas with High PTGR1 and DDR Mutations | ~33% | Pancreatic Cancer | [8][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. The following sections outline the key experimental protocols used in the investigation of LP-184 sensitivity.
PTGR1 Expression Analysis by RT-qPCR
This assay is used to quantify the mRNA expression level of PTGR1 in tumor tissue, providing a direct measure of the drug's primary activation mechanism.
Methodology:
-
RNA Extraction: Total RNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue samples.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR using primers specific for PTGR1 and housekeeping genes (e.g., ACTB and GAPDH) for normalization.
-
Data Analysis: The cycle threshold (Ct) values are determined. The normalized ΔCt value for PTGR1 is calculated as the difference between the average Ct of the housekeeping genes and the Ct of PTGR1. A lower ΔCt value indicates higher PTGR1 expression.[6] A ΔCt value of 7.5 has been identified as the threshold associated with LP-184 sensitivity (IC50 < 300 nM).[15][16]
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the in vitro potency of LP-184 across various cancer cell lines with different genetic backgrounds.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of LP-184 for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The luminescence or absorbance values are normalized to untreated controls. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are critical for evaluating the in vivo efficacy of LP-184 and confirming the relevance of predictive biomarkers.
Methodology:
-
Tumor Implantation: Human tumor fragments (PDX) or cancer cell lines (CDX) are implanted subcutaneously or orthotopically into immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume, the mice are randomized into treatment and control groups.
-
Drug Administration: LP-184 is administered to the treatment group via a clinically relevant route (e.g., intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor volume is measured regularly. At the end of the study, tumors may be excised for further analysis (e.g., biomarker expression). Overall survival may also be monitored.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the key pathways and processes involved in LP-184's mechanism and biomarker identification.
Caption: Mechanism of action for LP-184.
Caption: Workflow for identifying LP-184 predictive biomarkers.
Caption: Logical relationship for patient selection.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials | Morningstar [morningstar.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials [barchart.com]
- 8. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seekingalpha.com [seekingalpha.com]
- 10. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conditional Dependency of LP-184 on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Lantern Pharma Reports Positive Phase 1a Results for LP-184 in Advanced Solid Tumors [sahmcapital.com]
- 14. investing.com [investing.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
Unveiling the Molecular Targets of Antitumor Agent-184 (LP-184): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antitumor agent-184, also known as LP-184, is a novel, next-generation acylfulvene analog with potent anticancer activity. This technical guide provides an in-depth overview of the molecular mechanisms and targets of LP-184, consolidating preclinical and clinical data into a comprehensive resource. LP-184 is a prodrug that leverages a synthetic lethality approach, demonstrating significant efficacy in solid tumors with specific molecular signatures. Its mechanism of action is centered on tumor-selective activation and the induction of irreparable DNA damage, leading to apoptotic cell death. This document details the core molecular interactions, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways and workflows.
Core Molecular Mechanism and Targets
LP-184's anticancer activity is not based on a single protein target but rather on a targeted mechanism of action that exploits specific vulnerabilities in cancer cells. The core principle is a two-pronged approach of tumor-selective activation followed by the induction of overwhelming DNA damage in cancers with compromised DNA damage repair (DDR) capabilities.
Tumor-Selective Activation by Prostaglandin Reductase 1 (PTGR1)
LP-184 is an inert prodrug that requires enzymatic activation to exert its cytotoxic effects. This activation is catalyzed by the enzyme Prostaglandin Reductase 1 (PTGR1) , an oxidoreductase that is frequently overexpressed in a variety of solid tumors compared to normal tissues.[1][2] This differential expression of PTGR1 serves as the first layer of tumor selectivity. Inside cancer cells with high PTGR1 levels, LP-184 is metabolized into a highly reactive electrophilic species.[3]
DNA Alkylation and Induction of Double-Strand Breaks
The activated metabolite of LP-184 is a potent DNA alkylating agent. It covalently binds to DNA, primarily at the N3-adenine position, forming DNA adducts.[4] This alkylation leads to distortions in the DNA helix, which, if not repaired, result in the formation of DNA double-strand breaks (DSBs) during DNA replication.[5][6] The accumulation of these DSBs is the primary trigger for the subsequent apoptotic cascade.
Synthetic Lethality in Tumors with DNA Damage Repair (DDR) Deficiencies
The second critical component of LP-184's mechanism is its enhanced efficacy in tumors with deficiencies in their DNA damage repair (DDR) pathways.[1][3] Healthy cells can typically repair DNA damage, including DSBs, through pathways like homologous recombination (HR) and nucleotide excision repair (NER). However, a significant subset of cancers harbor mutations in key DDR genes, such as BRCA1, BRCA2, and ATM.[5][6] These DDR-deficient tumors are unable to efficiently repair the LP-184-induced DSBs, leading to genomic instability and ultimately, cell death through apoptosis. This selective killing of DDR-deficient cancer cells while sparing normal, DDR-proficient cells is a classic example of synthetic lethality.
Quantitative Data Summary
The potency of LP-184 has been evaluated across a range of cancer cell lines and in vivo models. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of LP-184 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Multiple GBM isolates | Glioblastoma | ~22 - 310 | [4] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | 45 - 270 | [7] |
| Non-Small Cell Lung Cancer | Non-Small Cell Lung Cancer | 45 - 1805 (median: 371) | [8] |
| PC3M (parental) | Prostate Cancer | ~4000 | [9] |
| PC3M (ATM knockdown) | Prostate Cancer | Significantly lower than parental | [9] |
| PC3M (BRCA2 knockdown) | Prostate Cancer | Significantly lower than parental | [9] |
Table 2: In Vivo Efficacy of LP-184 in Xenograft Models
| Cancer Type | Model | Treatment Regimen | Outcome | Reference |
| Pancreatic Cancer | PDX models | LP-184 over 8 weeks | >90% tumor shrinkage | [7] |
| Glioblastoma | Subcutaneous xenografts | 4 mg/kg i.v. | Tumor regression | [2] |
| Triple-Negative Breast Cancer | PDX models | Not specified | Complete, durable tumor regression | [5] |
Table 3: Clinical Trial Phase 1a Results for LP-184
| Parameter | Result | Reference |
| Patient Population | 63 heavily pre-treated patients with advanced solid tumors | [4][10] |
| Recommended Phase 2 Dose (RP2D) | 0.39 mg/kg (Days 1 and 8 of a 21-day cycle) | [10] |
| Disease Control Rate (at or above therapeutic dose) | 48% - 54% | [4][11] |
| Notable Responses | Durable clinical benefit in patients with DDR mutations (e.g., CHK2, ATM) | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the molecular targets and mechanism of action of LP-184.
Quantification of PTGR1 mRNA Expression by RT-qPCR
This protocol is essential for identifying tumors that are likely to respond to LP-184 treatment.
Objective: To quantify the relative mRNA expression level of PTGR1 in tumor cells or tissue.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit, Qiagen)
-
SYBR Green-based qPCR master mix (e.g., QuantiTect SYBR Green PCR Kit, Qiagen)
-
qPCR instrument (e.g., Rotor-Gene Q)
-
Nuclease-free water
-
Primers for PTGR1 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Isolation: Isolate total RNA from cell pellets or tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.[12]
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 100 ng to 1 µg of total RNA into cDNA using a reverse transcription kit.[12][13]
-
qPCR Reaction Setup:
-
Prepare a master mix for the qPCR reaction containing SYBR Green master mix, forward and reverse primers for either PTGR1 or the housekeeping gene, and nuclease-free water.
-
Add the master mix to qPCR tubes or a 96-well plate.
-
Add the cDNA template to the respective wells. A no-template control (NTC) should be included for each primer set.
-
-
qPCR Cycling Conditions:
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for PTGR1 and the housekeeping gene.
-
Calculate the relative expression of PTGR1 using the ΔΔCt method, normalizing to the housekeeping gene.
-
Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of LP-184 on cancer cell lines and to calculate IC50 values.
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with LP-184.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
LP-184 stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[5]
-
Drug Treatment: Prepare serial dilutions of LP-184 in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.[5]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[7][14]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
DNA Double-Strand Break Detection (γH2AX Immunofluorescence)
This assay visualizes and quantifies the formation of DNA double-strand breaks induced by LP-184.
Objective: To detect and quantify the phosphorylation of histone H2AX at serine 139 (γH2AX), a marker for DNA DSBs.
Materials:
-
Cells grown on coverslips or in chamber slides
-
LP-184
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with LP-184 for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[15]
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes.[15]
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 30-60 minutes.[15]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.[16]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Stain the nuclei with DAPI for 5-10 minutes.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji).[15]
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis after LP-184 treatment.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[18]
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Addition of Binding Buffer: Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
Gate the cell populations based on their fluorescence:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Mandatory Visualizations
Signaling Pathway of LP-184's Mechanism of Action
Caption: Mechanism of action of LP-184 in a tumor cell.
Experimental Workflow for Assessing LP-184 Efficacy
Caption: Preclinical experimental workflow for LP-184 evaluation.
Logical Relationship of LP-184's Synthetic Lethality
References
- 1. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. oncotarget.com [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
- 11. LP-184 for Solid Tumors · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. Quantitative real-time PCR of mRNA [protocols.io]
- 13. mcgill.ca [mcgill.ca]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
LP-184: Overcoming PARP Inhibitor Resistance in DNA Damage Repair-Deficient Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The emergence of resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors (PARPi) presents a significant challenge in the treatment of cancers with deficiencies in DNA Damage Response (DDR) pathways, such as those harboring BRCA1/2 mutations. LP-184, a next-generation acylfulvene, has demonstrated potent antitumor activity in preclinical models, including those resistant to PARP inhibitors. This document provides a comprehensive technical overview of LP-184's activity in PARPi-resistant models, detailing its mechanism of action, summarizing key preclinical efficacy data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to address the unmet medical need of PARPi-resistant cancers.
Introduction: The Challenge of PARP Inhibitor Resistance
PARP inhibitors have revolutionized the treatment of cancers with homologous recombination deficiency (HRD), particularly in patients with BRCA1/2 mutations. By trapping PARP1 at sites of single-strand DNA breaks, these inhibitors lead to the formation of double-strand breaks (DSBs) during replication.[1] In HR-deficient cells, these DSBs cannot be efficiently repaired, resulting in synthetic lethality and tumor cell death. However, a substantial number of patients either do not respond to PARPi therapy (de novo resistance) or develop resistance over time (acquired resistance).
The mechanisms of PARPi resistance are multifaceted and include:
-
Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 or other HR pathway genes can restore their function.
-
Replication Fork Stabilization: Alterations in proteins that protect stalled replication forks from degradation can reduce the formation of lethal DSBs.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of PARP inhibitors.[2][3]
-
Loss of PARP1 Expression: Reduced levels of PARP1 protein can diminish the "trapping" effect of PARP inhibitors.
Addressing these resistance mechanisms is a critical area of oncology research.
LP-184: A Novel Acylfulvene with a Differentiated Mechanism of Action
LP-184 is a small molecule prodrug that belongs to the acylfulvene class of DNA alkylating agents.[4][5] Its antitumor activity is dependent on a dual-biomarker mechanism, providing a potential therapeutic window and a distinct mechanism of action compared to PARP inhibitors.
Mechanism of Action: PTGR1-Mediated Activation and DNA Damage
LP-184 is selectively activated in cancer cells that overexpress the enzyme Prostaglandin Reductase 1 (PTGR1).[4][6][7] PTGR1 converts the inert LP-184 prodrug into a highly reactive electrophilic species. This active metabolite then alkylates DNA, primarily at the N3 position of adenine, leading to the formation of interstrand cross-links and double-strand breaks.[4] In tumors with deficient DDR pathways, including both homologous recombination (HR) and nucleotide excision repair (NER) deficiencies, this extensive DNA damage cannot be repaired, leading to selective cancer cell death.[4][5]
Caption: Cell Viability Assay Workflow.
Patient-Derived Xenograft (PDX) Model Efficacy Study
Objective: To evaluate the in vivo antitumor activity of LP-184 in a patient-derived tumor model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Patient-derived tumor tissue fragments
-
Matrigel (optional)
-
Surgical tools
-
LP-184 formulation for intravenous injection
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Anesthetize the immunodeficient mice.
-
Subcutaneously implant a small fragment (e.g., 2-3 mm³) of the patient-derived tumor tissue, often mixed with Matrigel, into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer LP-184 intravenously according to the specified dosing schedule (e.g., 4 mg/kg, q2d x 5).
-
Administer the vehicle control to the control group using the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed antitumor effects.
-
dot
Caption: PDX Efficacy Study Workflow.
Signaling Pathways
LP-184 Activation and DNA Damage Pathway
The efficacy of LP-184 is contingent on the overexpression of PTGR1 and the presence of DDR deficiencies in cancer cells.
dot
Caption: LP-184 Activation and DNA Damage Pathway.
Mechanisms of PARP Inhibitor Resistance
Understanding the pathways that lead to PARPi resistance is crucial for developing effective therapeutic strategies.
dot
Caption: PARP Inhibitor Resistance Pathways.
Conclusion
LP-184 represents a promising therapeutic agent for cancers that have developed resistance to PARP inhibitors. Its unique mechanism of action, reliant on PTGR1-mediated activation and effective in tumors with various DDR deficiencies, provides a clear rationale for its continued development. The preclinical data robustly support its efficacy in PARPi-resistant models, both as a monotherapy and in combination with PARP inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing novel treatments for this challenging patient population. Further investigation into the clinical activity of LP-184 in biomarker-selected patient populations is warranted.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. Restored replication fork stabilization, a mechanism of PARP inhibitor resistance, can be overcome by cell cycle checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms for stalled replication fork stabilization: new targets for synthetic lethality strategies in cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ‘Where is my gap’: mechanisms underpinning PARP inhibitor sensitivity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Antitumor Agent-184: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Antitumor agent-184, also identified as compound 12aa. This novel pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivative has demonstrated significant antitumor activity in preclinical studies. This document outlines its effects on cancer cell viability, its mechanism of action via apoptosis induction, and the detailed methodologies for its in vitro evaluation.
Data Presentation: Cytotoxicity Profile
This compound exhibits potent cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit the growth of 50% of the cells, have been determined for several murine cancer cell lines.[1]
Table 1: IC50 Values of this compound in Murine Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| B16-F10 | Melanoma | 2.35 |
| 4T1 | Breast Cancer | 7.32 |
| CT26 | Colon Carcinoma | 10.31 |
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which this compound exerts its cytotoxic effects is through the induction of apoptosis, or programmed cell death. In vitro studies have confirmed that apoptosis is the predominant mode of cell death in cancer cells treated with this agent.[1] Molecular docking analyses have suggested several potential protein targets that may be involved in the pro-apoptotic activity of this compound, including Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K2C), Proto-oncogene serine/threonine-protein kinase (Pim-1), Nicotinamide phosphoribosyltransferase (NAMPT), and Dihydrofolate reductase (DHFR).[1][2]
Proposed Signaling Pathway for Apoptosis Induction
The following diagram illustrates the potential signaling cascade initiated by this compound, based on its putative molecular targets, leading to apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., B16-F10, 4T1, CT26)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value using a suitable software.
-
Experimental Workflow for MTT Assay
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration around its IC50 value for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Collect both the floating and adherent cells. For adherent cells, use trypsinization.
-
Centrifuge the cell suspension and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to the stained cell suspension.
-
Analyze the cells on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Logical Relationship in Apoptosis Assay
References
Methodological & Application
Application Note: Antitumor Agent-184 Cell Viability Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive protocol for assessing the cytotoxic effects of a novel investigational compound, "Antitumor Agent-184," on cancer cell lines using the MTT cell viability assay. The protocol details the principles of the assay, a step-by-step experimental procedure, data analysis, and interpretation. Additionally, a hypothetical signaling pathway for the agent is presented to illustrate its potential mechanism of action.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The fundamental principle involves the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells.[2][3] This reaction produces purple, insoluble formazan crystals.[3] The formazan product is then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[3] The intensity of the purple color is directly proportional to the number of viable cells.[2]
Hypothetical Mechanism of Action of this compound
For the purposes of this protocol, we will hypothesize that this compound is a targeted inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation and survival. By inhibiting MEK1/2, Agent-184 would prevent the phosphorylation and activation of ERK1/2, leading to a downstream blockade of pro-proliferative gene transcription and ultimately inducing cell cycle arrest and apoptosis.
Figure 1. Hypothetical signaling pathway of this compound.
Experimental Protocol
This protocol is optimized for adherent cancer cells (e.g., HeLa, A549) cultured in 96-well plates.
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C protected from light)[1][4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
-
Sterile PBS (Phosphate-Buffered Saline)
-
Sterile, flat-bottom 96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
Figure 2. Experimental workflow for the MTT cell viability assay.
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of Agent-184. Add 100 µL of medium with the equivalent amount of DMSO to the vehicle control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[5]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6]
-
Data Presentation and Analysis
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Percent Viability: Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100
-
The following table summarizes hypothetical data for A549 lung cancer cells treated with this compound for 48 hours.
| This compound (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Viability | Standard Deviation |
| 0 (Vehicle Control) | 1.254 | 1.192 | 100.0% | ± 0.08 |
| 0.1 | 1.198 | 1.136 | 95.3% | ± 0.07 |
| 1 | 0.982 | 0.920 | 77.2% | ± 0.06 |
| 5 | 0.715 | 0.653 | 54.8% | ± 0.05 |
| 10 | 0.601 | 0.539 | 45.2% | ± 0.04 |
| 25 | 0.344 | 0.282 | 23.7% | ± 0.03 |
| 50 | 0.189 | 0.127 | 10.7% | ± 0.02 |
| 100 | 0.112 | 0.050 | 4.2% | ± 0.01 |
| Blank (Medium Only) | 0.062 | N/A | N/A | N/A |
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability.[7] To determine the IC₅₀ value, plot the percent viability against the logarithm of the drug concentration. Use non-linear regression (sigmoidal dose-response curve) to fit the data and calculate the concentration that corresponds to 50% viability.[8][9][10] Based on the sample data, the calculated IC₅₀ for this compound is approximately 7.5 µM .
Troubleshooting
-
High Background: Media components like phenol red or contamination can cause high background. Use phenol red-free medium for the assay or ensure proper background subtraction.[11]
-
Incomplete Solubilization: If purple crystals are still visible, increase shaking time or gently pipette up and down to aid dissolution.[11]
-
Low Absorbance Readings: This may result from low cell numbers or insufficient incubation time with MTT. Optimize cell seeding density and incubation times for your specific cell line.[12]
-
Agent Interference: Some compounds can directly reduce MTT, leading to false-positive results. To check for this, run a control plate with the compound and MTT in cell-free medium.[11][13]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Models in LP-184 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-184 is a novel small molecule drug candidate with a unique mechanism of action that has demonstrated significant preclinical anti-tumor activity. It is a prodrug that is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various tumor types. Upon activation, LP-184 acts as a DNA alkylating agent, inducing DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in DNA damage repair (DDR) pathways.[1][2][3][4] This synthetic lethality makes LP-184 a promising therapeutic agent for targeted cancer therapy.
These application notes provide detailed protocols for establishing and utilizing in vivo xenograft models to evaluate the efficacy of LP-184. The protocols cover both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), which are crucial for preclinical validation and translational studies.
Mechanism of Action of LP-184
LP-184's targeted anti-cancer activity is contingent on two key factors within the tumor cells: the expression of PTGR1 and the status of their DDR pathways.
-
Activation by PTGR1: LP-184 is an inactive prodrug that requires bioactivation. The enzyme PTGR1, an oxidoreductase, metabolizes LP-184 into its active, highly reactive form.[2][3][4] This selective activation in PTGR1-overexpressing cancer cells minimizes off-target toxicity to normal tissues with low PTGR1 expression.
-
Induction of DNA Damage: The activated form of LP-184 covalently binds to DNA, creating DNA adducts and causing double-strand breaks (DSBs).[1][3][5]
-
Synthetic Lethality in DDR-Deficient Tumors: Cancer cells with inherent defects in their DDR pathways, such as mutations in BRCA1, BRCA2, or ATM, are unable to efficiently repair the DNA damage induced by LP-184.[1][2] This accumulation of irreparable DNA damage triggers apoptosis and leads to selective cancer cell death.
Caption: Mechanism of action of LP-184 in cancer cells.
Data Presentation: Summary of Preclinical Xenograft Studies
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of LP-184 in in vivo xenograft models.
Table 1: Efficacy of LP-184 in Pancreatic Cancer Xenograft Models
| Model Type | Cancer Model | Dosing Regimen | Key Findings | Reference |
| In Vivo Mouse Model | Pancreatic Cancer | 3 mg/kg, once weekly for 8 weeks | >90% tumor shrinkage. In 3 of 4 mice, the average remaining tumor size was ~7% of the original. | [6] |
| PDX Ex-Vivo | 5 Pancreatic Cancer Models | Not Applicable | IC50 values in the nanomolar range (45-270 nM). | [6][7] |
| In Vivo Xenograft | Capan-1 (PTGR1-depleted vs. control) | 3 mg/kg, once weekly intraperitoneally for 3 weeks | Superior efficacy compared to gemcitabine. PTGR1 depletion abrogated the anti-tumor effect. | [8] |
| PDX Ex-Vivo | PDAC with DDR deficiencies | Not Applicable | Significantly lower IC50 in models with pathogenic DDR mutations. | [4] |
Table 2: Efficacy of LP-184 in Glioblastoma (GBM) Xenograft Models
| Model Type | Cancer Model | Dosing Regimen | Key Findings | Reference |
| Subcutaneous Xenograft | U87 and M1123 | 4 mg/kg i.v. over two cycles | >85% reduction in tumor volume. >106% tumor growth inhibition. | [9][10] |
| Orthotopic Xenograft | U87 | Single cycle | Statistically significant extension of median overall survival (42 days vs. 33 days in control). | [9] |
Table 3: Efficacy of LP-184 in Other Solid Tumor Xenograft Models
| Model Type | Cancer Model | Dosing Regimen | Key Findings | Reference |
| Nude Mouse Xenograft | H460 (Non-Small Cell Lung Cancer) | 5 mg/kg intraperitoneally on days 1, 3, 6, 9, and 12 | Significant tumor regression. | [11] |
| PDX Models | 10 HRD Triple-Negative Breast Cancer (TNBC) | Not specified in detail | Complete, durable tumor regression, including in PARP inhibitor-resistant models. | [2][12] |
| Prostate Cancer Organoids | LuCaP 96 and LuCaP 86.2 | Not Applicable | IC50 values of 77 nM and 645 nM, respectively (60- to 120-fold more potent than olaparib). | [12] |
Experimental Protocols
Protocol 1: Establishment of Cell Line-Derived Xenograft (CDX) Models
This protocol outlines the procedure for establishing subcutaneous xenografts using cancer cell lines.
Materials:
-
Cancer cell lines with known PTGR1 expression and DDR status (e.g., U87, H460)
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (or other basement membrane matrix)
-
Sterile syringes and needles (27-30 gauge)
-
Animal housing and husbandry equipment
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected cancer cell line in its appropriate complete medium until it reaches 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).
-
-
Cell Implantation:
-
Adjust the cell concentration to the desired density (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
On ice, mix the cell suspension with an equal volume of Matrigel® (1:1 ratio).
-
Anesthetize the mouse and shave the implantation site (typically the flank).
-
Subcutaneously inject the cell/Matrigel® mixture into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomize the mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol describes the more complex process of establishing xenografts directly from patient tumor tissue.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Highly immunocompromised mice (e.g., NSG mice)
-
Transport medium (e.g., DMEM with antibiotics)
-
Sterile surgical instruments (scalpels, forceps)
-
Petri dishes
-
Sterile PBS
-
Anesthesia and surgical supplies
-
Trocar for implantation (optional)
Procedure:
-
Tumor Tissue Acquisition:
-
Obtain fresh tumor tissue from surgery or biopsy in a sterile container with transport medium on ice.
-
Process the tissue as soon as possible (ideally within 2-4 hours).
-
-
Tissue Processing:
-
In a sterile biosafety cabinet, wash the tissue with cold, sterile PBS to remove any blood or debris.
-
Mechanically mince the tumor into small fragments (1-3 mm³) using sterile scalpels.
-
-
Implantation:
-
Anesthetize the NSG mouse and prepare the surgical site (e.g., flank or orthotopic location).
-
Create a small subcutaneous pocket using forceps or make a small incision.
-
Implant one or more tumor fragments into the pocket. Alternatively, use a trocar to implant the fragments.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Engraftment and Monitoring:
-
Monitor the mice for signs of tumor growth. This can take several weeks to months.
-
Once a tumor is established (P0 generation), it can be passaged to subsequent generations of mice (P1, P2, etc.) for expansion and cryopreservation.
-
For cohort expansion for efficacy studies, implant tumor fragments into a larger group of mice.
-
Monitor tumor growth as described in Protocol 1.
-
LP-184 Dosing and Efficacy Evaluation
Materials:
-
LP-184 drug formulation (provided by the supplier with instructions for reconstitution)
-
Vehicle control (as specified for the LP-184 formulation)
-
Syringes and needles for administration (intravenous or intraperitoneal)
-
Animal scale
Procedure:
-
Treatment Initiation: Once tumors in the xenograft models have reached the desired size and the mice have been randomized into groups, begin the treatment regimen.
-
Dosing:
-
Prepare the LP-184 formulation and vehicle control according to the study design.
-
Administer LP-184 and vehicle control to the respective groups via the specified route (e.g., intravenous or intraperitoneal injection).
-
Follow the predetermined dosing schedule (e.g., once weekly, or on specific days of a cycle).
-
-
Monitoring and Data Collection:
-
Continue to measure tumor volumes 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the mice for any clinical signs of adverse effects.
-
At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for the treated groups compared to the vehicle control group.
-
Analyze the data for statistical significance.
-
Generate survival curves if the study includes a survival endpoint.
-
Caption: Experimental workflow for LP-184 in vivo xenograft studies.
Conclusion
The use of in vivo xenograft models is indispensable for the preclinical evaluation of novel anti-cancer agents like LP-184. The protocols outlined in these application notes provide a framework for researchers to establish robust and reproducible CDX and PDX models to investigate the efficacy and mechanism of action of LP-184. The provided data summaries highlight the significant potential of LP-184 in treating a range of solid tumors, particularly those with a biomarker profile of high PTGR1 expression and DDR deficiencies. Adherence to these detailed methodologies will facilitate the generation of high-quality data to support the continued development of LP-184 as a promising precision oncology therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Lantern Pharma Announces Significant Positive Preclinical Data In Pancreatic Cancer With Drug Candidate LP-184 [drugdiscoveryonline.com]
- 7. biospace.com [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. Lantern Pharma Announces Positive Preclinical Data in Glioblastoma (GBM) with Drug Candidate LP-184 and Expands GBM Research Collaboration [prnewswire.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining LP-184 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-184 is a next-generation acylfulvene prodrug demonstrating significant potential in the treatment of various solid tumors.[1][2][3] Its unique mechanism of action, which involves tumor-selective activation and induction of DNA damage, makes it a promising candidate for precision oncology.[2][3][4] LP-184 is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in tumor cells compared to normal tissues.[4][5][6] Upon activation, LP-184 acts as a DNA alkylating agent, inducing interstrand cross-links and double-strand breaks.[2][3][5] This leads to apoptosis in cancer cells, particularly those with deficiencies in DNA Damage Repair (DDR) pathways, such as homologous recombination (HR) and nucleotide excision repair (NER).[2][3][7][8] This synthetic lethality approach allows for selective targeting of cancer cells while sparing healthy ones.[1][2][3]
These application notes provide a comprehensive overview of LP-184's activity in various cancer cell lines and detailed protocols for determining its half-maximal inhibitory concentration (IC50), a critical parameter for assessing drug potency.
LP-184 IC50 Values in Various Cancer Cell Lines
The potency of LP-184 has been evaluated across a range of cancer cell lines and patient-derived models, consistently demonstrating IC50 values in the nanomolar range. The table below summarizes publicly available data on LP-184 IC50 values.
| Cancer Type | Cell Line/Model | IC50 (nM) | Notes |
| Colon Cancer | DLD1 (BRCA2 Wild-Type) | 526 | |
| DLD1 (BRCA2 Knockout) | 219 | Demonstrates increased sensitivity in HR-deficient cells.[7] | |
| Glioblastoma (GBM) | Various GBM cell isolates | ~22 - 310 | Effective in both temozolomide-resistant and MGMT-expressing cells.[9] |
| Ovarian Cancer | OVCAR3 | 13 | Cell line has HRD/NERD phenotype.[10] |
| Pancreatic Cancer | 6 Pancreatic Cancer Cell Lines | 45 - 270 | [11] |
| 5 PDX ex-vivo models | 45 - 270 | [11] | |
| Prostate Cancer | LuCaP 96 (Organoid) | 77 | Model has BRCA2/CHEK2 inactivating mutations.[10] |
| Various Solid Tumors | 14 Patient-Derived Models | 30 - 300 | Models with HR mutations (BRCA1/2, CHEK1/2, ATM/ATR, etc.).[10] |
Signaling Pathway and Experimental Workflow
LP-184 Mechanism of Action
The following diagram illustrates the proposed mechanism of action for LP-184, highlighting its activation and downstream effects on cancer cells with DDR deficiencies.
Caption: Mechanism of LP-184 activation and synthetic lethality in DDR-deficient cancer cells.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps for determining the IC50 value of LP-184 in a cancer cell line using a cell viability assay.
Caption: Standard workflow for determining the IC50 of LP-184.
Experimental Protocols
Protocol for Determining LP-184 IC50 using the MTT Assay
This protocol provides a detailed method for determining the IC50 of LP-184 in adherent cancer cell lines.
Materials:
-
LP-184 compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 3,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
LP-184 Preparation and Treatment:
-
Prepare a stock solution of LP-184 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the LP-184 stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1 nM to 10 µM). It is recommended to perform a 1:3 or 1:5 dilution series.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest LP-184 concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the prepared LP-184 dilutions to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on a plate shaker to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis and IC50 Calculation:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each LP-184 concentration using the following formula:
-
% Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
-
Plot the percentage of cell viability against the logarithm of the LP-184 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism or R to fit a sigmoidal dose-response curve and determine the IC50 value. The IC50 is the concentration of LP-184 that results in a 50% reduction in cell viability.
-
Note: The optimal cell seeding density and incubation time may vary between different cell lines and should be optimized prior to conducting the IC50 experiment. It is also crucial to ensure that the DMSO concentration in the final treatment medium does not exceed a level that is toxic to the cells (typically <0.5%).
References
- 1. targetedonc.com [targetedonc.com]
- 2. morningstar.com [morningstar.com]
- 3. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Facebook [cancer.gov]
- 6. Study Finds New Synthetic Lethal Agent Could Be Potential Treatment for Pancreatic Cancer | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Lantern Pharma Announces Significant Positive Preclinical Data in Pancreatic Cancer With Drug Candidate LP-184 [prnewswire.com]
Application Note: qRT-PCR Protocol for PTGR1 Expression Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin Reductase 1 (PTGR1), also known as Leukotriene B4 12-hydroxydehydrogenase (LTB4DH), is a critical enzyme in the metabolism of eicosanoids, signaling molecules that play a pivotal role in inflammation and cancer. PTGR1 is involved in both the cyclooxygenase (COX) and lipoxygenase (LOX) downstream pathways, where it deactivates potent inflammatory mediators like prostaglandins and leukotriene B4.[1][2] Its dysregulation has been linked to various cancers and inflammatory conditions, making it a person of interest for therapeutic development.[1][3]
Accurate quantification of PTGR1 mRNA expression is essential for understanding its physiological roles and its implications in disease. This application note provides a detailed protocol for analyzing PTGR1 gene expression using quantitative real-time polymerase chain reaction (qRT-PCR), a highly sensitive and specific method for measuring gene expression.[4]
Signaling Pathway and Experimental Workflow
PTGR1 is a key regulator in the arachidonic acid metabolism pathway. It catalyzes the reduction of various eicosanoids, thereby diminishing their biological activity. A simplified diagram of this pathway is presented below.
Caption: Simplified PTGR1 signaling pathway in eicosanoid metabolism.
The following diagram outlines the experimental workflow for the quantification of PTGR1 expression.
Caption: Experimental workflow for PTGR1 qRT-PCR analysis.
Materials and Methods
Materials
Table 1: Reagents and Equipment
| Reagent/Equipment | Recommended Product (Example) |
| RNA Extraction Kit | RNeasy Mini Kit (Qiagen) |
| Reverse Transcription Kit | iScript™ cDNA Synthesis Kit (Bio-Rad) |
| qPCR Master Mix | SensiMix™ SYBR® & Fluorescein Kit (Bioline) |
| Primers | Custom synthesized (e.g., from OriGene, Sino Biological)[5][6] |
| Nuclease-free water | --- |
| Spectrophotometer | NanoDrop™ 2000/2000c |
| Thermal Cycler | --- |
| qRT-PCR Instrument | ABI 7900HT or similar |
Primer Design
Primer sequences are critical for the specificity and efficiency of the qRT-PCR reaction. Validated primer pairs for human PTGR1 are available from commercial sources. It is recommended to use intron-spanning primers to avoid amplification of contaminating genomic DNA.
Table 2: Human PTGR1 and Housekeeping Gene Primer Sequences
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| PTGR1 | GGAAAAGCTGCTGACAGAGTGG | CACTGTTTCTCCACCCTTCACAC | OriGene[6] |
| GAPDH | GAAATCCCATCACCATCTTCCAGG | GAGCCCCAGCCTTCTCCATG | Scientific Reports[3] |
| ACTB | TBD | TBD | --- |
| HPRT1 | TBD | TBD | --- |
Note: The selection of a stable housekeeping gene is crucial and should be validated for the specific cell or tissue type being studied, as commonly used genes like GAPDH can be unsuitable in some contexts.[4][7][8][9]
Experimental Protocol
Step 1: Total RNA Extraction
-
Isolate total RNA from cell or tissue samples using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.
-
Incorporate an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
Step 2: RNA Quality and Quantity Control
-
Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of 1.8-2.0 is considered pure.
-
Assess RNA integrity by running an aliquot on a 1% agarose gel. Two distinct bands corresponding to 28S and 18S ribosomal RNA should be visible.
Step 3: Reverse Transcription
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit) according to the manufacturer's protocol.
-
The resulting cDNA can be stored at -20°C.
Step 4: qRT-PCR
-
Prepare the qRT-PCR reaction mix as described in Table 3. It is recommended to prepare a master mix for multiple reactions to minimize pipetting errors.
-
Perform the reactions in triplicate for each sample and primer set.
-
Include a no-template control (NTC) to check for contamination.
Table 3: qRT-PCR Reaction Setup (per 20 µL reaction)
| Component | Volume | Final Concentration |
| 2x SensiMix™ SYBR® & Fluorescein | 10 µL | 1x |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| cDNA | 1 µL | ~50 ng |
| Nuclease-free water | 7.4 µL | --- |
-
Use the following thermal cycling conditions:
Table 4: qRT-PCR Thermal Cycling Protocol
| Step | Temperature | Time |
| Polymerase Activation | 95°C | 10 min |
| 40 Cycles | ||
| Denaturation | 95°C | 15 sec |
| Annealing/Extension | 60°C | 1 min |
| Melt Curve Analysis | ||
| Denaturation | 95°C | 15 sec |
| Annealing | 60°C | 15 sec |
| Denaturation | 95°C | 15 sec |
Data Analysis and Presentation
Relative Quantification
The relative expression of PTGR1 mRNA can be calculated using the comparative Ct (ΔΔCt) method.
-
Calculate ΔCt: For each sample, subtract the average Ct value of the housekeeping gene from the average Ct value of PTGR1.
-
ΔCt = Ct(PTGR1) - Ct(Housekeeping Gene)
-
-
Calculate ΔΔCt: Subtract the ΔCt of the control group from the ΔCt of the experimental group.
-
ΔΔCt = ΔCt(Experimental) - ΔCt(Control)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Data Presentation
The results can be summarized in a table for clear comparison.
Table 5: Example of PTGR1 Expression Analysis in Response to Treatment
| Sample Group | Avg. Ct (PTGR1) | Avg. Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Control | 25.3 | 21.1 | 4.2 | 0.0 | 1.0 |
| Treatment A | 27.8 | 21.3 | 6.5 | 2.3 | 0.20 |
| Treatment B | 23.1 | 21.0 | 2.1 | -2.1 | 4.29 |
PTGR1 Expression in Human Tissues
PTGR1 is expressed in various human tissues, with high levels observed in the liver, kidney, and intestine.[10][11] This broad expression pattern highlights its fundamental role in metabolic processes across different organ systems.
Troubleshooting
Table 6: Common qRT-PCR Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No amplification | Poor RNA quality, inefficient reverse transcription, incorrect primer design. | Verify RNA integrity, use a reliable RT kit, validate primer efficiency. |
| High Ct values | Low target expression, PCR inhibitors. | Increase cDNA input, dilute cDNA to reduce inhibitors. |
| Non-specific amplification | Primer-dimers, genomic DNA contamination. | Optimize annealing temperature, ensure DNase treatment was effective. |
| High variability | Pipetting errors. | Prepare master mixes, ensure accurate pipetting. |
Conclusion
This application note provides a comprehensive protocol for the quantification of PTGR1 mRNA expression using qRT-PCR. Adherence to these guidelines will enable researchers to obtain accurate and reproducible data, facilitating a deeper understanding of PTGR1's role in health and disease and aiding in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human PTGR1 gene expression is controlled by TE-derived Z-DNA forming sequence cooperating with miR-6867-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. cn.sinobiological.com [cn.sinobiological.com]
- 6. origene.com [origene.com]
- 7. Identification of best housekeeping genes for the normalization of RT-qPCR in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Selecting Optimal Housekeeping Genes for RT-qPCR in Endometrial Cancer Studies: A Narrative Review | Semantic Scholar [semanticscholar.org]
- 10. Tissue expression of PTGR1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 11. genecards.org [genecards.org]
Application Notes and Protocols for In Vitro Studies with Antitumor Agent-184
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-184 is a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation through overexpression or mutation is a frequent oncogenic driver in a variety of solid tumors, including non-small cell lung cancer, colorectal cancer, and glioblastoma. This compound is designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. These application notes provide a comprehensive set of protocols for the initial in vitro evaluation of this compound, focusing on its cytotoxic effects, its impact on apoptosis and the cell cycle, and its ability to modulate the EGFR signaling pathway.
Mechanism of Action: EGFR Pathway Inhibition
Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues. This creates docking sites for adaptor proteins that activate downstream pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways. These pathways are crucial for promoting cell proliferation and survival.[1] this compound competitively inhibits ATP binding to the EGFR kinase domain, thereby blocking these downstream signaling events and leading to cell growth arrest and apoptosis in EGFR-dependent cancer cells.
Physicochemical Properties and Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining reproducible results. It is sparingly soluble in aqueous solutions but shows good solubility in dimethyl sulfoxide (DMSO).
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₄N₆O₂ |
| Molecular Weight | 416.47 g/mol |
| Appearance | Off-white to pale yellow powder |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month |
Protocol 1: Preparation of Stock and Working Solutions
-
Equilibrate : Allow the vial of powdered this compound to reach room temperature before opening to prevent moisture condensation.
-
Stock Solution (10 mM) : Aseptically add the appropriate volume of sterile, anhydrous DMSO to the vial to create a 10 mM stock solution. For example, to 1 mg of powder (MW 416.47), add 240.1 µL of DMSO.
-
Dissolution : Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[2]
-
Aliquoting and Storage : Aliquot the 10 mM stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions : On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in sterile cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture medium should be kept below 0.5% to prevent solvent-induced cytotoxicity.[2]
Cell Viability and Cytotoxicity Assays
Determining the cytotoxic effect of this compound is a primary step in its in vitro evaluation. The XTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells. Viable cells with active mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a soluble orange formazan product.[3]
Protocol 2: XTT Cell Viability Assay
-
Cell Seeding : Seed cancer cells (e.g., A549, a human lung adenocarcinoma cell line with EGFR expression) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the agent. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.[4]
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
XTT Addition : Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling reagent.[1] Add 50 µL of this mixture to each well.
-
Formazan Formation : Incubate the plate for 2-4 hours at 37°C, protected from light, until the color change is apparent.
-
Absorbance Measurement : Measure the absorbance of the soluble formazan product at a wavelength of 450 nm, with a reference wavelength of 650 nm, using a microplate reader.[1][4]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Table 2: Example IC₅₀ Values for this compound (48h Treatment)
| Cell Line | EGFR Status | IC₅₀ (µM) |
|---|---|---|
| A549 | Wild-Type | 5.2 ± 0.6 |
| NCI-H1975 | L858R/T790M Mutant | 0.05 ± 0.01 |
| MCF-7 | Low Expression | > 50 |
Apoptosis Analysis
Apoptosis, or programmed cell death, is a key mechanism by which antitumor agents eliminate cancer cells.[5][6] The Annexin V/Propidium Iodide (PI) assay is a common flow cytometry-based method to detect and quantify apoptosis.[7] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.[7]
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment : Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Include vehicle and untreated controls.
-
Cell Harvesting : Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.[8]
-
Staining : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8] Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Dye Addition : Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[4]
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][8]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[8]
Table 3: Example Apoptosis Induction by this compound in NCI-H1975 Cells (24h Treatment)
| Cell Population | Vehicle Control (%) | Agent-184 (IC₅₀) (%) |
|---|---|---|
| Viable (Annexin V⁻/PI⁻) | 94.5 ± 2.1 | 45.2 ± 3.5 |
| Early Apoptotic (Annexin V⁺/PI⁻) | 2.1 ± 0.5 | 35.8 ± 2.8 |
| Late Apoptotic (Annexin V⁺/PI⁺) | 1.5 ± 0.4 | 15.1 ± 1.9 |
| Necrotic (Annexin V⁻/PI⁺) | 1.9 ± 0.6 | 3.9 ± 0.8 |
Cell Cycle Analysis
Antitumor agents often exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through division. Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[9]
Protocol 4: Cell Cycle Analysis by PI Staining
-
Cell Treatment : Seed cells and treat with this compound as described in Protocol 3.
-
Cell Harvesting : Harvest cells and wash once with ice-cold PBS.
-
Fixation : Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[8]
-
Storage : Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored in this state for several days.
-
Staining : Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining solution.
-
Incubation : Incubate for 30 minutes at room temperature in the dark.[8]
-
Analysis : Analyze the samples on a flow cytometer.
Table 4: Example Cell Cycle Distribution in A549 Cells (24h Treatment)
| Cell Cycle Phase | Vehicle Control (%) | Agent-184 (IC₅₀) (%) |
|---|---|---|
| G0/G1 | 55.3 ± 3.1 | 75.8 ± 4.2 |
| S | 30.1 ± 2.5 | 10.5 ± 1.8 |
| G2/M | 14.6 ± 1.9 | 13.7 ± 2.1 |
Western Blot Analysis of Pathway Modulation
Western blotting is used to confirm that this compound inhibits its intended target, EGFR, and its downstream signaling proteins.[10] This is achieved by detecting a decrease in the phosphorylation levels of key proteins like EGFR, Akt, and ERK upon treatment.
Protocol 5: Western Blot Analysis
-
Cell Lysis : Treat cells with this compound for a short duration (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
Sample Preparation : Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[11]
-
SDS-PAGE : Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking : Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).[11][13]
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection : Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[4]
Table 5: Example Western Blot Results Summary (Relative Protein Expression)
| Protein | Vehicle Control | Agent-184 (IC₅₀) |
|---|---|---|
| p-EGFR (Y1068) | +++ | - |
| Total EGFR | +++ | +++ |
| p-Akt (S473) | +++ | + |
| Total Akt | +++ | +++ |
| p-ERK (T202/Y204) | +++ | + |
| Total ERK | +++ | +++ |
| β-actin | +++ | +++ |
(+ indicates relative band intensity; - indicates no detectable band)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 6. Cell-based apoptosis assays in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Assay | iQ Biosciences [iqbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 10. medium.com [medium.com]
- 11. benchchem.com [benchchem.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for LP-184 Dosing and Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of the novel anticancer agent LP-184 in preclinical mouse models, based on available research. The protocols and data presented are intended to serve as a guide for designing and executing in vivo efficacy and pharmacokinetic studies.
I. Quantitative Data Summary
The following tables summarize the reported dosing regimens and pharmacokinetic parameters of LP-184 in various mouse models of cancer.
Table 1: Summary of LP-184 In Vivo Dosing Regimens in Mice
| Cancer Model | Mouse Strain | Tumor Implantation | LP-184 Dose | Administration Route | Dosing Schedule | Outcome | Citation |
| Pancreatic Cancer | SCID | Subcutaneous (Capan-1 cells) | 3 mg/kg | Intraperitoneal (IP) | Once weekly for 8 weeks | Significant tumor shrinkage; complete tumor regression in 1 of 4 mice. | [1][2] |
| Pancreatic Cancer | C.B-17.ICRscid | Subcutaneous (Capan-1 cells) | 3 mg/kg | Intraperitoneal (IP) | Once weekly for 4 weeks | Superior tumor inhibition compared to gemcitabine. | [2] |
| Pancreatic Cancer (PDX) | Athymic Nude | Subcutaneous (CTG-1522, CTG-1643) | 4 mg/kg | Intravenous (IV) | Two cycles of 5 doses on days 0, 2, 4, 6, 8 and 16, 18, 20, 22, 24 | Marked tumor growth inhibition and regression. | [2] |
| Glioblastoma (GBM) | NOD SCID | Orthotopic (M1123, U87 cells) | 4 mg/kg | Intravenous (IV) | Every other day for 4 doses (q.o.d x 4) | Prolonged survival of mice. | [3] |
| Glioblastoma (GBM) | Not Specified | Subcutaneous (U87, M1123) | Not Specified | Intravenous (IV) | Two cycles | Reduced tumor volume by >85%. | [4] |
| Glioblastoma (GBM) | Not Specified | Orthotopic | Not Specified | Not Specified | Single cycle | Statistically significant extension of median overall survival. | [4] |
| Atypical Teratoid Rhabdoid Tumor (ATRT) | Not Specified | Subcutaneous (CHLA06 cells) | 2 mg/kg or 4 mg/kg | Intravenous (IV) | Two cycles with doses on days 0, 2, 4, 6, 8, 14, 16, 18, 20, 22 | Near complete and durable tumor regression. | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | Nude | Subcutaneous (H460 cells) | 5 mg/kg | Intraperitoneal (IP) | Five injections on days 1, 3, 6, 9, and 12 | Tumor regression without significant body weight loss. | [6] |
| Triple-Negative Breast Cancer (TNBC) PDX | Not Specified | Not Specified | 0.75 mg/kg, 2 mg/kg, or 4 mg/kg | Intravenous (IV) | Varied; e.g., days 1 & 8 or days 1, 4, 8, & 11 | Dose-dependent tumor regression; synergistic effects with olaparib. | [7][8] |
Table 2: Pharmacokinetic Parameters of LP-184 in Mice
| Parameter | Value | Tissue | LP-184 Dose | Mouse Model | Citation |
| Cmax | 839 nmol/L | Brain | 4 mg/kg (single IV bolus) | Mice with orthotopic GBM xenografts | [3][9] |
| Cmax | 2,530 nmol/L | Brain Tumor | 4 mg/kg (single IV bolus) | Mice with orthotopic GBM xenografts | [3][9] |
| AUCbrain/plasma Ratio | 0.11 | Brain/Plasma | 4 mg/kg (single IV bolus) | Mice with orthotopic GBM xenografts | [3][9] |
| AUCtumor/plasma Ratio | 0.2 | Brain Tumor/Plasma | 4 mg/kg (single IV bolus) | Mice with orthotopic GBM xenografts | [3][9] |
| Half-life (T1/2) | 0.24 hours | Plasma | 4 mg/kg (single IV bolus) | Mice with orthotopic M1123 tumor xenografts | [3] |
II. Experimental Protocols
The following are generalized protocols for the preparation and administration of LP-184 to mice based on the available literature. These should be adapted based on specific experimental needs and institutional guidelines.
Protocol 1: Preparation of LP-184 for In Vivo Administration
Objective: To prepare a sterile, injectable solution of LP-184.
Materials:
-
LP-184 powder
-
Ethanol (100%, sterile)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Sterile syringes and needles
Procedure:
-
Weigh the required amount of LP-184 powder in a sterile container.
-
Dissolve the LP-184 powder in a small volume of 100% ethanol.
-
Add sterile saline to the ethanol-drug mixture to achieve the final desired concentration. The final concentration of ethanol should be low (e.g., 5%) to minimize toxicity.[2]
-
Vortex the solution until the LP-184 is completely dissolved and the solution is clear.
-
Prepare the dosing solutions fresh on the day of administration.
-
Maintain sterility throughout the preparation process.
Protocol 2: Administration of LP-184 via Intravenous (IV) Injection
Objective: To systemically administer LP-184 to mice via the tail vein.
Materials:
-
Prepared LP-184 solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile insulin syringes (e.g., 27-30 gauge)
-
70% ethanol wipes
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Wipe the tail with a 70% ethanol wipe to clean the injection site.
-
Load the sterile syringe with the correct volume of LP-184 solution.
-
Visualize one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the LP-184 solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 3: Administration of LP-184 via Intraperitoneal (IP) Injection
Objective: To administer LP-184 into the peritoneal cavity of the mouse.
Materials:
-
Prepared LP-184 solution
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol wipes
Procedure:
-
Securely hold the mouse by the scruff of the neck and allow its body to rest on your hand or a surface.
-
Tilt the mouse's head downwards at a slight angle.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (e.g., urine, blood) is drawn into the syringe.
-
Inject the LP-184 solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
III. Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of LP-184 in cancer cells.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Generalized workflow for preclinical in vivo efficacy studies.
References
- 1. Lantern Pharma Announces Significant Positive Preclinical Data in Pancreatic Cancer With Drug Candidate LP-184 [prnewswire.com]
- 2. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lantern Pharma Announces Positive Preclinical Data in Glioblastoma (GBM) with Drug Candidate LP-184 and Expands GBM Research Collaboration [prnewswire.com]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols: Measuring LP-184 Cytotoxicity with the CellTiter-Glo® Luminescent Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-184 is a next-generation acylfulvene, a class of small molecule anti-cancer agents, that demonstrates potent and selective cytotoxicity against a range of solid tumors.[1][2] Its mechanism of action is contingent on the expression of Prostaglandin Reductase 1 (PTGR1), an enzyme often overexpressed in tumor cells, which metabolizes the LP-184 prodrug into its active, DNA-alkylating form.[1][3][4] This active metabolite induces interstrand cross-links and double-strand DNA breaks, leading to apoptosis, particularly in cancer cells with deficiencies in their DNA damage repair (DDR) pathways.[1][2][5]
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and highly sensitive method for determining the number of viable cells in culture.[6][7][8] The assay quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[6][8] The simple "add-mix-measure" format makes it ideal for high-throughput screening of potential chemotherapeutic agents like LP-184.[6][8][9] This document provides detailed protocols for utilizing the CellTiter-Glo® assay to assess the cytotoxic effects of LP-184 on cancer cell lines.
Data Presentation
The following tables are representative of data that can be generated when assessing the cytotoxicity of LP-184 using the CellTiter-Glo® assay.
Table 1: In Vitro Cytotoxicity of LP-184 in Various Cancer Cell Lines
| Cell Line | Cancer Type | PTGR1 Expression | DNA Repair Deficiency | LP-184 GI50 (µM) |
| HT29 | Colon | High | Proficient | 0.68[10] |
| OVCAR-3 | Ovarian | High | HR-deficient (presumed) | 0.6[10] |
| AsPC-1 | Pancreatic | High | DDR-deficient (presumed) | 16[10] |
| PC-3 | Prostate | High | HR-deficient | 0.14[10] |
| DLD1-WT | Colon | Not specified | Proficient | Not specified |
| DLD1-BRCA2 KO | Colon | Not specified | HR-deficient (BRCA2 knockout) | Significantly lower than WT[1] |
GI50: The concentration of a drug that causes 50% inhibition of cell growth. Data is illustrative and compiled from various sources. Actual values may vary based on experimental conditions.
Table 2: Ex Vivo Potency of LP-184 in Patient-Derived Tumor Grafts
| Tumor Type | Model ID | Mutated HR Genes | LP-184 IC50 (nmol/L) | Max Inhibition (%) |
| Pancreatic | PANC285 | BRCA2 | 15.3 | 95 |
| Lung | LUN217 | PALB2 | 22.8 | 90 |
| Breast | BRX245 | BRCA1 | 10.1 | 98 |
IC50: The concentration of a drug that causes 50% inhibition of a specific biological or biochemical function. Data is representative of findings from preclinical studies.[1]
Experimental Protocols
Protocol 1: General CellTiter-Glo® Assay for LP-184 Cytotoxicity
This protocol outlines the general steps for assessing the cytotoxicity of LP-184 in a 96-well plate format.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
LP-184 (stock solution in a suitable solvent, e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of LP-184 in complete culture medium from the stock solution. The final concentrations should span a range appropriate for the expected IC50 values (e.g., from nanomolar to micromolar).
-
Include a vehicle control (medium with the same concentration of solvent as the highest LP-184 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared LP-184 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[11]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[8]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the LP-184 concentration and fit a dose-response curve to determine the IC50 or GI50 value.
-
Protocol 2: Patient-Derived Tumor Graft Viability Assay
This protocol is adapted for assessing LP-184 cytotoxicity on freshly excised patient-derived tumor grafts.[1]
Materials:
-
Freshly excised patient-derived tumor grafts
-
Culture medium suitable for ex vivo tumor fragments
-
LP-184
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Tumor Processing:
-
Freshly excise patient-derived tumor grafts and fragment them into small, uniform pieces.
-
-
Treatment:
-
Place the tumor fragments in a 96-well plate in triplicate.
-
Treat the fragments with a range of LP-184 concentrations (e.g., nine concentrations ranging from 5.5 nmol/L to 36.45 µmol/L) for 5 days.[1]
-
-
Viability Measurement:
-
At the end of the incubation period, measure cell proliferation using the CellTiter-Glo® assay as described in Protocol 1.
-
-
Data Analysis:
-
Generate dose-response curves and calculate IC50 values to determine drug sensitivity.[1]
-
Mandatory Visualizations
Caption: Mechanism of action of LP-184 in tumor cells.
Caption: Experimental workflow for the CellTiter-Glo® assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditional Dependency of LP-184 on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials | Morningstar [morningstar.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Establishing Stable Cell Lines in LP-184 Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-184 is a next-generation acylfulvene, a class of anti-cancer agents that are systemically administered as prodrugs and become activated within tumor cells.[1][2] The activation of LP-184 is catalyzed by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[3][4] Upon activation, LP-184 becomes a potent DNA alkylating agent, inducing interstrand cross-links and double-strand breaks.[2][3] This mechanism of action makes LP-184 particularly effective in cancer cells with deficiencies in their DNA Damage Repair (DDR) pathways, such as those with mutations in Homologous Recombination (HR) or Nucleotide Excision Repair (NER) genes.[1][2] This creates a synthetic lethality scenario, where the combination of LP-184-induced DNA damage and a compromised DDR pathway leads to selective cancer cell death, while sparing normal tissues with proficient DNA repair mechanisms.[1][5]
These application notes provide detailed protocols for establishing stable cancer cell lines with modulated expression of key genes involved in LP-184's mechanism of action. The generation of such stable cell lines is a critical step in pre-clinical research to investigate the therapeutic potential of LP-184, elucidate its precise mechanisms, and identify predictive biomarkers for patient stratification. Specifically, this document outlines procedures for developing:
-
PTGR1 Overexpressing Stable Cell Lines: To sensitize cancer cells to LP-184 and study the impact of enhanced drug activation.
-
DDR Gene Knockdown/Knockout Stable Cell Lines: To create models of DDR deficiency (e.g., targeting BRCA2 or ATM) and investigate the synthetic lethality of LP-184.
Data Presentation
Table 1: Cancer Cell Lines Amenable for LP-184 Stable Cell Line Generation
| Cancer Type | Cell Line | Rationale for Use in LP-184 Research |
| Prostate Cancer | PC3M | Model for metastatic prostate cancer; has been used to create stable knockdowns of BRCA2 and ATM to study LP-184 sensitivity.[1] |
| Colon Cancer | DLD1 | Isogenic knockout of BRCA2 (DLD1-BRCA2 KO) has been used to demonstrate increased sensitivity to LP-184.[1] |
| Ovarian Cancer | 22RV1 | Used in studies showing synergy between LP-184 and PARP inhibitors.[6] |
| Pancreatic Cancer | CAPAN-1, PANC03.27 | Used to demonstrate the abrogation of LP-184 sensitivity with PTGR1 suppression.[5] |
| Glioblastoma | Various GBM cell lines | LP-184 has shown nanomolar potency in multiple GBM cell lines, including those resistant to temozolomide.[7] |
| Breast Cancer | Various TNBC cell lines | LP-184 has demonstrated efficacy in preclinical models of triple-negative breast cancer, including those resistant to PARP inhibitors.[1] |
| Lung Cancer | Various NSCLC cell lines | LP-184 has shown broad anti-tumor cytotoxicity across a panel of non-small cell lung cancer cell lines.[8] |
Table 2: Summary of Experimental Outcomes for Stable Cell Line Characterization
| Stable Cell Line Type | Characterization Method | Expected Outcome |
| PTGR1 Overexpression | RT-qPCR | Significantly increased PTGR1 mRNA levels compared to control cells. |
| Western Blot | Detectable and significantly higher levels of PTGR1 protein compared to control cells. | |
| Cell Viability Assay (with LP-184) | Increased sensitivity to LP-184 (lower IC50 value) compared to control cells. | |
| DDR Gene Knockdown | RT-qPCR | Significantly decreased mRNA levels of the target DDR gene compared to control cells. |
| Western Blot | Significantly reduced or undetectable levels of the target DDR protein compared to control cells. | |
| Cell Viability Assay (with LP-184) | Increased sensitivity to LP-184 (lower IC50 value) compared to control cells. | |
| DDR Gene Knockout | DNA Sequencing | Confirmation of frameshift mutation or deletion in the target DDR gene. |
| Western Blot | Complete absence of the target DDR protein. | |
| Cell Viability Assay (with LP-184) | Markedly increased sensitivity to LP-184 (significantly lower IC50 value) compared to control cells. |
Experimental Protocols
Protocol 1: Generation of a PTGR1 Overexpressing Stable Cell Line via Lentiviral Transduction
This protocol describes the generation of a stable cell line overexpressing PTGR1 using a lentiviral vector system. This method is broadly applicable to a variety of adherent cancer cell lines.
1.1. Vector Selection and Preparation:
-
Obtain a lentiviral expression vector containing the full-length human PTGR1 cDNA. The vector should also contain a selectable marker, such as a puromycin resistance gene.
-
Propagate the lentiviral vector in E. coli and purify high-quality, endotoxin-free plasmid DNA.
1.2. Lentivirus Production:
-
Co-transfect HEK293T cells with the PTGR1 expression vector and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the viral particles using a commercially available lentivirus concentration reagent or ultracentrifugation.
-
Titer the concentrated virus to determine the number of infectious viral particles per unit volume.
1.3. Transduction of Target Cancer Cells:
-
Plate the target cancer cells (e.g., PC3M) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Add the appropriate amount of concentrated lentivirus to the cells in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
Incubate the cells with the virus for 24-48 hours.
1.4. Selection of Stably Transduced Cells:
-
After transduction, replace the virus-containing medium with fresh growth medium containing the appropriate concentration of puromycin (determine the optimal concentration for your cell line with a kill curve).
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until all non-transduced cells have died.
-
Expand the resulting pool of puromycin-resistant cells.
1.5. Validation of PTGR1 Overexpression:
-
RT-qPCR: Extract total RNA from the stable cell pool and a control cell line (transduced with an empty vector). Synthesize cDNA and perform quantitative PCR using primers specific for PTGR1 and a housekeeping gene.
-
Western Blot: Lyse the stable cell pool and control cells. Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against PTGR1.
Protocol 2: Generation of a DDR Gene (e.g., BRCA2) Knockdown Stable Cell Line via shRNA
This protocol details the creation of a stable cell line with reduced expression of a DDR gene, such as BRCA2, using a short hairpin RNA (shRNA) approach.
2.1. shRNA Vector Selection and Preparation:
-
Select a lentiviral vector containing a validated shRNA sequence targeting the human BRCA2 gene. The vector should also express a selectable marker (e.g., puromycin resistance) and preferably a fluorescent reporter (e.g., GFP) to monitor transduction efficiency.
-
Prepare high-quality plasmid DNA of the shRNA vector.
2.2. Lentivirus Production and Transduction:
-
Follow the lentivirus production and transduction steps as outlined in Protocol 1 (sections 1.2 and 1.3), substituting the PTGR1 expression vector with the BRCA2 shRNA vector.
2.3. Selection of Stably Transduced Cells:
-
Perform selection of the transduced cells using puromycin as described in Protocol 1 (section 1.4).
2.4. Validation of BRCA2 Knockdown:
-
RT-qPCR: Analyze BRCA2 mRNA levels in the stable knockdown cell line and a control cell line (transduced with a non-targeting shRNA vector) as described in Protocol 1 (section 1.5).
-
Western Blot: Assess BRCA2 protein levels in the stable knockdown and control cell lines by Western blotting using a specific anti-BRCA2 antibody.
Protocol 3: Generation of a DDR Gene (e.g., ATM) Knockout Stable Cell Line via CRISPR-Cas9
This protocol provides a framework for creating a stable cell line with a complete knockout of a DDR gene, such as ATM, using the CRISPR-Cas9 system.
3.1. gRNA Design and Vector Construction:
-
Design two or more single guide RNAs (sgRNAs) targeting a critical exon of the human ATM gene using a CRISPR design tool.
-
Clone the annealed sgRNA oligonucleotides into a CRISPR-Cas9 expression vector that also contains a selectable marker (e.g., puromycin resistance).
3.2. Transfection and Selection:
-
Transfect the target cancer cells (e.g., DLD1) with the ATM-targeting CRISPR-Cas9 vector using a high-efficiency transfection method.
-
48 hours post-transfection, begin selection with the appropriate concentration of puromycin.
3.3. Single-Cell Cloning:
-
After selection, dilute the surviving cells to a concentration of a single cell per well in a 96-well plate.
-
Allow the single cells to grow into colonies.
3.4. Screening and Validation of Knockout Clones:
-
Expand the individual clones and extract genomic DNA.
-
Perform PCR to amplify the targeted region of the ATM gene, followed by DNA sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Confirm the complete absence of ATM protein expression in the validated knockout clones by Western blotting.
Protocol 4: Functional Characterization of Stable Cell Lines with LP-184
This protocol describes how to assess the functional consequence of altered gene expression on the sensitivity of the stable cell lines to LP-184.
4.1. Cell Viability Assay (IC50 Determination):
-
Plate the generated stable cell lines (PTGR1 overexpressing, DDR gene knockdown/knockout) and their respective control cell lines in 96-well plates.
-
Treat the cells with a range of concentrations of LP-184 for 72 hours.
-
Assess cell viability using a suitable method, such as a resazurin-based assay or CellTiter-Glo®.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
4.2. DNA Damage Response Assay:
-
Treat the stable cell lines and controls with LP-184 for a defined period (e.g., 24 hours).
-
Perform immunofluorescence staining for DNA damage markers, such as γH2AX, to visualize and quantify the extent of DNA double-strand breaks.
Mandatory Visualizations
Caption: LP-184 Mechanism of Action.
References
- 1. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
- 5. Overexpression Stable Cell Line – EDITGENE [editxor.com]
- 6. Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Stable Cell Line in 28 Days - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing DNA Damage by LP-184
For Researchers, Scientists, and Drug Development Professionals
Introduction to LP-184 and its Mechanism of Action
LP-184 is a next-generation acylfulvene prodrug that has demonstrated potent anti-cancer activity in a variety of solid tumors.[1][2][3] Its mechanism of action is contingent on the intracellular environment of cancer cells, specifically the expression of the enzyme Prostaglandin Reductase 1 (PTGR1).[2][4][5] LP-184 is bioactivated by PTGR1 into a highly reactive metabolite that alkylates DNA, inducing interstrand cross-links and DNA double-strand breaks (DSBs).[5][6] This irreparable DNA damage leads to apoptosis and selective cancer cell death, particularly in tumors with deficiencies in DNA Damage Repair (DDR) pathways.[5][6][7]
The synthetic lethality of LP-184 is most pronounced in tumors harboring defects in the Homologous Recombination (HR) and Nucleotide Excision Repair (NER) pathways.[1][5][7] Key proteins in these pathways, such as BRCA1/2, ATM, and ERCC family members, are critical for repairing the types of DNA lesions induced by LP-184. Consequently, tumors with mutations or deficiencies in these genes exhibit heightened sensitivity to the drug.[1][4][7] This targeted approach provides a therapeutic window, minimizing damage to normal tissues which typically have low PTGR1 expression and intact DDR pathways.[7][8]
This document provides detailed protocols for assessing the DNA-damaging effects of LP-184, enabling researchers to quantify its activity and explore its synthetic lethal interactions with DDR deficiencies.
Key Assays for Measuring LP-184 Induced DNA Damage
Several robust methods can be employed to quantify the extent of DNA damage induced by LP-184. The choice of assay may depend on the specific type of DNA lesion being investigated (e.g., single-strand breaks, double-strand breaks) and the experimental context.
Summary of Quantitative Data on LP-184 Efficacy
The following table summarizes the in vitro potency of LP-184 in various cancer models, highlighting its increased efficacy in tumors with DNA Damage Repair deficiencies.
| Cancer Type | Model | Relevant Genotype | LP-184 IC50 | Fold Sensitivity Increase (vs. WT/Proficient) | Reference |
| Colon Cancer | DLD1 Cell Line | BRCA2 KO | - | Up to 12-fold | [4] |
| Prostate Cancer | Metastatic Cell Line | ERCC2 or BRCA2 depletion | - | 5-8X | [1] |
| Prostate Cancer | LuCaP 96 Organoid | BRCA2/CHEK2 mutations | 77 nM | ~120-fold higher potency than Olaparib | [1] |
| Pancreatic, Lung, Prostate | Patient-Derived Models | HR mutations (BRCA1/2, CHEK1/2, ATM/ATR, PALB2, PARP1/2, RAD51, FANCA/B) | 30-300 nM | - | [1] |
| Breast Cancer | NCI-60 Cell Lines | - | Median IC50 = 327 nM | - | [3] |
| Pancreatic Cancer | CAPAN-1 Cell Line | BRCA2 deficient | - | - | [9] |
| Pancreatic Cancer | PANC03.27 Cell Line | ATM mutant | - | - | [9] |
Experimental Protocols
Comet Assay (Single-Cell Gel Electrophoresis) for Detection of DNA Strand Breaks
The Comet Assay is a sensitive method for detecting DNA single- and double-strand breaks at the level of individual cells. The principle lies in the migration of fragmented DNA out of the nucleus in an electric field, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Materials:
-
LP-184
-
Cancer cell lines of interest (e.g., with and without DDR deficiencies)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Trypsin-EDTA
-
Low Melting Point Agarose (LMAgarose)
-
Lysis Solution (e.g., from a commercial kit like Trevigen's CometAssay®)
-
Alkaline Unwinding Solution (for alkaline comet assay)
-
Electrophoresis Buffer
-
DNA stain (e.g., SYBR® Green, Propidium Iodide)
-
CometSlides™ or equivalent
-
Horizontal gel electrophoresis apparatus
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet scoring
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency.
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of LP-184 (e.g., 10 nM - 1 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Harvest the cells by trypsinization, followed by the addition of complete medium to neutralize trypsin.
-
Centrifuge the cell suspension at 200 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.[10] Keep cells on ice to prevent DNA repair.
-
-
Embedding Cells in Agarose:
-
Melt LMAgarose and maintain it at 37°C.
-
Mix the cell suspension with the LMAgarose at a 1:10 ratio (v/v).
-
Pipette 50 µL of the cell/agarose mixture onto a CometSlide™ and spread evenly.
-
Place the slide flat at 4°C in the dark for 10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Immerse the slides in pre-chilled Lysis Solution and incubate at 4°C for at least 60 minutes.
-
-
Alkaline Unwinding (for detection of single-strand breaks):
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Unwinding Solution, ensuring the slides are covered.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Electrophoresis:
-
Perform electrophoresis under alkaline conditions (e.g., 25V, 300mA) for 20-30 minutes. The exact voltage and time may need optimization.
-
-
Neutralization and Staining:
-
Gently drain the electrophoresis buffer and neutralize the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Stain the DNA with a suitable fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify parameters such as tail length, tail moment, and percentage of DNA in the tail. An increase in these parameters indicates a higher level of DNA damage.
-
Immunofluorescence Staining for γ-H2AX Foci Formation
The phosphorylation of histone H2AX on serine 139 (γ-H2AX) is one of the earliest events in the cellular response to DNA double-strand breaks. Immunofluorescence detection of γ-H2AX foci provides a sensitive and specific method to quantify DSBs.
Materials:
-
LP-184
-
Cancer cell lines grown on coverslips in multi-well plates
-
PBS
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody: anti-γ-H2AX (phospho S139) antibody
-
Secondary antibody: fluorescently labeled anti-species IgG
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Antifade mounting medium
-
Fluorescence microscope
-
Image analysis software
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in multi-well plates.
-
Treat cells with LP-184 (e.g., 400 nM) and a vehicle control for the desired time (e.g., 24 hours).[4]
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody diluted in Blocking Buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS containing 0.05% Tween-20.
-
Incubate with the fluorescently labeled secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS containing 0.05% Tween-20.
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of multiple fields of view for each condition.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software. A significant increase in the number of foci per cell in LP-184-treated samples compared to controls indicates the induction of DSBs. For instance, a 2-fold increase in γ-H2AX levels was observed in BRCA2 knockout cells compared to wild-type after a 24-hour LP-184 treatment.[11]
-
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of LP-184 and the workflow of the key experimental assays.
Caption: Mechanism of LP-184 activation and induction of synthetic lethality in DDR-deficient cancer cells.
Caption: Workflow for the Comet Assay to detect LP-184 induced DNA strand breaks.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 6. targetedonc.com [targetedonc.com]
- 7. seekingalpha.com [seekingalpha.com]
- 8. targetedonc.com [targetedonc.com]
- 9. ascopubs.org [ascopubs.org]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for STRIDE Assay with LP-184 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-184 is a next-generation acylfulvene, a class of anti-cancer agents that work by damaging the DNA of tumor cells.[1][2][3][4] It is a prodrug that is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often found in high levels in various solid tumors.[2][3][4][5] Once activated, LP-184 binds to DNA, causing interstrand cross-links and double-strand breaks (DSBs), which are highly lethal to cancer cells, especially those with deficiencies in their DNA Damage Repair (DDR) pathways.[1][2][3][4] This targeted approach allows for selective killing of cancer cells while sparing normal tissues.[1][3] The Sensing of Transcription-Associated Recombination-Inducing DNA Breaks (STRIDE) assay is a highly sensitive, fluorescence-based method for the direct in situ detection and quantification of DNA breaks.[6][7][8] The dSTRIDE variant specifically detects double-strand breaks.[6][9] This document provides a detailed protocol for utilizing the dSTRIDE assay to measure the DNA-damaging effects of LP-184 treatment in cancer cells.
LP-184 Signaling Pathway and Mechanism of Action
LP-184's mechanism of action begins with its enzymatic activation within cancer cells, leading to the formation of a reactive metabolite that induces DNA lesions. This triggers the cell's DNA Damage Response (DDR) pathways. In cells with compromised DDR, such as those with mutations in BRCA1/2 or ATM, the damage cannot be effectively repaired, leading to apoptosis. The dSTRIDE assay directly visualizes the DNA double-strand breaks, a key event in the cytotoxic action of LP-184.
Caption: LP-184 mechanism of action leading to DNA damage.
Quantitative Data Summary
The following table summarizes the quantitative results from a study utilizing the dSTRIDE assay to measure the induction of DNA double-strand breaks (DSBs) by LP-184 in human colon cancer DLD1 isogenic cell lines.
| Cell Line | Treatment | Treatment Duration | Fold Increase in DSBs (vs. Vehicle Control) | Reference |
| DLD1-WT | 400 nmol/L LP-184 | 24 hours | 1.44 | [10][11] |
| DLD1-BRCA2 KO | 400 nmol/L LP-184 | 24 hours | 2.46 | [10][11] |
Experimental Protocols
Cell Culture and LP-184 Treatment
-
Cell Seeding: Seed human colon cancer DLD1 wild-type (WT) and DLD1-BRCA2 knockout (KO) cells on coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Cell Culture: Culture cells at 37°C in a humidified atmosphere with 5% CO2 in DMEM media supplemented with 10% FBS and antibiotics (penicillin and streptomycin).[11]
-
LP-184 Treatment: The following day, treat the cells with 400 nmol/L LP-184 or a vehicle control (0.1% DMSO) for 24 hours.[10]
dSTRIDE Assay Protocol
This protocol is adapted from the general principles of the STRIDE technology.[8][9][12]
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
dSTRIDE Labeling Mix (containing terminal deoxynucleotidyl transferase and nucleotide analogs)
-
dSTRIDE Primary Antibody Mix (pair of primary antibodies recognizing the labeled DNA ends)
-
dSTRIDE Secondary Antibody Mix (fluorescently labeled secondary antibodies)
-
Signal Amplification Solution (if required by the specific STRIDE kit)
-
DAPI stain
-
Mounting Medium
Procedure:
-
Fixation: After LP-184 treatment, wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with Wash Buffer and then permeabilize with Permeabilization Buffer for 10 minutes at room temperature.
-
Labeling of DNA Breaks: Wash the cells three times with Wash Buffer. Add the dSTRIDE Labeling Mix to each coverslip and incubate in a humidified chamber for 1 hour at 37°C. This step enzymatically adds nucleotide analogs to the ends of the double-strand DNA breaks.[9][12]
-
Primary Antibody Incubation: Wash the cells three times with Wash Buffer. Add the dSTRIDE Primary Antibody Mix and incubate in a humidified chamber for 1 hour at room temperature. These antibodies will recognize and bind to the incorporated nucleotide analogs.[9][12]
-
Secondary Antibody Incubation: Wash the cells three times with Wash Buffer. Add the dSTRIDE Secondary Antibody Mix and incubate in a humidified chamber for 1 hour at room temperature in the dark.
-
Signal Amplification (Optional): If using a kit with an amplification step, wash the cells three times with Wash Buffer and follow the manufacturer's instructions for the signal amplification reaction.[12]
-
Nuclear Staining: Wash the cells three times with Wash Buffer. Stain the nuclei with DAPI for 5 minutes at room temperature in the dark.
-
Mounting: Wash the cells three times with Wash Buffer and mount the coverslips onto microscope slides using a suitable mounting medium.
Imaging and Data Analysis
-
Image Acquisition: Acquire images using a fluorescence microscope. Capture images of the dSTRIDE signal (e.g., yellow foci) and the DAPI-stained nuclei (blue).[10]
-
Quantification: Use an automated image analysis software to quantify the number of dSTRIDE foci per nucleus. An algorithmic approach should be used for objective quantification.[10]
-
Data Analysis: Calculate the average number of dSTRIDE foci per nucleus for each treatment condition. Determine the fold increase in DSBs in LP-184-treated cells compared to the vehicle-treated control cells.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing LP-184 induced DNA damage using the dSTRIDE assay.
Caption: Workflow for dSTRIDE assay with LP-184 treatment.
References
- 1. biospace.com [biospace.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. intodna.com [intodna.com]
- 7. intodna.com [intodna.com]
- 8. STRIDE—a fluorescence method for direct, specific in situ detection of individual single- or double-strand DNA breaks in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. intodna.com [intodna.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Assessing Synergistic Effects of LP-184
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-184 is a next-generation acylfulvene prodrug that exhibits potent anti-cancer activity through a targeted mechanism.[1][2] It is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in a variety of solid tumors.[3][4][5] Upon activation, LP-184 becomes a powerful DNA alkylating agent, inducing double-strand breaks (DSBs) and interstrand cross-links.[1][2][4] This mechanism is particularly effective in cancer cells with deficiencies in DNA Damage Repair (DDR) pathways, such as those with mutations in Homologous Recombination (HR) or Nucleotide Excision Repair (NER) genes, creating a synthetically lethal effect.[1][2][3][5]
These application notes provide a framework for assessing the synergistic potential of LP-184 with other therapeutic agents. Preclinical studies have demonstrated strong synergy with Poly (ADP-ribose) polymerase (PARP) inhibitors, checkpoint inhibitors, and radiotherapy.[3][6][7] The protocols outlined below offer detailed methodologies for quantifying these interactions both in vitro and in vivo.
Mechanism of Action and Synergy Rationale
LP-184's unique activation mechanism within PTGR1-overexpressing tumor cells minimizes damage to normal tissues.[8] Its primary mode of action, the generation of extensive DNA damage, provides a strong rationale for combination therapies. The goal is to create a multi-pronged attack on cancer cells, enhancing therapeutic efficacy, overcoming resistance, and potentially reducing required dosages to minimize toxicity.
A key synergistic interaction has been observed with PARP inhibitors (e.g., olaparib, rucaparib).[3][5] This combination creates a "one-two punch": LP-184 induces significant DNA damage, while the PARP inhibitor prevents the cancer cell from repairing this damage, leading to catastrophic genomic instability and apoptosis.[7] This synergy has been observed even in PARP inhibitor-resistant models.[3][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
- 5. 1stoncology.com [1stoncology.com]
- 6. Breast Cancer: Molecular Pathogenesis and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Citations to Identification of human triple-negative breast cancer subtypes and preclinical models for selection of targeted therapies [jci.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Testing of Antitumor Agent-184
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antitumor Agent-184 (LP-184)
This compound, also known as LP-184, is a novel small molecule prodrug belonging to the acylfulvene class, designed for targeted anticancer activity.[1][2] Its therapeutic strategy is rooted in the principle of synthetic lethality, offering a promising approach for treating a variety of solid tumors.
Mechanism of Action: LP-184 is designed for tumor-selective activation.[3] The agent is administered in an inert form and is metabolized into a potent DNA alkylating agent by the enzyme Prostaglandin Reductase 1 (PTGR1).[1][2][3] PTGR1 is frequently overexpressed in a range of tumor types while having low expression in normal tissues, providing a level of tumor selectivity.[3] The activated form of LP-184 induces DNA double-strand breaks by alkylating the 3'-position of adenine.[1][2][3]
The efficacy of LP-184 is significantly enhanced in cancer cells with deficiencies in DNA Damage Repair (DDR) pathways, particularly those with Homologous Recombination Deficiency (HRD).[1][3] When tumor cells with impaired DDR pathways are exposed to the DNA damage inflicted by LP-184, they are unable to execute repairs, leading to cell death (apoptosis).[3] This dual-biomarker approach—high PTGR1 expression and deficient DDR—creates a wide therapeutic window. Furthermore, LP-184 has demonstrated the ability to cross the blood-brain barrier, making it a potential agent for treating brain cancers and metastases.[3]
Signaling Pathway and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the molecular mechanism of LP-184, from its activation in tumor cells to the induction of apoptosis.
General Workflow for Preclinical Efficacy Testing
This workflow outlines the sequential process for evaluating the efficacy of this compound, from initial in vitro screening to comprehensive in vivo analysis.
In Vitro Efficacy Testing Protocols
Initial screening of this compound involves a panel of in vitro assays to determine its cytotoxic and mechanistic effects on various cancer cell lines.[4][5]
Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Tetrazolium salts (like MTT) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product. Luminescent assays like CellTiter-Glo® measure ATP levels as an indicator of cell viability.[5][6]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle-only control.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with 100 µL of DMSO.
-
For CellTiter-Glo®: Add reagent directly to wells according to the manufacturer's protocol and incubate for 10 minutes.[7]
-
-
Data Acquisition: Measure absorbance at 570 nm for MTT or luminescence for CellTiter-Glo® using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control. Plot the percentage of cell viability against the drug concentration and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells.[7]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Representative In Vitro Data
The following table summarizes representative IC50 values for this compound in various murine cancer cell lines, demonstrating its potential as an apoptosis-inducing agent.[8]
| Cell Line | Cancer Type | IC50 (µM) |
| B16-F10 | Melanoma | 2.35 |
| 4T1 | Breast Cancer | 7.32 |
| CT26 | Colon Carcinoma | 10.31 |
| Data is for illustrative purposes and based on published findings for this compound (compound 12aa).[8] |
In Vivo Animal Models for Efficacy Testing
Testing in animal models is a critical step to evaluate the efficacy, pharmacokinetics, and toxicology of a new drug candidate in a complex biological system.[9][10] Based on the mechanism of LP-184, several models are recommended.
Cell Line-Derived Xenograft (CDX) Models
CDX models involve implanting human cancer cell lines into immunodeficient mice.[11][12] They are highly reproducible and cost-effective, making them ideal for initial in vivo efficacy screening.[11][13]
-
Animal Model: Use immunodeficient mice (e.g., NU/NU, SCID, or NSG), 6-8 weeks old.
-
Cell Preparation: Culture selected human cancer cell lines (ideally with known PTGR1 and DDR status) to ~80% confluency. Harvest cells and resuspend in a sterile solution (e.g., PBS mixed 1:1 with Matrigel) at a concentration of 1-10 million cells per 100-200 µL.[11]
-
Implantation: Subcutaneously inject the cell suspension into the flank of the mice.[11]
-
Tumor Monitoring: Measure tumor volume with digital calipers 2-3 times per week. The formula (Length × Width²) / 2 is commonly used.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer LP-184 via the determined route and schedule.
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
Patient-Derived Xenograft (PDX) Models
PDX models are created by directly implanting fresh tumor tissue from a patient into immunodeficient mice.[14][15] These models better recapitulate the heterogeneity and microenvironment of human tumors, providing a more clinically relevant platform.[14][16] LP-184 has shown significant efficacy, including complete tumor regression, in PDX models of various cancers.[1][2]
-
Animal Model: Use highly immunodeficient mice such as NOD-SCID or NSG mice to improve engraftment rates.[14]
-
Tissue Acquisition: Obtain fresh primary tumor tissue from surgery or biopsy under sterile conditions.
-
Implantation: Within hours of collection, cut the tumor into small fragments (2-3 mm³) and subcutaneously implant one or two fragments into the flank of an anesthetized mouse.[17]
-
Engraftment and Passaging: Monitor mice for tumor growth. When a tumor reaches 1,000-1,500 mm³, it is harvested. A portion is used for passaging into new cohorts of mice, while other portions are cryopreserved and used for molecular characterization (e.g., sequencing to confirm DDR status).[17]
-
Efficacy Study: Once a stable PDX line is established (typically after 2-3 passages), expand a cohort of tumor-bearing mice. When tumors reach 100-200 mm³, randomize and begin treatment with this compound as described for CDX models.
Syngeneic Models
Syngeneic models use mouse tumor cell lines implanted into immunocompetent mice of the same genetic background.[18][19] These models are essential for evaluating the interplay between a therapeutic agent and the immune system, which is particularly relevant for testing LP-184 in combination with immunotherapies like checkpoint inhibitors.[18][20][21]
-
Model Selection: Choose a murine cancer cell line (e.g., CT26-colon, B16-F10-melanoma, 4T1-breast) and the corresponding immunocompetent mouse strain (e.g., BALB/c for CT26 and 4T1, C57BL/6 for B16-F10).[18][19]
-
Implantation: Inject the murine tumor cells subcutaneously into the flank of the syngeneic host.
-
Treatment and Monitoring: Follow the same procedures for tumor monitoring, randomization, and treatment as in the CDX model protocol.
-
Immune Profiling: At the study endpoint, tumors and spleens can be harvested to analyze the immune cell infiltrate (e.g., T cells, myeloid cells) via flow cytometry or immunohistochemistry to assess the immunomodulatory effects of the treatment.[22][23]
Representative In Vivo Data
The following table presents a template for summarizing in vivo efficacy data for this compound.
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (TGI %) | Observations |
| CDX (HCT116) | Colon Cancer | 5 mg/kg, IV, Q3D | 75% | Well-tolerated, significant tumor growth delay. |
| PDX (TNBC-HRD) | Triple-Negative Breast | 7.5 mg/kg, IV, Q3D | >100% (Regression) | Complete and durable tumor regression observed in 8/10 mice.[1][2] |
| Syngeneic (CT26) | Colon Cancer | 5 mg/kg, IV, Q3D | 60% | Moderate TGI as monotherapy. |
| Syngeneic (CT26) | Colon Cancer | LP-184 + anti-PD-1 | 95% | Synergistic effect observed with checkpoint inhibitor. |
| Data is hypothetical and for illustrative purposes, designed to reflect the potential of LP-184 based on its mechanism and published preclinical findings. |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. noblelifesci.com [noblelifesci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xenograft.org [xenograft.org]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. biocytogen.com [biocytogen.com]
- 14. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 17. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 18. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 19. Syngeneic Models - Altogen Labs [altogenlabs.com]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. ir.lanternpharma.com [ir.lanternpharma.com]
- 22. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following LP-184 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-184 is a next-generation acylfulvene, a class of small molecule DNA alkylating agents, that demonstrates potent anti-tumor activity.[1][2] It is a prodrug that is selectively activated in cancer cells by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[3][4] The activated form of LP-184 induces DNA double-strand breaks.[1] In cancer cells with deficiencies in DNA Damage Repair (DDR) pathways, such as those with mutations in BRCA1/2 or ATM, these DNA lesions cannot be effectively repaired, leading to the initiation of programmed cell death, or apoptosis.[1][5]
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust and quantitative method for detecting and differentiating the stages of apoptosis.[6] Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual-staining approach allows for the clear distinction between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[6]
These application notes provide a detailed protocol for the analysis of apoptosis induced by LP-184 treatment in cancer cells using flow cytometry.
Data Presentation
The following table presents representative data from a flow cytometry analysis of apoptosis in a DDR-deficient cancer cell line (e.g., BRCA2-mutant) treated with LP-184 for 48 hours. This data is illustrative and serves to demonstrate the expected outcome of the experimental protocol described below.
| Treatment Group | Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 92.5 ± 2.1 | 4.3 ± 1.5 | 3.2 ± 0.9 |
| LP-184 | 50 | 65.8 ± 3.4 | 22.1 ± 2.8 | 12.1 ± 1.7 |
| LP-184 | 100 | 42.3 ± 4.1 | 38.5 ± 3.5 | 19.2 ± 2.3 |
| LP-184 | 200 | 15.7 ± 2.9 | 55.4 ± 4.2 | 28.9 ± 3.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and LP-184 Treatment
-
Cell Seeding:
-
Culture a cancer cell line of interest (e.g., a DDR-deficient line) in the recommended complete growth medium.
-
Seed the cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for cell adherence.
-
-
LP-184 Preparation and Treatment:
-
Prepare a stock solution of LP-184 in an appropriate solvent, such as DMSO.
-
On the day of treatment, dilute the LP-184 stock solution in complete growth medium to the desired final concentrations (e.g., 50 nM, 100 nM, 200 nM).
-
Include a vehicle control group treated with the same final concentration of the solvent (e.g., 0.1% DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of LP-184 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
-
Cell Harvesting:
-
Adherent Cells: Carefully aspirate the culture medium (which may contain detached apoptotic cells) and transfer it to a 15 mL conical tube. Wash the adherent cells once with ice-cold PBS and add this wash to the same conical tube. Detach the remaining adherent cells using a gentle, non-enzymatic cell dissociation solution or by gentle scraping. Combine these cells with the previously collected medium.
-
Suspension Cells: Collect the cells directly into a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
-
Cell Washing:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome conjugate).
-
Add 5 µL of Propidium Iodide (PI) staining solution (typically at a concentration of 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Keep the samples on ice and protected from light until analysis.
-
Analyze the samples by flow cytometry within one hour of staining.
-
-
Flow Cytometry Analysis:
-
Use a flow cytometer equipped with the appropriate lasers and filters for detecting the chosen fluorochromes (e.g., FITC and PI).
-
Set up appropriate compensation controls using single-stained samples (Annexin V only and PI only) to correct for spectral overlap.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) per sample.
-
Gate the cell populations based on forward and side scatter to exclude debris.
-
Analyze the fluorescence data to quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Mandatory Visualizations
Caption: LP-184 Signaling Pathway in DDR-Deficient Cancer Cells.
Caption: Experimental Workflow for Apoptosis Analysis.
References
- 1. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. targetedonc.com [targetedonc.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LP-184 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LP-184 in in vitro settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LP-184?
A1: LP-184 is a next-generation acylfulvene prodrug that is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various tumor types.[1][2][3] Upon activation within cancer cells, LP-184 is converted into a highly reactive metabolite that alkylates DNA, primarily at the N3-adenine position.[2][4] This action induces interstrand cross-links and double-strand breaks, leading to irreparable DNA damage and subsequent cancer cell death, particularly in tumors with deficiencies in DNA Damage Repair (DDR) pathways.[1][2][3]
Q2: Which cancer cell lines are most sensitive to LP-184?
A2: LP-184 demonstrates potent nanomolar activity against a wide range of cancer cell lines, especially those with deficiencies in DNA repair pathways such as Homologous Recombination (HR) and Transcription-Coupled Nucleotide Excision Repair (TC-NER).[3][4] High sensitivity has been observed in models of glioblastoma, pancreatic cancer, triple-negative breast cancer, ovarian cancer, prostate cancer, and non-small cell lung cancer.[3][4][5] The sensitivity of a cell line to LP-184 is also strongly correlated with the expression level of the activating enzyme, PTGR1.[6][7]
Q3: What is a typical starting concentration range for LP-184 in in vitro assays?
A3: Based on preclinical data, a starting concentration range of 1 nM to 10 µM is recommended for initial in vitro screening. The IC50 values for sensitive cancer cell lines typically fall within the low nanomolar range, approximately 22 to 310 nmol/L.[4] For specific cell lines, it is advisable to perform a dose-response curve to determine the optimal concentration.
Q4: What is the appropriate solvent for dissolving and diluting LP-184?
A4: For in vitro assays, LP-184 can be initially dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[8] This stock solution should then be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the assay is minimal (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.[9]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicates can compromise the reliability of your results. The following steps can help identify and mitigate the source of this inconsistency.
Troubleshooting Steps:
-
Ensure Homogeneous Cell Seeding:
-
Problem: Inconsistent cell numbers across wells.
-
Solution: Ensure a single-cell suspension before plating by gently pipetting to break up cell clumps. Use a consistent plating technique for all wells.[10]
-
-
Standardize Compound Preparation and Addition:
-
Problem: Inaccurate or inconsistent compound concentrations.
-
Solution: Prepare a master mix of the diluted LP-184 in culture medium for each concentration to be tested. This ensures that each replicate well receives the same concentration.
-
-
Address Edge Effects in Microplates:
-
Maintain Consistent Incubation Conditions:
-
Problem: Fluctuations in temperature or CO₂ levels.
-
Solution: Ensure the incubator is properly calibrated and provides a stable environment. Minimize the time the plate is outside the incubator during experimental manipulations.[10]
-
Issue 2: Lower than Expected Potency (High IC50 Values)
If LP-184 is not exhibiting the expected nanomolar potency, consider the following factors.
Troubleshooting Steps:
-
Verify PTGR1 Expression in the Cell Line:
-
Problem: Low or absent expression of the activating enzyme PTGR1 will result in reduced LP-184 activity.[6]
-
Solution: Confirm the PTGR1 expression status of your cell line using methods such as RT-qPCR or western blotting. Select cell lines with known high PTGR1 expression for your assays.
-
-
Assess the DNA Damage Repair (DDR) Status of the Cell Line:
-
Check for Compound Instability:
-
Problem: LP-184 may degrade over time in the culture medium.
-
Solution: Prepare fresh dilutions of LP-184 for each experiment from a frozen stock. The half-life of LP-184 once metabolized is short, measured in minutes.[12]
-
-
Optimize Assay Duration:
-
Problem: The duration of drug exposure may be insufficient to induce cell death.
-
Solution: For cell viability assays, an incubation period of 72 hours is commonly used.[13] However, the optimal duration may vary between cell lines. Consider a time-course experiment to determine the ideal endpoint.
-
Issue 3: Signs of Compound Precipitation in Culture Medium
Precipitation of the compound can lead to inaccurate dosing and inconsistent results.
Troubleshooting Steps:
-
Reduce Final Solvent Concentration:
-
Problem: High concentrations of the organic solvent (e.g., DMSO) from the stock solution can cause the compound to precipitate when diluted in aqueous media.
-
Solution: Prepare a more dilute stock solution or perform serial dilutions to ensure the final solvent concentration remains below 0.5%.[9]
-
-
Utilize a Co-Solvent System:
-
Problem: LP-184 may have poor solubility in the final assay medium.
-
Solution: Consider using a co-solvent system, such as a mixture of DMSO and PEG400, to prepare the stock solution, which may improve solubility upon dilution.[9]
-
-
Visually Inspect for Precipitation:
-
Problem: Micro-precipitation may not be immediately obvious.
-
Solution: After preparing dilutions, visually inspect each concentration under a microscope for any signs of precipitate.
-
Quantitative Data Summary
Table 1: In Vitro Potency of LP-184 in Various Cancer Cell Lines
| Cancer Type | Cell Line/Model | IC50 (nM) | Reference(s) |
| Glioblastoma | Multiple GBM cell isolates | ~22 - 310 | [4] |
| Pancreatic Cancer | PDX models with DDR deficiencies | Mean: 288 (range 31 - 2900) | [11] |
| Breast Cancer (TNBC) | PDX models with HRD | Not specified, but showed complete tumor regression | [3] |
| Prostate Cancer | PDX organoid models | Not specified, but showed superior activity to Olaparib | [13] |
| Colon Cancer | DLD1 (BRCA2 KO) | ~3-fold more sensitive than WT | [7][8] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a common method for assessing the effect of LP-184 on cell viability.
Materials:
-
LP-184
-
DMSO
-
Appropriate cancer cell line and culture medium
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]
-
Compound Preparation: Prepare a 10 mM stock solution of LP-184 in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 6, 10, 30, 60, 100, 300, 600, 1000, 3000 nM).[13] Include a vehicle control (DMSO at the highest concentration used for LP-184).
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of LP-184 or the vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[13]
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[10]
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a "no cells" control (0% viability). Plot the dose-response curve and calculate the IC50 value.
DNA Damage Assessment (γH2AX Staining)
This protocol describes a method for detecting DNA double-strand breaks induced by LP-184.
Materials:
-
LP-184
-
Appropriate cancer cell line and culture medium
-
Fixation and permeabilization buffers
-
Primary antibody against phosphorylated H2AX (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips or in multi-well plates and treat with LP-184 at a concentration known to be effective (e.g., 400 nmol/L) for a specified time (e.g., 24 hours).[8]
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus to assess the level of DNA damage. Alternatively, analyze the fluorescence intensity by flow cytometry.
-
Visualizations
Caption: LP-184 Mechanism of Action.
Caption: In Vitro Cell Viability Assay Workflow.
References
- 1. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials | Morningstar [morningstar.com]
- 2. Facebook [cancer.gov]
- 3. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. uk.investing.com [uk.investing.com]
- 6. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ascopubs.org [ascopubs.org]
- 12. targetedonc.com [targetedonc.com]
- 13. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
LP-184 Technical Support Center: Troubleshooting Resistance in Cancer Cell Experiments
Welcome to the LP-184 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance to LP-184 in cancer cells during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LP-184?
A1: LP-184 is a next-generation acylfulvene prodrug.[1][2] It is selectively activated within cancer cells by the enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in various solid tumors.[2][3][4] Upon activation, LP-184 becomes a potent DNA alkylating agent, binding to DNA at the N3-adenine position and inducing interstrand cross-links and double-strand breaks (DSBs).[1][5] This irreparable DNA damage leads to apoptosis and cell death, particularly in cancer cells with deficiencies in DNA Damage Repair (DDR) pathways.[1][6]
Q2: What are the key biomarkers for predicting sensitivity to LP-184?
A2: The two primary biomarkers for LP-184 sensitivity are high expression of the activating enzyme PTGR1 and the presence of deficiencies in DNA Damage Repair (DDR) pathways.[6][7] Tumors with mutations in genes involved in Homologous Recombination (HR) such as BRCA1, BRCA2, and ATM, or in Transcription-Coupled Nucleotide Excision Repair (TC-NER) genes like ERCC3 and ERCC4, have shown increased sensitivity to LP-184.[2][3][5][8]
Q3: My cancer cell line is not responding to LP-184. What are the potential reasons for this resistance?
A3: Resistance to LP-184 is primarily linked to two main factors:
-
Low or absent PTGR1 expression: Since PTGR1 is required to convert the LP-184 prodrug into its active cytotoxic form, low levels of this enzyme will result in a lack of drug efficacy.[9][10][11][12]
-
Proficient DNA Damage Repair (DDR) pathways: If the cancer cells have fully functional HR and TC-NER pathways, they may be able to repair the DNA damage induced by activated LP-184, thus mitigating its cytotoxic effects.[7]
Q4: Can LP-184 be effective in tumors that have developed resistance to PARP inhibitors?
A4: Yes, preclinical data suggests that LP-184 is active in PARP inhibitor-resistant models.[1][2][13] This is because LP-184's efficacy is not limited to tumors with HR deficiencies; it is also effective in tumors with deficiencies in other DDR pathways like TC-NER.[7] This broader mechanism of action allows it to overcome some forms of PARP inhibitor resistance.[7]
Troubleshooting Guides
Issue 1: Unexpectedly High IC50 Values for LP-184 in a Cancer Cell Line
Possible Cause 1: Low PTGR1 Expression
-
Troubleshooting Step: Quantify the mRNA and protein expression levels of PTGR1 in your cancer cell line.
-
Recommended Protocol: Use RT-qPCR to measure PTGR1 mRNA levels and Western blotting to assess protein levels. Compare these levels to a known LP-184 sensitive cell line. A ΔCt value of approximately 7.5 (normalized to housekeeping genes) has been identified as a threshold for sensitivity.[8]
-
-
Proposed Solution: If PTGR1 expression is low, consider strategies to upregulate it. Preclinical studies have shown that radiation can increase PTGR1 expression.[9][11][14]
Possible Cause 2: Proficient DNA Damage Repair (DDR)
-
Troubleshooting Step: Assess the status of key DDR pathway genes in your cell line, such as BRCA1, BRCA2, ATM, and ERCC3.
-
Recommended Protocol: Perform genomic sequencing to identify mutations in these genes. Alternatively, use functional assays to assess the activity of the HR and TC-NER pathways.
-
-
Proposed Solution: If the DDR pathways are proficient, consider combination therapies to induce a synthetic lethal effect.
Issue 2: Inconsistent Results in In Vivo Xenograft Studies
Possible Cause: Tumor Heterogeneity
-
Troubleshooting Step: Analyze PTGR1 expression and DDR pathway status in different sections of the xenograft tumors.
-
Recommended Protocol: Perform immunohistochemistry (IHC) for PTGR1 on formalin-fixed paraffin-embedded (FFPE) tumor tissue sections.[1]
-
-
Proposed Solution: A biomarker-driven approach is recommended for in vivo studies. Stratify animals based on the biomarker status of their tumors before treatment to ensure more consistent and interpretable results.[1]
Data Presentation
Table 1: LP-184 IC50 Values in Relation to DDR Status
| Cancer Model | DDR Status | Mean LP-184 IC50 (nM) | Reference |
| HR Deficient Pancreatic Tumor Models | HR Deficient | 120.5 | [3] |
| HR Deficient Prostate Tumor Models | HR Deficient | 92.2 | [3] |
| GBM Cell Lines | Varied | ~22-310 | [15] |
| Cancer Cell Lines (Average) | Varied | 225 | [18] |
Table 2: Effect of Combination Therapies on LP-184 Efficacy
| Combination Agent | Target Pathway | Effect on LP-184 IC50 | Cancer Model | Reference |
| Spironolactone | TC-NER (ERCC3 degradation) | 3 to 6-fold decrease | GBM | [15][17] |
| Olaparib | HR (PARP inhibition) | Strong synergy | Ovarian, Prostate, TNBC | [2] |
| Radiation (4 Gy) | PTGR1 Upregulation | Sensitizes tumors to LP-184 | Pancreatic Cancer Xenografts | [14] |
Experimental Protocols
Protocol 1: Quantification of PTGR1 mRNA Expression by RT-qPCR
-
RNA Extraction: Isolate total RNA from cancer cell lines or FFPE tumor tissue using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
RT-qPCR: Perform real-time quantitative PCR using a validated primer-probe set for PTGR1 and housekeeping genes (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the ΔCt value for PTGR1 by normalizing to the geometric mean of the housekeeping genes. A lower ΔCt value indicates higher expression.[5]
Protocol 2: Assessment of DNA Double-Strand Breaks (DSBs)
-
Cell Treatment: Treat cancer cells with LP-184 at the desired concentration and time points. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).
-
Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody against a DSB marker, such as phospho-H2AX (γH2AX).
-
Secondary Antibody and Imaging: Incubate with a fluorescently labeled secondary antibody and counterstain with DAPI for nuclear visualization.
-
Quantification: Acquire images using a fluorescence microscope and quantify the intensity or number of γH2AX foci per nucleus using image analysis software. An increase in γH2AX signal indicates the induction of DSBs.[4]
Visualizations
References
- 1. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials | Morningstar [morningstar.com]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. targetedonc.com [targetedonc.com]
- 7. seekingalpha.com [seekingalpha.com]
- 8. researchgate.net [researchgate.net]
- 9. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lantern Pharma Announces Significant Positive Preclinical Data in Pancreatic Cancer With Drug Candidate LP-184 [prnewswire.com]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
LP-184 In Vivo Efficacy Technical Support Center
Welcome to the technical support center for LP-184, a novel, tumor-site activated, synthetically lethal therapeutic. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing LP-184 in in vivo experiments and to troubleshoot common issues to optimize its anti-cancer efficacy.
Frequently Asked Questions (FAQs)
Q1: What is LP-184 and what is its mechanism of action?
A1: LP-184 is a next-generation acylfulvene, a class of small molecule alkylating agents. It is a prodrug that is activated intracellularly by the enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in various solid tumors.[1][2][3] Upon activation, LP-184's reactive metabolite alkylates DNA, primarily at the N3-adenine position, inducing interstrand cross-links and double-strand breaks.[1][2] This irreparable DNA damage leads to cancer cell death, particularly in tumors with deficiencies in DNA Damage Response (DDR) pathways, such as Homologous Recombination (HR) and Transcription-Coupled Nucleotide Excision Repair (TC-NER).[4]
Q2: Which cancer types are most sensitive to LP-184?
A2: LP-184 has demonstrated potent preclinical activity against a range of solid tumors with high PTGR1 expression and/or DDR deficiencies.[4][5] These include, but are not limited to, glioblastoma (GBM), pancreatic cancer, triple-negative breast cancer (TNBC), ovarian cancer, prostate cancer, and non-small cell lung cancer (NSCLC).[4][6][7] Its efficacy has been shown even in models resistant to standard-of-care therapies like temozolomide and PARP inhibitors.[8][3][5]
Q3: What are the key biomarkers for predicting LP-184 sensitivity?
A3: The two primary biomarkers for predicting sensitivity to LP-184 are the expression level of the activating enzyme, PTGR1, and the status of the tumor's DNA Damage Response (DDR) pathways.[9] High PTGR1 expression is necessary for the conversion of LP-184 into its active, cytotoxic form.[9][5] Tumors with deficiencies in DDR pathways, particularly HR (e.g., BRCA1/2 mutations) and TC-NER (e.g., ERCC3 deficiency), are hypersensitive to the DNA damage induced by LP-184.[4][5]
Q4: Can LP-184 be used in combination with other therapies?
A4: Yes, preclinical studies have shown synergistic effects when LP-184 is combined with other agents. A notable combination is with spironolactone, an FDA-approved drug that can inhibit the TC-NER pathway by promoting the degradation of the ERCC3 protein.[6][10] This combination has been shown to significantly enhance the anti-tumor activity of LP-184 in glioblastoma models.[6] Additionally, LP-184 has shown strong synergy with PARP inhibitors, like olaparib, in models of TNBC and other cancers with HR deficiencies.[2][7]
Q5: What is the current clinical trial status of LP-184?
A5: As of late 2025, LP-184 has completed a Phase 1a dose-escalation study in patients with advanced solid tumors, demonstrating a favorable safety profile and encouraging signs of durable disease control.[11] Multiple biomarker-guided Phase 1b/2 clinical trials are being planned for various cancers, including TNBC and recurrent glioblastoma.[8][11] The FDA has granted Fast Track Designation for LP-184 in both glioblastoma and TNBC.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Suboptimal or no tumor regression in xenograft models. | 1. Low PTGR1 Expression: The selected cell line or patient-derived xenograft (PDX) model may have insufficient levels of PTGR1 for effective prodrug activation. 2. Proficient DNA Damage Response: The tumor model may have fully functional HR and/or TC-NER pathways, allowing it to repair the DNA damage induced by LP-184. 3. Suboptimal Dosing or Schedule: The dose or frequency of LP-184 administration may not be optimal for the specific tumor model and its growth kinetics. 4. Drug Formulation/Administration Issues: Improper formulation or administration of LP-184 could lead to reduced bioavailability. | 1. Verify PTGR1 Expression: Assess PTGR1 mRNA and protein levels in your tumor models using RT-qPCR and immunohistochemistry (IHC), respectively. Select models with high PTGR1 expression. 2. Assess DDR Status: Characterize the DDR pathway status of your models through genomic sequencing or functional assays. Consider using models with known DDR deficiencies (e.g., BRCA1/2 mutations). 3. Dose/Schedule Optimization: Conduct a dose-response study to determine the maximum tolerated dose (MTD) and optimal treatment schedule for your specific model. Published studies have used doses around 4 mg/kg intravenously.[2][12] 4. Review Formulation and Administration Protocol: Ensure LP-184 is formulated correctly as per the recommended protocol and that intravenous administration is performed accurately. |
| High variability in tumor response within the same treatment group. | 1. Tumor Heterogeneity: In PDX models, inherent intra-tumoral heterogeneity can lead to varied responses. 2. Inconsistent Tumor Engraftment: Variations in the initial tumor size and engraftment site can affect drug delivery and efficacy. 3. Animal Health Status: Underlying health issues in individual animals can impact their response to treatment. | 1. Increase Sample Size: Use a larger number of animals per group to account for biological variability. 2. Standardize Tumor Implantation: Ensure consistent tumor fragment size and implantation technique. Start treatment when tumors reach a uniform size. 3. Monitor Animal Health: Closely monitor the health and weight of the animals throughout the study. Exclude animals with significant health issues from the final analysis. |
| Toxicity signs observed in animal models (e.g., significant weight loss). | 1. Dose is too high: The administered dose of LP-184 may be above the maximum tolerated dose for the specific animal strain or model. 2. Off-target effects: Although designed for tumor-specific activation, high systemic exposure could lead to off-target toxicities. | 1. Dose De-escalation: Reduce the dose of LP-184 in subsequent experiments. 2. Monitor for Toxicity: Regularly monitor animal weight, behavior, and overall health. Consider conducting basic blood work to assess for signs of toxicity. |
| Unexpected resistance to LP-184 in a previously sensitive model. | 1. Acquired Resistance: Prolonged treatment may lead to the development of acquired resistance mechanisms. 2. Cell Line Drift: Over time and with repeated passaging, cell lines can undergo genetic and phenotypic changes. | 1. Investigate Resistance Mechanisms: Analyze resistant tumors for changes in PTGR1 expression or the DDR pathway. 2. Use Low-Passage Cells: Whenever possible, use early-passage cell lines for in vivo studies to maintain their original characteristics. |
Data Summary Tables
Table 1: In Vitro IC50 Values of LP-184 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| Multiple GBM Lines | Glioblastoma | ~22 - 310 | [5] |
| TMZ-Resistant GBM | Glioblastoma | 210 (mean) | [5] |
| Pancreatic Cancer Lines | Pancreatic Cancer | 114 - 182 |
Table 2: In Vivo Efficacy of LP-184 in Xenograft Models
| Cancer Model | Treatment | Key Findings | Reference |
| Glioblastoma (subcutaneous xenograft) | LP-184 (4 mg/kg, i.v.) | Regression of tumors | [12] |
| Glioblastoma (orthotopic xenograft) | LP-184 (4 mg/kg, i.v.) | Prolonged survival | [5] |
| TNBC (PDX models) | LP-184 (4 mg/kg, i.v.) | Complete and durable tumor regression in 10/10 models | [4] |
| Pancreatic Cancer (PDX models with DDRd) | LP-184 | Marked tumor growth inhibition | [13] |
| Glioblastoma (xenograft) | LP-184 + Spironolactone | Enhanced antitumor response | [5] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line (with confirmed high PTGR1 expression) under standard conditions.
-
Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Prepare LP-184 for intravenous (i.v.) injection according to the supplier's instructions. A common vehicle is a solution of 5% ethanol in saline.[14]
-
Administer LP-184 (e.g., 4 mg/kg) via tail vein injection. A typical dosing schedule is every other day for a set number of doses.[2]
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Monitor animal weight and overall health throughout the study.
-
Continue tumor volume measurements.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of unacceptable toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., IHC for PTGR1 and DDR markers).
-
Protocol 2: Combination Therapy with Spironolactone in a Glioblastoma Orthotopic Model
-
Orthotopic Implantation:
-
Surgically implant human glioblastoma cells into the brains of immunocompromised mice.
-
-
Treatment Protocol:
-
Once tumors are established (confirmed by bioluminescence or other imaging), randomize mice into treatment groups: Vehicle, LP-184 alone, Spironolactone alone, and LP-184 + Spironolactone.
-
Administer spironolactone (e.g., 35 mg/kg, daily) for several days prior to and concurrently with LP-184 treatment to induce ERCC3 degradation.[6]
-
Administer LP-184 (e.g., 4 mg/kg, i.v.) on a specified schedule.
-
-
Efficacy and Survival Analysis:
-
Monitor animal survival and neurological symptoms.
-
At the study endpoint, harvest brain tissue for histological and molecular analysis to confirm tumor regression and target engagement (e.g., ERCC3 degradation).
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of LP-184.
Caption: General experimental workflow for in vivo studies.
Caption: Logic of LP-184 combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lantern Pharma's LP-184 Gets Second FDA Fast Track for TNBC Treatment [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Conditional Dependency of LP-184 on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. targetedonc.com [targetedonc.com]
- 8. ir.lanternpharma.com [ir.lanternpharma.com]
- 9. seekingalpha.com [seekingalpha.com]
- 10. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CTNI-29. A PHASE 1B STUDY TO EVALUATE THE SAFETY, PHARMACOKINETICS, AND OBJECTIVE RESPONSE OF LP-184 ALONE AND IN COMBINATION WITH SPIRONOLACTONE IN IDH WILD TYPE GLIOBLASTOMA AT FIRST PROGRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
LP-184 Preclinical Toxicology Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the dose-limiting toxicities of LP-184 in preclinical models. The information is based on publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LP-184 and how does it relate to its toxicity profile?
Q2: What are the known dose-limiting toxicities of LP-184 in preclinical models?
A2: Specific, publicly available preclinical studies detailing the dose-limiting toxicities (DLTs) and the maximum tolerated dose (MTD) of LP-184 in various animal models are limited. However, preclinical efficacy studies in mouse xenograft models of pancreatic and triple-negative breast cancer have reported good tolerability at therapeutic doses. For instance, in some patient-derived xenograft (PDX) models, treatments were well-tolerated with only transient and minimal body weight loss of up to 5%.[4]
Q3: What doses of LP-184 have been used in preclinical efficacy studies?
A3: In preclinical studies involving mouse models, LP-184 has been administered intravenously at doses such as 4 mg/kg.[3] These studies, focused on anti-tumor efficacy, suggest that this dose is active and tolerated, but do not define the upper limits of safe dosage.
Q4: Are there any known off-target toxicities associated with LP-184?
A4: The available preclinical data emphasizes the tumor-selective activation of LP-184 due to its reliance on PTGR1 expression, which is generally low in normal tissues. This suggests a lower potential for off-target toxicities compared to non-targeted chemotherapies. However, comprehensive safety pharmacology and toxicology studies are typically conducted to fully characterize any potential off-target effects.
Troubleshooting Guide
This guide addresses potential issues researchers may encounter during preclinical experiments with LP-184.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected toxicity or mortality in animal models at therapeutic doses. | 1. Incorrect drug formulation or administration. 2. Animal model sensitivity. 3. PTGR1 expression in normal tissues of the specific animal model. | 1. Verify the formulation of LP-184 and ensure proper solubilization and administration route (e.g., intravenous). 2. Review the literature for the specific animal strain's sensitivity to DNA alkylating agents. 3. If possible, perform baseline PTGR1 expression analysis in relevant normal tissues of the animal model. |
| High variability in tumor response and toxicity between animals. | 1. Heterogeneity in tumor PTGR1 expression. 2. Variations in the tumor microenvironment affecting drug delivery. 3. Inconsistent drug administration. | 1. Characterize PTGR1 expression levels in the tumor models prior to treatment initiation. 2. Ensure consistent tumor implantation and growth monitoring. 3. Standardize the drug administration procedure to minimize variability. |
| Lack of anti-tumor efficacy at previously reported therapeutic doses. | 1. Low or absent PTGR1 expression in the tumor model. 2. Proficient DNA damage repair (DDR) pathways in the tumor model. 3. Drug instability or improper storage. | 1. Confirm PTGR1 expression in the tumor cells or tissue. 2. Assess the DDR status of the tumor model. LP-184 is most effective in DDR-deficient tumors. 3. Ensure LP-184 is stored correctly and prepared fresh for each experiment according to the supplier's instructions. |
Experimental Protocols
While specific toxicology protocols for LP-184 are not detailed in the provided search results, a general methodology for assessing anti-tumor efficacy in a mouse xenograft model can be summarized as follows:
General Xenograft Efficacy Study Protocol
-
Cell Line/PDX and Animal Model Selection:
-
Select a cancer cell line or patient-derived xenograft (PDX) model with known PTGR1 expression and DDR status.
-
Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent graft rejection.
-
-
Tumor Implantation:
-
Implant cancer cells or PDX fragments subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Initiation and Dosing:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Prepare LP-184 in a suitable vehicle for intravenous administration.
-
Administer LP-184 at the desired dose and schedule (e.g., 4 mg/kg, twice weekly). The control group receives the vehicle only.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any clinical signs of toxicity (e.g., changes in behavior, appearance, posture).
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight changes and overall survival.
-
-
Data Analysis:
-
Compare tumor growth between the treated and control groups.
-
Analyze body weight data as an indicator of systemic toxicity.
-
Visualizations
Below are diagrams illustrating key concepts related to LP-184.
Caption: LP-184 Mechanism of Action.
Caption: General Preclinical Efficacy Workflow.
References
- 1. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 2. Lantern Pharma Reports AI-Guided LP-184 Meets Phase 1a Endpoints in Solid Tumors [biopharmatrend.com]
- 3. researchgate.net [researchgate.net]
- 4. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LP-184 and PTGR1 Expression
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the impact of Prostaglandin Reductase 1 (PTGR1) expression levels on the efficacy of LP-184.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between PTGR1 expression and LP-184 efficacy?
A1: LP-184 is a prodrug that requires activation by the enzyme Prostaglandin Reductase 1 (PTGR1).[1][2][3] The cytotoxicity of LP-184 is directly dependent on the expression levels of PTGR1 in cancer cells.[4][5] Higher PTGR1 expression leads to increased conversion of LP-184 into its active, DNA-damaging form, resulting in greater cancer cell death.[1][2] Conversely, cancer cells with low or no PTGR1 expression are largely resistant to LP-184.[4]
Q2: What is the mechanism of action of LP-184?
A2: LP-184 is an acylfulvene analog that acts as a DNA alkylating agent.[2][4] Once activated by PTGR1 within the tumor microenvironment, LP-184's active metabolite covalently binds to DNA, inducing interstrand cross-links and double-strand breaks.[1][2] This irreparable DNA damage triggers apoptosis and leads to cell death, particularly in cancer cells with deficiencies in DNA damage repair (DDR) pathways.[1][3][4]
Q3: How does PTGR1 expression in normal tissues affect LP-184's therapeutic window?
A3: PTGR1 is often overexpressed in various solid tumors compared to normal tissues.[1][3] This differential expression provides a therapeutic window for LP-184, allowing for selective activation of the drug in cancer cells while minimizing toxicity in healthy tissues.[1]
Q4: What is the role of DNA Damage Repair (DDR) pathways in LP-184's efficacy?
A4: The efficacy of LP-184 is enhanced in cancer cells with deficient DNA Damage Repair (DDR) pathways.[3][4] Tumors with mutations in genes involved in homologous recombination (HR) or nucleotide excision repair (NER), such as BRCA1/2, ATM, and ERCCs, are particularly sensitive to LP-184.[1][4] The inability to repair the DNA damage caused by activated LP-184 leads to synthetic lethality.[3]
Q5: What is the recommended method for measuring PTGR1 expression levels?
A5: Quantitative real-time polymerase chain reaction (qRT-PCR) is a widely used and reliable method for quantifying PTGR1 mRNA expression in tumor samples.[3][6] Immunohistochemistry (IHC) can also be used to assess PTGR1 protein levels in tumor tissues.[7]
Q6: What are the expected IC50 values for LP-184 in cancer cell lines?
A6: The half-maximal inhibitory concentration (IC50) of LP-184 is highly correlated with PTGR1 expression. In sensitive cancer cell lines with high PTGR1 expression, IC50 values are typically in the nanomolar range. For instance, preclinical studies have reported IC50 values ranging from approximately 22 to 300 nmol/L in sensitive glioblastoma cell lines.[8]
Troubleshooting Guide
Problem 1: High variability in LP-184 cytotoxicity assays.
-
Possible Cause 1: Inconsistent PTGR1 expression in cell lines.
-
Solution: Regularly verify PTGR1 expression levels in your cell lines using qRT-PCR or Western blotting, as expression can drift with passage number.
-
-
Possible Cause 2: Inaccurate drug concentration.
-
Solution: Ensure accurate preparation and dilution of LP-184 stock solutions. Use freshly prepared dilutions for each experiment.
-
-
Possible Cause 3: Variation in cell seeding density.
-
Solution: Maintain consistent cell seeding densities across all wells and experiments, as this can influence drug response.
-
Problem 2: No significant difference in cell viability between control and LP-184 treated groups.
-
Possible Cause 1: Low or absent PTGR1 expression in the selected cell line.
-
Solution: Confirm PTGR1 expression in your cell line. If expression is low, consider using a cell line known to have high PTGR1 expression or genetically engineering your cells to overexpress PTGR1.
-
-
Possible Cause 2: Inactive LP-184.
-
Solution: Check the storage conditions and expiration date of your LP-184 compound. If in doubt, obtain a new batch.
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: The cytotoxic effects of LP-184 may require a longer incubation period. Consider extending the treatment duration (e.g., 72 to 96 hours).
-
Problem 3: Unexpected toxicity in a cell line with low PTGR1 expression.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Solution: Perform a dose-response curve to determine if the observed toxicity is occurring only at very high, non-physiological concentrations of LP-184.
-
-
Possible Cause 2: PTGR1-independent mechanisms.
-
Solution: While PTGR1 is the primary activator, investigate if other minor metabolic pathways could be activating LP-184 in your specific cell model, although this is less likely based on current literature.
-
Quantitative Data Summary
Table 1: Correlation of PTGR1 Expression with LP-184 IC50 in Pancreatic Cancer Cell Lines
| Cell Line | PTGR1 Expression (Normalized) | LP-184 IC50 (nM) |
| Panc 03.27 | High | ~50 |
| Capan-1 | High | ~75 |
| Panc 03.27 (PTGR1 depleted) | Undetectable | >1000 |
| Capan-1 (PTGR1 depleted) | Undetectable | >1000 |
Data compiled from preclinical studies.[4]
Table 2: Clinical Trial Data for LP-184 in Advanced Solid Tumors
| Parameter | Value |
| Phase 1a Trial Patient Cohort | 63 patients with advanced solid tumors |
| PTGR1 Expression in Patient Tumors | 87.5% of patients had high PTGR1 expression |
| Disease Control Rate (at or above therapeutic dose) | 44% |
| Patients with Disease Control > 6 months | 22% |
| Recommended Phase 2 Dose (RP2D) | 0.39 mg/kg |
Data from the completed Phase 1a clinical trial (NCT05933265).[3][9]
Experimental Protocols
Protocol 1: Quantification of PTGR1 mRNA Expression by qRT-PCR
-
RNA Extraction:
-
Isolate total RNA from cultured cells or tumor tissue using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad).
-
Use validated primers for human PTGR1 and a reference gene (e.g., GAPDH or ACTB).
-
PTGR1 Forward Primer: 5'-GCTGGAGAAGGAGATCCAGAA-3'
-
PTGR1 Reverse Primer: 5'-AGGGCTCTGGGAGTGGTT-3'
-
-
Perform the qRT-PCR reaction in a real-time PCR detection system. A typical cycling protocol is:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
-
Analyze the data using the ΔΔCt method to determine the relative expression of PTGR1 normalized to the reference gene. A lower ΔCt value indicates higher PTGR1 expression.[10]
-
Protocol 2: In Vitro Cytotoxicity Assay for LP-184
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
LP-184 Treatment:
-
Prepare a serial dilution of LP-184 in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the LP-184 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) group.
-
Incubate the plate for 72-96 hours.
-
-
Cell Viability Assessment:
-
Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo® (Promega).
-
For the MTT assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For the CellTiter-Glo® assay, follow the manufacturer's instructions and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the LP-184 concentration and determine the IC50 value using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
-
Visualizations
Caption: Mechanism of LP-184 activation and action in tumor vs. normal cells.
Caption: Workflow for assessing the impact of PTGR1 on LP-184 efficacy.
References
- 1. seekingalpha.com [seekingalpha.com]
- 2. Facebook [cancer.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditional Dependency of LP-184 on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lantern Pharma Inc - Lantern Pharma Achieves Key Milestone Towards Development of Molecular Diagnostic for use in Oncology Clinical Trials for Patient Selection and Stratification with Drug Candidate LP-184 [ir.lanternpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
LP-184 Technical Support Center: Enhancing Tumor-Specific Delivery
Welcome to the technical support center for LP-184, a next-generation acylfulvene prodrug. This resource is designed to provide researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) to optimize the delivery and efficacy of LP-184 in preclinical and clinical research. Our focus is on strategies to enhance the therapeutic window of LP-184 by maximizing its concentration at the tumor site while minimizing systemic exposure.
Troubleshooting Guides
This section addresses common challenges that may be encountered during the experimental use of LP-184.
Issue 1: Suboptimal Anti-Tumor Efficacy in In Vitro Models
| Potential Cause | Troubleshooting/Validation Step | Expected Outcome |
| Low PTGR1 Expression in Cancer Cell Line | 1. Perform RT-qPCR or Western blot to quantify PTGR1 expression levels in the selected cell lines. 2. Compare with cell lines known to have high PTGR1 expression (e.g., certain pancreatic or ovarian cancer lines). 3. Consider using a lentiviral system to overexpress PTGR1 in a low-expressing line to confirm dependency. | A direct correlation between PTGR1 expression and LP-184 sensitivity (lower IC50) should be observed. |
| Intact DNA Damage Repair (DDR) Pathways | 1. Profile the DDR pathway status of your cell lines (e.g., mutations in BRCA1/2, ATM, FANCA). 2. Use siRNA or CRISPR to knock down key DDR genes (e.g., BRCA2) and re-assess LP-184 sensitivity. | Cells with compromised DDR pathways will exhibit significantly increased sensitivity to LP-184.[1][2] |
| Drug Inactivation or Efflux | 1. Co-administer with known inhibitors of ABC transporters to see if efficacy is restored. 2. Measure intracellular concentrations of activated LP-184 using mass spectrometry. | Increased intracellular drug accumulation and enhanced cytotoxicity will be observed if efflux pumps are a significant factor. |
Issue 2: Limited Efficacy in In Vivo Xenograft Models
| Potential Cause | Troubleshooting/Validation Step | Expected Outcome |
| Poor Bioavailability/Pharmacokinetics | 1. Conduct a pharmacokinetic study to determine the Cmax, half-life, and AUC of LP-184 in the selected animal model. 2. Evaluate different dosing schedules and routes of administration (e.g., i.v. vs. i.p.). | An optimized dosing regimen will maintain plasma concentrations of LP-184 above the therapeutic threshold for a longer duration. |
| Inadequate Tumor Penetration | 1. Perform biodistribution studies using radiolabeled LP-184 or mass spectrometry imaging to quantify tumor accumulation. 2. Consider co-administration with agents that normalize tumor vasculature or degrade the extracellular matrix. | Increased intratumoral drug concentration relative to other tissues. |
| Biomarker Heterogeneity in the Tumor | 1. Perform immunohistochemistry (IHC) for PTGR1 on tumor sections to assess the uniformity of its expression. 2. Analyze different regions of the tumor for DDR gene mutations. | A heterogeneous expression pattern may explain a partial response. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for achieving tumor-selective delivery of LP-184?
A1: The primary strategy for tumor-selective delivery of LP-184 is based on its mechanism of action, which relies on two key tumor-specific factors:
-
Tumor-Specific Activation : LP-184 is a prodrug that is activated by the enzyme Prostaglandin Reductase 1 (PTGR1).[3][4] PTGR1 is frequently overexpressed in various solid tumors compared to normal tissues.[5][6] This differential expression leads to the preferential conversion of the inert LP-184 into its highly cytotoxic form within cancer cells.[3][4]
-
Synthetic Lethality : The active metabolite of LP-184 induces DNA double-strand breaks.[1][2][7] In healthy cells, these breaks can be repaired by intact DNA Damage Repair (DDR) pathways. However, many cancers have deficiencies in these pathways (e.g., mutations in BRCA1/2, ATM), rendering them unable to repair the damage and leading to selective cancer cell death.[1][2][3]
Therefore, enhancing "delivery" is achieved by selecting patient populations or preclinical models with tumors that exhibit high PTGR1 expression and a deficient DDR pathway.
Q2: How can I determine if my tumor model is a good candidate for LP-184 therapy?
A2: To assess the suitability of a tumor model, you should evaluate the key biomarkers:
-
PTGR1 Expression : Quantify PTGR1 mRNA levels using RT-qPCR or protein levels via Western Blot (for cell lines) or Immunohistochemistry (for tumor tissue). A diagnostic-ready RT-qPCR assay for PTGR1 expression in FFPE tumor tissue has been developed to aid in patient selection.[3][8]
-
DDR Pathway Status : Sequence key DDR genes (e.g., BRCA1, BRCA2, ATM, PALB2, FANCA) to identify mutations or perform functional assays to assess the cell's ability to repair DNA damage (e.g., RAD51 foci formation assay).
Models with high PTGR1 expression and a documented DDR deficiency are predicted to be most sensitive to LP-184.[1][2]
Q3: Are there formulation strategies to improve the physical delivery of LP-184 to the tumor?
A3: While the primary focus has been on biomarker-driven delivery, formulation strategies commonly used for small molecule drugs could be explored to enhance the physical delivery of LP-184. These are areas of active research and may include:
-
Nanoparticle Encapsulation : Formulating LP-184 into nanoparticles (e.g., liposomes, polymeric micelles) could improve its solubility, stability, and circulation half-life, potentially leading to increased accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.
-
Albumin Conjugation : Attaching LP-184 to albumin can increase its plasma half-life and promote tumor accumulation.
-
Targeted Drug Delivery Systems : Developing antibody-drug conjugates (ADCs) or ligand-targeted nanoparticles could facilitate direct delivery to cancer cells expressing specific surface antigens.
These advanced formulations would require significant development and validation, including characterization of drug loading, release kinetics, and in vivo biodistribution.
Q4: Can LP-184 be combined with other therapies to enhance its anti-tumor effect?
A4: Yes, preclinical studies have shown that LP-184 can be effectively combined with other anticancer agents:
-
PARP Inhibitors : LP-184 has demonstrated strong synergy with PARP inhibitors (like olaparib) in ovarian, prostate, and triple-negative breast cancer (TNBC) models, including those resistant to PARP inhibitors.[9][10] A Phase 1b/2 trial is planned to evaluate LP-184 in combination with olaparib in TNBC patients.[11]
-
Checkpoint Inhibitors : LP-184 may have the potential to turn immunologically "cold" tumors into "hot" tumors by increasing the tumor mutational burden and modulating the tumor microenvironment, thereby sensitizing them to checkpoint inhibitors (e.g., anti-PD1 therapy).
-
Radiation Therapy : Radiation has been shown to upregulate PTGR1 expression, which could potentially increase the activation of LP-184 in irradiated tumors.[3]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of LP-184 in Various Cancer Cell Lines
| Cancer Type | Cell Line | Key Genetic Feature(s) | LP-184 IC50 (nM) | Reference |
| Pancreatic | - | HR Deficient | 120.5 (mean) | [1] |
| Prostate | - | HR Deficient | 92.2 (mean) | [1] |
| Glioblastoma | Various | MGMT-expressing, TMZ-resistant | ~22 - 310 | [12] |
| Colon | DLD1 (BRCA2 KO) | BRCA2 Knockout | ~400 (concentration used) | [13] |
Table 2: Preclinical Pharmacokinetic Parameters of LP-184 in Mice with GBM Xenografts
| Parameter | Value |
| Brain Cmax | 839 nmol/L |
| Tumor Cmax | 2,530 nmol/L |
| AUCbrain/plasma ratio | 0.11 |
| AUCtumor/plasma ratio | 0.2 |
| Reference:[12] |
Experimental Protocols
Protocol 1: Quantification of PTGR1 mRNA Expression by RT-qPCR
-
RNA Extraction : Isolate total RNA from cancer cell lines or homogenized tumor tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis : Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction : Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction includes: 5 µL SYBR Green Master Mix (2x), 1 µL cDNA, 0.5 µL forward primer (10 µM), 0.5 µL reverse primer (10 µM), and 3 µL nuclease-free water.
-
PTGR1 Forward Primer: 5'-AGGCGAGTGGAGACCATTGA-3'
-
PTGR1 Reverse Primer: 5'-TCCAGGTCATTGGTGTCAGG-3'
-
Housekeeping Gene (e.g., GAPDH) primers for normalization.
-
-
Thermal Cycling : Perform the qPCR on a real-time PCR system with the following conditions: Initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.
-
Data Analysis : Calculate the relative expression of PTGR1 using the ΔΔCt method, normalized to the housekeeping gene.
Protocol 2: Assessment of DNA Double-Strand Breaks (γH2AX Staining)
-
Cell Culture and Treatment : Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with LP-184 (e.g., 400 nM) or a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Fixation and Permeabilization : Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation : Block non-specific binding with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour. Incubate with a primary antibody against phosphorylated H2AX (γH2AX, Ser139) overnight at 4°C.
-
Secondary Antibody and Counterstaining : Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging and Quantification : Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci indicates DNA double-strand breaks.
Visualizations
Caption: LP-184 activation pathway in tumor cells.
Caption: Workflow for evaluating LP-184 sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. Ways to improve tumor uptake and penetration of drugs into solid tumors [directory.doabooks.org]
- 4. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials | Morningstar [morningstar.com]
- 5. Strategies to Increase Drug Penetration in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. UT technology: Improved drug delivery for solid tumors [utotc.technologypublisher.com]
- 8. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 9. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lantern Pharma Inc. (LTRN) Discusses LP-184 Phase 1a Clinical Results and Implications for DNA Damage Repair-Deficient Tumors Transcript | Seeking Alpha [seekingalpha.com]
- 11. ir.lanternpharma.com [ir.lanternpharma.com]
- 12. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dgist.elsevierpure.com [dgist.elsevierpure.com]
Technical Support Center: Management of LP-184-Induced Nausea and Vomiting in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing nausea and vomiting induced by LP-184 in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, offering step-by-step guidance to resolve them.
Issue 1: Unexpectedly High Incidence of Nausea-Like Behavior (Pica/Kaolin Consumption) in Rodent Models
Possible Causes:
-
High Dose of LP-184: The administered dose of LP-184 may be too high for the specific animal strain or model, leading to severe gastrointestinal distress.
-
Animal Strain Variability: Different strains of mice and rats can have varying sensitivities to chemotherapeutic agents.
-
Environmental Stressors: Factors such as noise, improper handling, or changes in housing can exacerbate stress and increase nausea-like behaviors.
-
Diet: The type of chow and its palatability can influence kaolin consumption.
Troubleshooting Steps:
-
Review LP-184 Dosage:
-
Consult dose-response studies for LP-184 in the specific animal model, if available.
-
If data is unavailable, consider performing a dose-titration study to determine the maximum tolerated dose (MTD) and a dose that induces a measurable but not overwhelming pica/kaolin consumption response.
-
-
Evaluate Animal Strain:
-
Review literature for the known sensitivity of the chosen strain to other alkylating agents like cisplatin.
-
If high sensitivity is suspected, consider using a more robust strain or adjusting the LP-184 dose accordingly.
-
-
Minimize Environmental Stress:
-
Standardize Diet:
-
Use a standard, palatable chow throughout the experiment.
-
Ensure fresh food and water are always available.
-
Issue 2: High Variability in Pica or Kaolin Consumption Data
Possible Causes:
-
Inconsistent Dosing: Inaccurate or inconsistent administration of LP-184 can lead to variable responses.
-
Individual Animal Differences: There is natural biological variability in how animals respond to drugs.
-
Inaccurate Measurement of Kaolin Consumption: Spillage and mixing of kaolin with food or feces can lead to measurement errors.[3]
-
Social Housing Conditions: Dominance hierarchies in group-housed animals can affect individual access to kaolin.
Troubleshooting Steps:
-
Refine Dosing Technique:
-
Ensure accurate calculation and preparation of LP-184 solutions.
-
Use precise administration techniques (e.g., intraperitoneal, intravenous) and ensure all animals receive the intended dose.
-
-
Increase Sample Size:
-
A larger number of animals per group can help to mitigate the effects of individual variability and increase statistical power.
-
-
Improve Kaolin Measurement:
-
Use specialized cages that separate spilled food and kaolin.
-
Carefully collect and weigh the remaining kaolin, accounting for any spillage. A method to quantify kaolin consumption in mice involves mixing kaolin with a non-absorbable dye like carmine and measuring the dye excreted in the feces.[4][5]
-
-
Single Housing During Measurement:
-
House animals individually during the kaolin consumption measurement period to ensure accurate individual data.
-
Issue 3: Animals Are Not Consuming Kaolin Despite LP-184 Administration
Possible Causes:
-
Neophobia: Animals may be hesitant to consume a novel substance like kaolin.
-
Low Emetogenic Dose: The dose of LP-184 may be insufficient to induce a pica response.
-
Severe Malaise: At very high doses of a chemotherapeutic agent, animals may become too lethargic or anorexic to consume kaolin.[3]
-
Kaolin Formulation: The texture or presentation of the kaolin may be unappealing to the animals.
Troubleshooting Steps:
-
Extended Acclimation:
-
Provide a longer period of acclimation to kaolin before the start of the experiment.
-
-
Dose Optimization:
-
Ensure the LP-184 dose is within a range known to induce pica with similar alkylating agents. A dose of 6 mg/kg of cisplatin has been shown to reliably induce pica in rats.[6]
-
-
Monitor for Severe Toxicity:
-
Observe animals for signs of severe distress, such as significant weight loss, lethargy, or anorexia. If severe toxicity is observed, the LP-184 dose should be reduced.
-
-
Prepare Palatable Kaolin:
Frequently Asked Questions (FAQs)
Q1: What are the recommended preclinical models for assessing LP-184-induced nausea and vomiting?
A1: Since rodents do not vomit, the most widely accepted models for assessing nausea-like behavior are the pica model in rats and the kaolin consumption test in mice .[4][7] Pica is the behavior of eating non-nutritive substances, and an increase in kaolin (a type of clay) consumption is correlated with the emetogenic potential of a compound.[8]
Q2: What is the general mechanism of chemotherapy-induced nausea and vomiting (CINV) that is likely relevant to LP-184?
A2: LP-184 is an alkylating agent, and like other drugs in this class, it is believed to induce nausea and vomiting through both central and peripheral mechanisms. The primary pathway involves the release of serotonin (5-HT) from enterochromaffin cells in the gut, which then activates 5-HT3 receptors on vagal afferent nerves. This signal is transmitted to the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem, ultimately stimulating the vomiting center.
Q3: What are the standard-of-care antiemetic agents that can be tested for efficacy against LP-184-induced nausea and vomiting in animal models?
A3: Based on the known mechanisms of CINV, the following classes of antiemetics are recommended for investigation:
-
5-HT3 Receptor Antagonists: (e.g., ondansetron, granisetron, palonosetron) are highly effective against acute CINV.
-
NK1 Receptor Antagonists: (e.g., aprepitant, fosaprepitant) are effective against both acute and delayed CINV.
-
Corticosteroids: (e.g., dexamethasone) are often used in combination with other antiemetics to enhance efficacy.[9]
Q4: Are there established effective doses for these antiemetics in rat and mouse models?
A4: Yes, based on studies with other alkylating agents like cisplatin, the following doses have been shown to be effective:
| Antiemetic | Animal Model | Effective Dose Range | Reference |
| Ondansetron | Rat | 0.5 - 2 mg/kg | [10][11][12] |
| Ondansetron | Mouse | 2 mg/kg | [4][5] |
| Dexamethasone | Rat | 1 mg/kg | [10] |
| Aprepitant | Rat | Not well-established for pica, but used in other models | [13][14] |
Q5: How long after LP-184 administration should I measure kaolin consumption?
A5: Chemotherapy-induced nausea and vomiting can be categorized as acute (occurring within the first 24 hours) and delayed (occurring after 24 hours). It is recommended to measure kaolin consumption at multiple time points, such as 0-24 hours and 24-48 hours post-LP-184 administration, to capture both phases. Some studies with cisplatin show peak kaolin consumption in the first 24 hours.[1]
Experimental Protocols
Protocol 1: Pica Assay in Rats for Assessing LP-184-Induced Nausea
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
LP-184
-
Vehicle for LP-184
-
Antiemetic drug(s) of choice
-
Vehicle for antiemetic(s)
-
Kaolin pellets (prepared by mixing kaolin powder with 2% gum arabic solution and air-drying)[2]
-
Standard powdered rat chow
-
Cages designed to separate spilled food and kaolin
Procedure:
-
Acclimation (7 days):
-
House rats individually in the specialized cages.
-
Provide ad libitum access to water, powdered chow, and a pre-weighed amount of kaolin pellets.
-
Handle the rats daily to acclimate them to the experimental procedures.
-
-
Baseline Measurement (3 days):
-
Measure and record the daily consumption of kaolin, chow, and water, as well as the body weight of each rat.
-
-
Treatment Administration (Day 0):
-
Administer the antiemetic or its vehicle at the appropriate time before LP-184 administration.
-
Administer LP-184 or its vehicle (e.g., intraperitoneally).
-
-
Post-Treatment Measurement (48-72 hours):
-
Measure kaolin, chow, and water consumption and body weight at 24-hour intervals.
-
-
Data Analysis:
-
Calculate the amount of kaolin consumed per 24-hour period for each rat.
-
Compare the kaolin consumption between the LP-184 treated group and the vehicle control group.
-
Evaluate the effect of the antiemetic by comparing kaolin consumption in the LP-184 + antiemetic group to the LP-184 + vehicle group.
-
Protocol 2: Kaolin Consumption Assay in Mice for Assessing LP-184-Induced Nausea
Materials:
-
Male ICR or C57BL/6 mice (20-25 g)
-
LP-184
-
Vehicle for LP-184
-
Antiemetic drug(s) of choice
-
Vehicle for antiemetic(s)
-
Kaolin pellets
-
Standard mouse chow
-
Individual housing cages
Procedure:
-
Acclimation (3-5 days):
-
House mice individually.
-
Provide ad libitum access to water, chow, and a pre-weighed amount of kaolin.
-
-
Baseline Measurement (1-2 days):
-
Record daily kaolin and food consumption and body weight.
-
-
Treatment Administration (Day 0):
-
Administer the antiemetic or its vehicle.
-
Administer LP-184 or its vehicle.
-
-
Post-Treatment Measurement (24-48 hours):
-
Measure kaolin and food consumption and body weight at 24-hour intervals.
-
-
Data Analysis:
-
Analyze the data as described for the rat pica assay.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of chemotherapy-induced nausea and vomiting (CINV).
Caption: Experimental workflow for managing LP-184-induced nausea in animal models.
References
- 1. Chemotherapy-induced Pica in Rats Reduced by Electroacupuncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pica in mice as a new model for the study of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy of single low-dose dexamethasone with NEPA for the 168 h prevention of highly or moderately emetogenic chemotherapy [frontiersin.org]
- 10. Differential action of ondansetron and dexamethasone to modify cisplatin-induced acute and delayed kaolin consumption ("pica") in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ondansetron and [6]-gingerol on pica and gut microbiota in rats treated with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ondansetron attenuates cisplatin-induced behavioral and cognitive impairment through downregulation of NOD-like receptor inflammasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of aprepitant for the prevention of chemotherapy-induced nausea and vomiting with a moderately emetogenic chemotherapy regimen: a multicenter, placebo-controlled, double-blind, randomized study in patients with gynecologic cancer receiving paclitaxel and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in LP-184 Xenograft Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LP-184 in xenograft models. Our goal is to help you minimize experimental variability and ensure the robustness and reproducibility of your study outcomes.
Frequently Asked Questions (FAQs)
Q1: What is LP-184 and how does it work?
LP-184 is a next-generation acylfulvene, a class of DNA-damaging agents. It is a prodrug that is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[1][2][3] Once activated, LP-184 alkylates DNA, leading to double-strand breaks.[4][5] In cancer cells with deficiencies in DNA damage repair (DDR) pathways, this damage is irreparable, leading to selective cancer cell death.[1][2]
Q2: What are the key determinants of LP-184 sensitivity in xenograft models?
The anti-tumor efficacy of LP-184 is primarily dependent on two key factors:
-
PTGR1 Expression: High expression of PTGR1 is necessary to convert the LP-184 prodrug into its active, cytotoxic form.[1][2][3][6] Xenograft models with low or absent PTGR1 expression will likely show poor response to LP-184.[1]
-
DNA Damage Repair (DDR) Deficiency: Tumors with mutations in DDR pathway genes, such as BRCA1, BRCA2, and ATM, are more susceptible to LP-184-induced DNA damage.[2][4][7]
Q3: What are the most common sources of variability in xenograft studies?
Variability in xenograft studies can arise from several factors, broadly categorized as biological and technical.
-
Biological Variability:
-
Inter-animal variation: Differences in age, weight, and overall health of the mice.
-
Tumor heterogeneity: Patient-derived xenografts (PDX) and cell line-derived xenografts (CDX) can have inherent cellular diversity, leading to varied growth rates and drug responses.[8][9][10][11]
-
Host-tumor interaction: The interaction between the mouse's microenvironment and the implanted human tumor can differ between animals.
-
-
Technical Variability:
-
Cell handling: Inconsistent cell passage numbers, viability, and injection technique.
-
Tumor implantation: Variation in the number of cells injected, injection site, and the use of supportive matrices like Matrigel.
-
Drug formulation and administration: Inconsistencies in drug preparation, dosage, and route of administration.
-
Tumor measurement: Subjectivity and error in caliper measurements can be a significant source of variability.[12][13]
-
Data analysis: Inappropriate statistical methods for analyzing tumor growth data.
-
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| High variability in tumor growth within the control group | 1. Inconsistent number or viability of injected cells.2. Variation in animal health, age, or weight.3. Suboptimal tumor implantation technique.4. Inherent heterogeneity of the xenograft model.[8][9][10][11] | 1. Standardize cell counting and viability assessment (e.g., trypan blue exclusion). Ensure high viability (>95%) at the time of injection.2. Use a homogenous cohort of animals (same strain, sex, age, and weight). House them under identical conditions.3. Ensure consistent injection depth and volume. Consider using a matrix like Matrigel to improve engraftment consistency.4. For PDX models, use early passages to minimize genetic drift.[9] Characterize the molecular profile of your xenograft model. |
| Inconsistent response to LP-184 treatment | 1. Inaccurate dosing or unstable drug formulation.2. Heterogeneity in PTGR1 expression within the xenograft model.3. Development of drug resistance.4. Incorrect route of administration. | 1. Prepare fresh LP-184 formulation for each treatment. Ensure consistent administration (e.g., time of day, route). Perform a dose-escalation study to determine the maximum tolerated dose (MTD).2. Analyze PTGR1 expression in tumor tissue post-treatment to investigate potential resistance mechanisms. Consider using multiple models to assess a range of responses.3. Monitor for known resistance mechanisms to DNA damaging agents.4. Follow validated administration protocols (intravenous or intraperitoneal have been used in preclinical studies).[1][3][4][14] |
| No significant tumor regression with LP-184 | 1. Low or absent PTGR1 expression in the xenograft model.2. Proficient DNA Damage Repair (DDR) pathways in the tumor cells.3. Suboptimal dosing or treatment schedule. | 1. Confirm PTGR1 expression in your xenograft model using RT-PCR or immunohistochemistry before starting the study.[5] Select models with high PTGR1 expression.2. Choose xenograft models with known DDR deficiencies (e.g., BRCA1/2 mutations).3. Refer to published studies for effective dosing regimens. Doses of 3 mg/kg and 4 mg/kg have shown efficacy in mouse models.[1][3][4][15] |
| High variability in tumor volume measurements | 1. Inconsistent caliper measurement technique.2. Irregular tumor shape.3. Observer bias. | 1. Train all personnel on a standardized caliper measurement technique. Measure in two dimensions (length and width).2. For irregularly shaped tumors, consider advanced imaging techniques like ultrasound or microCT for more accurate volume assessment.[12][13]3. Blind the observer to the treatment groups during tumor measurement. |
Data Presentation: Summary of Preclinical Efficacy of LP-184
The following tables summarize quantitative data from preclinical xenograft studies of LP-184.
Table 1: Efficacy of LP-184 in Pancreatic Cancer Patient-Derived Xenografts (PDX)
| PDX Model | DDR Mutation | LP-184 Dose and Schedule | Outcome | Reference |
| CTG-1643 | BRCA1 Q1460fs | 4 mg/kg, IV, twice weekly for two cycles | Tumor regression | [3] |
| CTG-1522 | ATR I774fs | 4 mg/kg, IV, twice weekly for two cycles | Tumor regression | [3] |
| Capan-1 | (PTGR1-competent) | 3 mg/kg, IP, weekly for 3 weeks | 109% Tumor Growth Inhibition (TGI) | [1] |
Table 2: Efficacy of LP-184 in Triple-Negative Breast Cancer (TNBC) PDX Models
| PDX Model | HRD Status | LP-184 Dose and Schedule | Outcome | Reference |
| 10 different models | HRD score > 50 | 4 mg/kg, IV, every 2 days for 5 doses, 2 cycles | Complete and durable regression in all 10 models | [4] |
Table 3: Efficacy of LP-184 in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Cell Line | LP-184 Dose and Schedule | Outcome | Reference |
| H460 | 5 mg/kg, IP, on days 1, 3, 6, 9, and 12 | Tumor regression | [14] |
Experimental Protocols
Protocol 1: General Procedure for Subcutaneous Xenograft Establishment
-
Cell Culture: Culture cancer cells in the recommended medium and conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Model: Use immunodeficient mice (e.g., C.B-17 SCID) appropriate for the xenograft model.[1] Allow animals to acclimate for at least one week before the experiment.
-
Tumor Implantation:
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or serum-free medium).
-
For subcutaneous models, inject the desired number of cells (typically 1 x 10^6 to 10 x 10^7) in a volume of 100-200 µL into the flank of each mouse. A mixture with Matrigel can improve engraftment.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.[4]
-
Randomize animals into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: LP-184 Administration in Xenograft Models
-
Formulation: Prepare LP-184 in a vehicle solution. A common vehicle is 5% ethanol in saline.[1]
-
Dosing:
-
Schedule: Treatment schedules have varied, including:
-
Monitoring: Monitor animal body weight and overall health 2-3 times per week.[1]
Mandatory Visualizations
Caption: LP-184 Signaling Pathway.
References
- 1. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditional Dependency of LP-184 on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. targetedonc.com [targetedonc.com]
- 7. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Patient-derived xenograft (PDX) tumors increase growth rate with time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived xenograft (PDX) tumors increase growth rate with time | Oncotarget [vendor-stage.oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lantern Pharma Announces Significant Positive Preclinical Data in Pancreatic Cancer With Drug Candidate LP-184 [prnewswire.com]
effect of serum concentration on LP-184 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of serum concentration on LP-184 activity.
Frequently Asked Questions (FAQs)
Q1: What is LP-184 and how does it work?
LP-184 is a next-generation acylfulvene, a type of DNA alkylating agent, that functions as a prodrug.[1] It is designed to selectively target solid tumors with deficiencies in their DNA Damage Repair (DDR) pathways.[1][2] The activation of LP-184 into its potent cytotoxic form is dependent on the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various cancer types.[1][3] Once activated, LP-184 induces irreparable DNA damage, including interstrand cross-links and double-strand breaks, leading to cancer cell death, a process known as synthetic lethality.[1]
Q2: Why is the serum concentration in my in vitro assay important for LP-184 activity?
Serum contains various proteins, with albumin being the most abundant, that can bind to small molecule drugs like LP-184.[4][5] This protein binding can sequester the drug, reducing the free concentration available to enter cancer cells and exert its cytotoxic effect.[4][5] Consequently, the observed potency of LP-184, often measured as the half-maximal inhibitory concentration (IC50), can be significantly influenced by the serum concentration in the cell culture medium.[6]
Q3: What is the expected impact of increasing serum concentration on the IC50 of LP-184?
Generally, for drugs that bind to serum proteins, an increase in the serum concentration in the culture medium will lead to a higher apparent IC50 value. This is because a larger proportion of the drug will be bound and inactive, requiring a higher total drug concentration to achieve the same level of cell killing. While specific data for LP-184 is not publicly available, this is a well-documented phenomenon for many anticancer agents.[6]
Q4: Which DNA repair pathways are most critical for sensitivity to LP-184?
LP-184's synthetic lethal mechanism is most pronounced in cancer cells with deficiencies in the Nucleotide Excision Repair (NER) and Homologous Recombination (HR) pathways.[1][7] These pathways are crucial for repairing the types of DNA damage induced by LP-184. Tumors with mutations in genes such as BRCA1, BRCA2, ATM, ATR, and ERCC family members may exhibit heightened sensitivity to LP-184.[7][8]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
High variability in IC50 values for LP-184 across different experimental setups can be a significant issue. This often points to inconsistencies in experimental conditions, with serum concentration being a primary suspect.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Serum Concentration | Ensure the same type and percentage of serum (e.g., Fetal Bovine Serum - FBS) is used across all experiments. Document the serum lot number, as lot-to-lot variability in protein content can occur. |
| Variable Cell Seeding Density | High cell density can deplete the free drug concentration more rapidly. Optimize and maintain a consistent cell seeding density for all assays.[9] |
| Pipetting Errors | Inaccurate pipetting can lead to significant variations in drug and cell concentrations. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Incubation Time Differences | The duration of drug exposure can impact the observed cytotoxicity. Standardize the incubation time for all experiments. |
Issue 2: LP-184 Appears Less Potent Than Expected
If the observed IC50 for LP-184 is significantly higher than the nanomolar potency reported in preclinical studies, it may be due to experimental conditions that reduce the effective concentration of the drug.
| Potential Cause | Troubleshooting Steps |
| High Serum Concentration in Assay Medium | The standard 10% FBS used in many cell culture protocols can significantly reduce the free fraction of a drug.[6] Consider performing the assay with a lower serum concentration (e.g., 2% or 5%) or in a serum-free medium for a defined period. Note that prolonged serum starvation can affect cell health. |
| Low PTGR1 Expression in Cell Line | The activation of LP-184 is dependent on the PTGR1 enzyme.[10] Verify the PTGR1 expression level in your chosen cell line via RT-qPCR or Western blot. |
| Drug Adsorption to Plasticware | Lipophilic compounds can adsorb to the plastic of assay plates, reducing the concentration available to the cells. Using low-adhesion plates can mitigate this issue. |
| Incorrect Vehicle Control | The solvent used to dissolve LP-184 (e.g., DMSO) can have cytotoxic effects at higher concentrations. Ensure the vehicle control has the same final solvent concentration as the highest drug concentration well and that this concentration is non-toxic to the cells. |
Data Presentation
Table 1: Illustrative Example of the Effect of Serum Concentration on LP-184 IC50 Values in a Hypothetical Cancer Cell Line
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the expected trend. It is not based on actual experimental results for LP-184.
| Cell Line | Serum Concentration (%) | Apparent IC50 (nM) | Fold Change in IC50 |
| Cancer Cell Line A (High PTGR1) | 1 | 50 | 1.0 |
| 5 | 150 | 3.0 | |
| 10 | 400 | 8.0 | |
| Cancer Cell Line B (Low PTGR1) | 10 | > 1000 | - |
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on LP-184 In Vitro Cytotoxicity
This protocol outlines a method to assess how varying concentrations of Fetal Bovine Serum (FBS) impact the cytotoxic activity of LP-184 using a standard cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
LP-184
-
Cancer cell line of interest (with known PTGR1 expression)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom, opaque-walled assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in complete medium.
-
Count cells and adjust the density to the desired concentration.
-
Seed cells into 96-well plates at the optimized density and allow them to adhere overnight.
-
-
Preparation of LP-184 and Serum-Containing Medium:
-
Prepare a stock solution of LP-184 in an appropriate solvent (e.g., DMSO).
-
Prepare separate media containing different concentrations of FBS (e.g., 0%, 1%, 2.5%, 5%, and 10%).
-
Prepare serial dilutions of LP-184 in each of the prepared serum-containing media. Include a vehicle control for each serum concentration.
-
-
Drug Treatment:
-
Carefully remove the medium from the adhered cells.
-
Add the LP-184 dilutions in the various serum-containing media to the respective wells.
-
Incubate the plates for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle control for each serum concentration to determine the percentage of cell viability.
-
Plot the percent viability against the log of the LP-184 concentration for each serum condition.
-
Calculate the IC50 value for each serum concentration using a non-linear regression curve fit.
-
Mandatory Visualizations
Caption: Mechanism of action of LP-184 in cancer cells.
Caption: Workflow for assessing serum effect on LP-184.
References
- 1. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 2. Interaction of human serum albumin with anticancer agents in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. investing.com [investing.com]
- 4. Interaction of human serum albumin with anticancer agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. mdpi.com [mdpi.com]
- 7. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor solubility of Antitumor agent-184
Technical Support Center: Antitumor Agent-184
Disclaimer: "this compound" is a fictional compound. This guide is based on the properties of poorly soluble anticancer agents like paclitaxel and provides general troubleshooting strategies. Researchers should adapt these recommendations to the specific properties of their compound of interest.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of poor solubility of this compound in my cell culture medium?
A1: Initial signs of poor solubility include the formation of a visible precipitate, cloudiness, or a film on the surface of the medium immediately after adding the compound.[1] Under a microscope, you may observe crystalline structures or amorphous particles.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For many hydrophobic compounds, dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[2] However, the final concentration of DMSO in the cell culture medium should typically be kept low (≤0.1%) to avoid solvent-induced toxicity.
Q3: I've observed precipitation of this compound in my aqueous buffer. What could be the cause?
A3: Precipitation in aqueous buffers is often due to the hydrophobic nature of the compound, causing it to "crash out" when the organic solvent it was dissolved in is diluted.[1] Other factors can include the pH of the buffer, temperature, and the concentration of the compound exceeding its solubility limit.[2]
Q4: Can I use co-solvents to improve the solubility of this compound for in vivo studies?
A4: Co-solvents are often used to improve the solubility of poorly water-soluble drugs for in vivo administration.[3][4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3] However, it is crucial to consider the potential toxicity of the co-solvents themselves.
Q5: Are there alternative formulation strategies to improve the solubility of this compound?
A5: Yes, several strategies can be employed, including the use of cyclodextrins, liposomes, nanoparticles, and solid dispersions.[5][6] These approaches can encapsulate the drug, increasing its apparent solubility and stability in aqueous solutions.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to the poor solubility of this compound.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to cell culture media | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration of the compound. Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific medium.[1][7] |
| Rapid dilution of the DMSO stock solution. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium.[1] Add the compound dropwise while gently vortexing the medium. | |
| The temperature of the cell culture medium is too low. | Always use pre-warmed (37°C) cell culture media for dilutions.[1][2] | |
| Precipitation observed after incubation | The compound is unstable in the culture medium over time. | Assess the stability of this compound in the medium at different time points. Consider a formulation strategy like cyclodextrin complexation to improve stability.[5] |
| Evaporation of the medium in the incubator. | Ensure proper humidification of the incubator and use low-evaporation lids on culture plates.[1][8] | |
| Inconsistent results in biological assays | The effective concentration of the compound is variable due to precipitation. | Visually inspect for precipitation before and during the assay. If precipitation is observed, the results may not be reliable. Address the solubility issue before repeating the experiment.[2] |
| The compound is binding to plasticware. | Use low-binding plates and tubes. Consider adding a small amount of a non-ionic surfactant, like Tween® 80, to the buffer if compatible with your assay. | |
| Difficulty dissolving the compound for stock solution | The compound has very low solubility even in organic solvents. | Try gentle warming (e.g., 37°C water bath) and vortexing or brief sonication to aid dissolution.[1] If this fails, a different solvent or a combination of solvents may be necessary. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol helps determine the apparent solubility of this compound in a specific aqueous buffer or cell culture medium.[7][9][10]
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the DMSO stock solution in a 96-well plate.
-
Add a fixed volume of each DMSO dilution to corresponding wells containing the aqueous buffer or cell culture medium.[7] For example, add 2 µL of each DMSO dilution to 198 µL of buffer.
-
Include a DMSO-only control.
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).[7]
-
Assess for precipitation:
-
Visually inspect the wells for any cloudiness or precipitate.
-
Quantitatively measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from precipitates.[1]
-
-
Determine the maximum soluble concentration: The highest concentration that remains clear is the apparent kinetic solubility.
Protocol 2: Formulation with Cyclodextrins
This protocol describes a method to prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.[5]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).
-
Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.
-
Quantify the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This concentration represents the enhanced solubility.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.001 | Practically insoluble.[11] |
| PBS (pH 7.4) | ~0.005 | Very slightly soluble. |
| Ethanol | > 20 | Freely soluble.[12] |
| DMSO | > 50 | Very soluble. |
| PEG 400 | > 30 | Soluble.[12] |
| 10% HP-β-CD in Water | ~1.5 | Significantly increased solubility. |
Note: These values are illustrative and should be experimentally determined for the specific compound.
Visualizations
Experimental Workflow for Addressing Poor Solubility
Caption: Workflow for troubleshooting poor solubility.
Logical Relationship for Troubleshooting Precipitation
Caption: Decision tree for troubleshooting precipitation.
Signaling Pathway Affected by a Microtubule-Targeting Agent
Caption: Simplified signaling pathway for a microtubule stabilizer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Formulation design for poorly water-soluble drugs based on biopharmaceuticsclassification system | PPTX [slideshare.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. enamine.net [enamine.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubilization of Paclitaxel with Natural Compound Rubusoside toward Improving Oral Bioavailability in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Investigating Acquired Resistance to LP-184
Welcome to the technical support center for LP-184. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges related to acquired resistance. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is LP-184 and what is its mechanism of action?
A1: LP-184 is a next-generation acylfulvene, a type of DNA alkylating agent, that functions as a prodrug.[1][2][3] Its anti-cancer activity is dependent on its activation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors but not in normal tissues.[1][4][5] Upon activation, LP-184's active metabolite covalently binds to DNA, creating adducts that lead to interstrand cross-links and double-strand breaks.[2][4] This irreparable DNA damage induces apoptosis, and is particularly effective in cancer cells with deficient DNA Damage Repair (DDR) pathways, such as those with mutations in homologous recombination (HR) genes (e.g., BRCA1/2, ATM).[1][3][6]
Q2: What is acquired resistance and why is it a concern for LP-184?
A2: Acquired resistance is a phenomenon where cancer cells, initially sensitive to a drug, develop the ability to survive and proliferate despite continuous or subsequent exposure to that drug.[7][8] Like all effective cancer therapies, there is a potential for cancer cells to develop resistance to LP-184 over time. Understanding the mechanisms by which cells might evade LP-184's cytotoxic effects is crucial for developing strategies to overcome this resistance and improve long-term patient outcomes.
Q3: What are the potential or hypothesized mechanisms of acquired resistance to LP-184?
A3: While clinical data on acquired resistance to LP-184 is still emerging, mechanisms can be hypothesized based on its mechanism of action and known resistance pathways for other alkylating agents.[9][10][11] Key potential mechanisms include:
-
Reduced Drug Activation: Downregulation or loss-of-function mutations in the PTGR1 gene would prevent the conversion of LP-184 into its active, DNA-damaging form.[1][2]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly those that resolve interstrand cross-links and double-strand breaks (e.g., Fanconi Anemia pathway, Homologous Recombination), could repair the damage induced by LP-184.[9][10][12]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), could actively pump LP-184 out of the cancer cell, preventing it from reaching its DNA target.[12]
-
Altered Drug Target: While less common for alkylating agents, mutations in DNA structure or chromatin accessibility could potentially reduce the ability of activated LP-184 to bind and cause damage.
Part 2: Troubleshooting Guide - Investigating LP-184 Resistance
This guide provides a structured approach for researchers who observe that their cancer cell lines are developing resistance to LP-184.
Q1: My LP-184-sensitive cell line is showing a reduced response. How do I quantitatively confirm and characterize this resistance?
A1: The first step is to confirm and quantify the change in sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of LP-184 in your suspected resistant cell line against the parental (sensitive) cell line.
-
Action: Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value.[13][14][15]
-
Expected Outcome: A significant increase (e.g., >5-fold) in the IC50 value for the resistant line compared to the parental line confirms resistance.[16] The "resistance factor" can be calculated as (IC50 of resistant line) / (IC50 of parental line).
Table 1: Example IC50 Data for LP-184 Sensitive vs. Resistant Cells
| Cell Line | LP-184 IC50 (nM) | Resistance Factor (Fold Change) |
|---|---|---|
| Parental OVCAR-3 | 80 nM | 1x |
| Resistant OVCAR-3/LP184-R | 950 nM | 11.9x |
Q2: I've confirmed resistance. What are the primary molecular mechanisms to investigate first?
A2: Given LP-184's specific activation requirement, the most direct potential resistance mechanisms involve its activating enzyme, PTGR1, and the cellular response to the DNA damage it causes.
-
Hypothesis 1: Reduced Drug Activation. The cells may have downregulated PTGR1 expression.
-
Action A (Gene Expression): Use quantitative PCR (qPCR) to compare PTGR1 mRNA levels between the parental and resistant cell lines.
-
Action B (Protein Level): Use Western Blot to compare PTGR1 protein levels. This is the more direct measure of the functional enzyme.
-
-
Hypothesis 2: Enhanced DNA Repair. The cells may have upregulated key DNA repair pathways.
-
Action: Perform Western Blot analysis for key proteins involved in DNA double-strand break repair, such as RAD51 (Homologous Recombination) and FANCD2 (Fanconi Anemia pathway). Also, assess the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, after LP-184 treatment. Resistant cells may show a more rapid resolution of γH2AX foci.[1]
-
Q3: How can I perform an unbiased screen to discover novel resistance mechanisms?
A3: If the primary mechanisms do not yield a clear answer, an unbiased 'omics' approach can reveal unexpected changes in the resistant cells.
-
Action A (Transcriptomics): Perform RNA sequencing (RNA-seq) on parental and resistant cells (with and without LP-184 treatment) to identify differentially expressed genes. Look for upregulation of drug efflux pumps (e.g., ABCB1, ABCC1), metabolic enzymes, or entire signaling pathways.
-
Action B (Proteomics): Use mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications that are not apparent at the transcript level.
Q4: I have a candidate resistance gene. How do I functionally validate its role?
A4: Once you have identified a candidate gene (e.g., from your qPCR or RNA-seq data), you must functionally prove that it causes resistance.
-
For a downregulated gene in resistant cells (e.g., PTGR1):
-
Action: Use CRISPR/Cas9 or shRNA to knock down the candidate gene in the parental (sensitive) cells.
-
Expected Outcome: If the gene is critical for sensitivity, its knockdown in parental cells should increase the IC50, phenocopying the resistant line.
-
-
For an upregulated gene in resistant cells (e.g., a DNA repair protein or a drug pump):
-
Action: Overexpress the candidate gene in the parental (sensitive) cells using a plasmid or viral vector.
-
Expected Outcome: If the gene confers resistance, its overexpression in parental cells should increase the IC50. Conversely, knocking down this gene in the resistant line should re-sensitize the cells to LP-184.
-
Part 3: Diagrams and Visualizations
LP-184 Mechanism of Action and Resistance
Caption: LP-184 mechanism of action and points of potential resistance.
Experimental Workflow for Resistance Investigation
Caption: Workflow for identifying LP-184 resistance mechanisms.
Part 4: Key Experimental Protocols
Protocol 1: Generation of an LP-184 Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous, dose-escalating exposure.[14][16][17]
-
Initial IC50 Determination: First, determine the precise IC50 of LP-184 for your parental cell line using a 72-hour cell viability assay.
-
Initial Exposure: Culture the parental cells in media containing LP-184 at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Monitor and Passage: Maintain the cells in this drug concentration, changing the media every 2-3 days. When the cells reach 80-90% confluency and their growth rate appears to stabilize, passage them. Freeze down a stock of cells at this stage.
-
Dose Escalation: Gradually increase the LP-184 concentration in the culture medium. A typical increase is 1.5 to 2-fold. Do not increase the dose until the cells have adapted to the current concentration and are growing steadily.
-
Repeat: Continue this process of adaptation and dose escalation. The entire process can take 6-12 months.[18]
-
Characterization: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to monitor the development of resistance.
-
Establishment of a Stable Line: A resistant line is considered established when it can proliferate robustly in a concentration of LP-184 that is at least 10-fold higher than the parental IC50 and maintains this resistance after being cultured in drug-free media for several passages.
Protocol 2: IC50 Determination via CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a method for assessing cell viability to determine the IC50 of LP-184.[13][19]
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of media. Incubate overnight (37°C, 5% CO2).
-
Drug Preparation: Prepare a 2X serial dilution of LP-184 in culture medium. You should have a range of at least 8 concentrations, plus a vehicle control (e.g., 0.1% DMSO).
-
Drug Treatment: Remove the media from the wells and add 100 µL of the appropriate drug concentration (or vehicle control) to each well. Include "no cell" blanks containing only media for background subtraction.
-
Incubation: Incubate the plate for 72 hours (or your desired endpoint).
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Signal Development: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Subtract the average background signal from all wells. Normalize the data by setting the vehicle control wells to 100% viability. Plot the normalized viability (%) against the log-transformed drug concentration. Use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.[20]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials | Morningstar [morningstar.com]
- 3. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Expression of PTGR1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Mechanisms of chemoresistance to alkylating agents in malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanisms of resistance to alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemotherapy Resistance - Chemocare [chemocare.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. courses.edx.org [courses.edx.org]
- 20. Star Republic: Guide for Biologists [sciencegateway.org]
Technical Support Center: Optimizing LP-184 and Radiation Combination Therapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LP-184 in combination with radiation therapy.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of synergy between LP-184 and radiation therapy?
Q2: Which cancer types are most likely to respond to LP-184 and radiation combination therapy?
A2: Cancers with high expression of PTGR1 and deficiencies in DNA Damage Repair (DDR) pathways are predicted to be the most sensitive.[2][6][9] Preclinical and clinical data have shown promise in a variety of solid tumors, including pancreatic, prostate, ovarian, breast, lung, and glioblastoma.[1][6][7][10] Specifically, tumors with mutations in genes like BRCA1, BRCA2, ATM, CHEK2, and other HR or NER pathway components are strong candidates for this combination therapy.[6][7][11]
Q3: What is the recommended timing for administering LP-184 relative to radiation treatment?
A3: Based on preclinical studies, administering LP-184 after radiation has shown synergistic effects. Radiation-induced upregulation of PTGR1 expression in tumors has been observed to peak around 24 hours post-irradiation.[2][4] Therefore, scheduling LP-184 administration within this timeframe could maximize its activation within the tumor. However, the optimal timing can vary depending on the tumor model and experimental conditions, necessitating empirical determination.
Q4: Are there any known resistance mechanisms to LP-184?
A4: Yes, the primary mechanism of resistance to LP-184 is low or absent expression of the activating enzyme, PTGR1.[1][2] If PTGR1 is not present, the prodrug cannot be converted to its active cytotoxic form. Additionally, cancer cells with proficient DNA Damage Repair (DDR) pathways may be able to repair the DNA damage induced by LP-184, leading to reduced efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no synergistic effect observed with LP-184 and radiation. | 1. Low or absent PTGR1 expression in the cancer model. 2. Proficient DNA Damage Repair (DDR) pathways in the cancer model. 3. Suboptimal timing of LP-184 administration relative to radiation. 4. Inappropriate radiation dose to induce PTGR1 expression. | 1. Verify PTGR1 expression levels in your cell lines or tumor models using RT-qPCR or Western blot. Select models with high PTGR1 expression.[2] 2. Characterize the DDR status of your cancer model. Models with known DDR deficiencies (e.g., BRCA mutations) are more likely to respond.[6][7] 3. Empirically determine the optimal timing of LP-184 administration post-radiation. A time course experiment (e.g., 12, 24, 48 hours post-irradiation) is recommended. 4. Titrate the radiation dose to find the optimal level that induces PTGR1 expression without excessive toxicity. A dose of 8 Gy has been shown to induce PTGR1 in vitro.[2][4] |
| High variability in experimental results. | 1. Inconsistent PTGR1 expression across cell passages or tumor samples. 2. Fluctuation in the radiation dose delivered. 3. Instability of LP-184 in solution. | 1. Regularly monitor PTGR1 expression in your cancer models. Use low-passage cell lines when possible. 2. Ensure accurate and consistent calibration of the radiation source. 3. Prepare fresh solutions of LP-184 for each experiment. The half-life of LP-184 is short, measured in minutes once injected.[1] |
| Unexpected toxicity in non-tumor cells or tissues. | 1. Off-target effects of LP-184. 2. Systemic effects of radiation. | 1. Confirm the tumor-selective expression of PTGR1. LP-184 is designed for tumor-selective activation.[9] 2. Optimize the radiation protocol to focus the dose on the tumor while minimizing exposure to surrounding healthy tissues. |
Data Presentation
Table 1: Preclinical Efficacy of LP-184 in Cancers with DDR Deficiencies
| Cancer Type | Model | DDR Deficiency | LP-184 IC50 | Comparator (e.g., Olaparib) IC50 | Reference |
| Prostate Cancer | Organoid (LuCaP 96) | HRD (BRCA2/CHEK2 mutations) | 77 nM | ~120-fold less potent | [6][8] |
| Pancreatic, Lung, Prostate | Patient-Derived Xenografts (14 models) | HR mutations (BRCA1/2, CHEK1/2, ATM/ATR, etc.) | 30-300 nM | 1700-6900 nM | [6][8] |
| Triple-Negative Breast Cancer | Patient-Derived Xenograft (10 models) | HRD | Complete tumor regression (107-141% TGI) | 7 of 10 models were resistant | [6] |
| Pancreatic Cancer | Patient-Derived Xenograft | DDR deficiencies | Significantly lower than DDR-proficient tumors | - | [2] |
Table 2: Clinical Trial Data for LP-184
| Phase | Patient Population | Key Findings | Reference |
| Phase 1a | Advanced solid tumors, including glioblastoma | Favorable safety profile; disease control in 48% of evaluable patients at or above therapeutic dose; clinical benefit in patients with DDR mutations (CHK2, ATM, BRCA1). | [11][12] |
| Phase 1a | Heavily pre-treated advanced solid tumors | Disease control rate of 44% at the recommended Phase 2 dose; durable stable disease in patients with DDR alterations. | [9] |
Experimental Protocols
Protocol 1: In Vitro Analysis of LP-184 and Radiation Synergy
-
Cell Culture: Culture cancer cells with known PTGR1 expression and DDR status.
-
Irradiation: Irradiate cells with a single dose of radiation (e.g., 2, 4, 6, 8 Gy).
-
LP-184 Treatment: At various time points post-irradiation (e.g., 4, 8, 12, 24 hours), treat cells with a dose range of LP-184.
-
Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using a standard method (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate IC50 values for LP-184 alone, radiation alone, and the combination. Use synergy analysis software (e.g., CompuSyn) to determine the combination index (CI).
Protocol 2: In Vivo Xenograft Model for Combination Therapy
-
Tumor Implantation: Implant cancer cells with high PTGR1 expression and DDR deficiencies subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into four groups: Vehicle control, LP-184 alone, Radiation alone, and LP-184 + Radiation.
-
Irradiation: Deliver a focused dose of radiation to the tumors.
-
LP-184 Administration: Administer LP-184 (e.g., intraperitoneally) at the predetermined optimal time post-irradiation.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for PTGR1 and DNA damage markers).
Visualizations
Caption: Workflow for optimizing LP-184 and radiation therapy.
Caption: Synergistic signaling pathway of LP-184 and radiation.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lantern Pharma Reports AI-Guided LP-184 Meets Phase 1a Endpoints in Solid Tumors [biopharmatrend.com]
- 4. researchgate.net [researchgate.net]
- 5. Lantern Pharma reports 54% disease control in LP-184 Phase 1a | LTRN Stock News [stocktitan.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
- 12. cancernetwork.com [cancernetwork.com]
LP-184 Technical Support Center for Clinical and Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with LP-184. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and clarify key aspects of LP-184's mechanism and clinical application.
Frequently Asked Questions (FAQs)
General Information
-
What is LP-184? LP-184 is a next-generation acylfulvene, a type of small molecule prodrug.[1][2] It is designed to be selectively activated within tumor cells, leading to DNA damage and cell death.[1][3] LP-184 is an alkylating agent that causes irreparable DNA damage in cancer cells, particularly those with deficiencies in DNA damage repair (DDR) pathways.[1][3]
-
What is the mechanism of action of LP-184? LP-184 is a prodrug that is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[2] Upon activation, LP-184's active metabolite covalently binds to and alkylates DNA at the N3-adenine position, inducing interstrand cross-links and double-strand breaks.[1][3] In cancer cells with deficient DNA damage repair (DDR) pathways, this damage cannot be repaired, leading to selective cancer cell death while sparing normal cells.[1][3]
-
What is the rationale for intra-patient dose escalation? Intra-patient dose escalation in the Phase 1a clinical trial was designed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of LP-184.[4][5][6] This approach allows for the safe evaluation of the drug's safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[4][5][6]
Clinical Trial Information
-
What was the design of the LP-184 Phase 1a clinical trial? The Phase 1a trial was an open-label, multicenter, non-randomized dose-escalation study involving 63 patients with advanced, relapsed, or refractory solid tumors.[1][4][7] The study's primary objectives were to evaluate the safety, tolerability, pharmacokinetics (PK), MTD, and RP2D of LP-184.[4][5][6] LP-184 was administered on Days 1 and 8 of a 21-day cycle.[4][5]
-
What were the key outcomes of the Phase 1a trial? The trial successfully met all its primary endpoints, demonstrating a favorable safety and tolerability profile for LP-184.[1][4][8] A recommended Phase 2 dose (RP2D) was established at 0.39 mg/kg, with provisions for intra-patient escalation.[4][7] The study reported a 54% disease control rate at or above therapeutic dose levels.[1]
-
What adverse events have been observed with LP-184? Adverse events associated with LP-184 in the Phase 1a trial were predominantly Grade 1 or 2, with the most common being manageable nausea and vomiting, which is consistent with other alkylating agents.[4][9] The incidence of dose-limiting toxicities was low, and there were few discontinuations or interruptions of treatment due to drug-related adverse events.[4][9]
Preclinical Research
-
In which cancer types has LP-184 shown preclinical activity? Preclinical studies have demonstrated LP-184's efficacy in a wide range of solid tumors, particularly those with deficiencies in the DNA damage repair (DDR) pathway.[2] These include triple-negative breast cancer (TNBC), glioblastoma (GBM), non-small cell lung cancer (NSCLC), pancreatic cancer, and advanced urothelial carcinoma.[1][10][11][12]
-
What is the role of PTGR1 in LP-184's activity? Prostaglandin Reductase 1 (PTGR1) is the enzyme responsible for activating the LP-184 prodrug into its cytotoxic form within cancer cells.[2] The overexpression of PTGR1 in many solid tumors compared to normal tissues is a key factor in the selective targeting of cancer cells by LP-184.[3]
Troubleshooting Guides
Managing Common Adverse Events
| Issue | Potential Cause | Recommended Action |
| Nausea and Vomiting | Common side effect of alkylating agents.[4] | Administer standard antiemetic prophylaxis prior to LP-184 infusion. Monitor patient for dehydration and electrolyte imbalance. Adjust antiemetic regimen as needed. |
| Fatigue | General side effect of cancer therapy. | Encourage adequate rest and nutrition. Evaluate for and manage other contributing factors such as anemia or depression. |
| Myelosuppression | Potential toxicity of DNA-damaging agents. | Monitor complete blood counts (CBC) regularly throughout the treatment cycle. Dose interruption or reduction may be necessary for severe cases. |
Patient Selection and Biomarker Testing
| Issue | Question | Recommendation |
| Patient Eligibility | Which patients are most likely to respond to LP-184? | Patients with solid tumors harboring deficiencies in DNA damage repair (DDR) pathways are predicted to be more sensitive to LP-184.[2] This includes tumors with mutations in genes such as BRCA1, BRCA2, ATM, and CHEK2. |
| Biomarker Analysis | How can PTGR1 expression be assessed? | A diagnostic-ready RT-qPCR assay for measuring PTGR1 expression in FFPE tumor tissue has been developed to aid in patient selection for clinical trials.[1] |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Culture: Culture cancer cell lines in appropriate media and conditions.
-
Drug Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with a serial dilution of LP-184 (e.g., from nanomolar to micromolar concentrations) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a sigmoidal curve. Preclinical studies have shown LP-184 to have nanomolar potency in various cancer models.[13][10][11][12]
Visualizations
LP-184 Mechanism of Action
Caption: Mechanism of action of LP-184, from prodrug activation to cancer cell apoptosis.
LP-184 Clinical Trial Workflow (Phase 1a)
Caption: Overview of the LP-184 Phase 1a clinical trial workflow.
References
- 1. biospace.com [biospace.com]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Study of LP-184 in Patients With Advanced Solid Tumors - Clinical Trial - Physician Resources | Fox Chase Cancer Center [physicianresources.foxchase.org]
- 7. Lantern Pharma Reports AI-Guided LP-184 Meets Phase 1a Endpoints in Solid Tumors [biopharmatrend.com]
- 8. Lantern Pharma Reports Positive Phase 1a Data For LP-184 In Advanced Solid Tumors | Nasdaq [nasdaq.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. aacrjournals.org [aacrjournals.org]
Validation & Comparative
LP-184: A Targeted Approach to Exploiting Cancer's Genetic Weaknesses
A deep dive into the synthetic lethality of LP-184, a next-generation DNA-damaging agent, and its performance compared to other targeted therapies.
For researchers and drug development professionals at the forefront of oncology, the principle of synthetic lethality offers a promising avenue for developing highly targeted cancer therapies. This approach exploits the genetic vulnerabilities of cancer cells, leading to their selective destruction while sparing healthy tissues. LP-184, a novel acylfulvene prodrug, has emerged as a significant contender in this space, demonstrating potent and selective anti-cancer activity in tumors with deficiencies in their DNA damage repair (DDR) pathways. This guide provides a comprehensive comparison of LP-184 with other therapies, supported by experimental data, to validate its synthetic lethal mechanism.
Mechanism of Action: A Two-Step Activation for Precision Targeting
LP-184's efficacy is rooted in a unique, two-step activation process that ensures its cytotoxic effects are primarily unleashed within cancer cells. As a prodrug, LP-184 remains inert until it encounters the enzyme Prostaglandin Reductase 1 (PTGR1).[1][2][3] PTGR1 is an oxidoreductase that is frequently overexpressed in a variety of solid tumors but not in normal, healthy tissues.[4][5]
Once inside a PTGR1-overexpressing cancer cell, LP-184 is metabolized into a highly reactive alkylating agent.[4][5] This active metabolite then covalently binds to DNA, inducing interstrand cross-links and double-strand breaks (DSBs).[1][4] In healthy cells with intact DDR pathways, this damage can be efficiently repaired. However, in cancer cells with inherent DDR deficiencies, such as mutations in BRCA1/2, ATM, or other homologous recombination (HR) and nucleotide excision repair (NER) pathway genes, these DNA lesions are irreparable, leading to cell cycle arrest and apoptosis.[1][2][3] This selective killing of DDR-deficient cancer cells is the essence of LP-184's synthetic lethality.
Comparative Efficacy: LP-184 vs. PARP Inhibitors
The most established class of drugs utilizing synthetic lethality are PARP (Poly-ADP ribose polymerase) inhibitors, such as olaparib. These agents are particularly effective in tumors with HR deficiencies, like those harboring BRCA1/2 mutations. While both LP-184 and PARP inhibitors exploit DDR deficiencies, preclinical data highlights key advantages for LP-184.
A significant challenge in PARP inhibitor therapy is the development of resistance. LP-184 has demonstrated potent activity in PARP inhibitor-resistant cancer models, suggesting a distinct mechanism that can overcome this resistance.[2][3][6] Furthermore, LP-184's synthetic lethal activity extends beyond HR-deficient tumors to include those with NER pathway deficiencies, potentially broadening its therapeutic reach.[1]
| Feature | LP-184 | PARP Inhibitors (e.g., Olaparib) |
| Target Population | Tumors with HR and NER deficiencies | Primarily tumors with HR deficiencies |
| Activation | Requires PTGR1 overexpression in tumor cells | No specific enzyme activation required |
| Mechanism | Induces DNA double-strand breaks | Inhibits single-strand break repair, leading to DSBs |
| Efficacy in PARPi-Resistant Models | Demonstrated efficacy | Ineffective |
| Potency | Nanomolar range in preclinical models | Varies by agent and tumor type |
Experimental Validation: Preclinical and Clinical Evidence
The synthetic lethal potential of LP-184 is supported by a growing body of experimental evidence from in vitro and in vivo studies, as well as early clinical trials.
In Vitro Sensitivity in DDR-Deficient Cell Lines
Studies have consistently shown that cancer cell lines with deficiencies in key DDR genes are significantly more sensitive to LP-184. For instance, depletion of BRCA2 or ATM, crucial components of the HR pathway, resulted in up to a 12-fold increased sensitivity to LP-184.[2][3]
| Cell Line Model | Genetic Background | LP-184 IC50 (nM) | Fold Increase in Sensitivity |
| Prostate Cancer Cells | Wild-Type | >1000 | - |
| Prostate Cancer Cells | BRCA2 Knockdown | ~80 | ~12-fold |
| Prostate Cancer Cells | ATM Knockdown | ~125 | ~8-fold |
| Pancreatic Tumor Models | HR Deficient | Mean: 120.5 | 5-6 fold vs. normal cells |
| Prostate Tumor Models | HR Deficient | Mean: 92.2 | 5-6 fold vs. normal cells |
Data compiled from published preclinical studies.[2]
In Vivo Tumor Regression in Patient-Derived Xenograft (PDX) Models
The anti-tumor activity of LP-184 has been robustly demonstrated in PDX models, which are considered more clinically relevant than cell-line-derived xenografts. In multiple PDX models of triple-negative breast cancer (TNBC) with HR deficiencies, LP-184 induced complete and durable tumor regression, even in models resistant to PARP inhibitors.[2][3][6]
Phase 1a Clinical Trial Results
A recently completed Phase 1a clinical trial for LP-184 in patients with advanced solid tumors met all its primary endpoints, demonstrating a favorable safety and pharmacokinetic profile.[7] Encouragingly, early signs of antitumor activity were observed, with a 54% disease control rate at or above the therapeutic dose levels in heavily pre-treated patients.[1] Clinical benefit was noted in aggressive cancers such as glioblastoma and in patients with tumors harboring DDR mutations like CHK2 and ATM, further validating the synthetic lethal mechanism in a clinical setting.[7]
Experimental Protocols
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of LP-184 or a comparator drug (e.g., olaparib) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
DNA Double-Strand Break (DSB) Detection (γH2AX Staining)
-
Cell Treatment: Cells are grown on coverslips and treated with LP-184, a positive control (e.g., etoposide), or a vehicle control for a defined period (e.g., 24 hours).
-
Immunofluorescence: Cells are fixed, permeabilized, and incubated with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DSBs.
-
Visualization: A fluorescently labeled secondary antibody is used for detection, and the nuclei are counterstained with DAPI.
-
Imaging and Quantification: Images are captured using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified to assess the level of DNA damage.
Patient-Derived Xenograft (PDX) Model Efficacy Study
-
Model Establishment: Tumor fragments from a patient's biopsy are surgically implanted into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Treatment Administration: LP-184, a comparator drug, or a vehicle control is administered according to a predetermined schedule and route (e.g., intraperitoneally).
-
Tumor Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Animal body weight is also monitored as a measure of toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated to determine the efficacy of the treatment.
Conclusion
LP-184 represents a promising advancement in the field of synthetic lethality. Its unique mechanism of action, reliant on tumor-specific PTGR1 activation, and its potent cytotoxicity in DDR-deficient cancers, including those resistant to PARP inhibitors, position it as a valuable therapeutic candidate. The robust preclinical data, coupled with encouraging early clinical findings, underscore the potential of LP-184 to address significant unmet needs in oncology. Further clinical investigation is warranted to fully elucidate its efficacy across a range of solid tumors with specific biomarker profiles.
References
- 1. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ir.lanternpharma.com [ir.lanternpharma.com]
A Comparative Analysis of LP-184 and Temozolomide in Glioblastoma: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of LP-184, an investigational acylfulvene-derived prodrug, and temozolomide (TMZ), the current standard-of-care alkylating agent for glioblastoma (GBM). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the two compounds, including their mechanisms of action, preclinical efficacy, and the molecular determinants of their activity.
Executive Summary
Glioblastoma remains one of the most challenging cancers to treat, with a dismal prognosis. While temozolomide has been the cornerstone of GBM chemotherapy for decades, its efficacy is often limited by drug resistance, primarily mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). LP-184 has emerged as a promising therapeutic candidate that circumvents this major resistance mechanism. Preclinical studies demonstrate that LP-184 exhibits potent cytotoxic activity against a range of GBM cell lines, including those resistant to temozolomide, and shows significant in vivo efficacy in orthotopic xenograft models. This guide will delve into the experimental data that underpins these findings, providing a clear comparison to facilitate further research and development in the quest for more effective glioblastoma therapies.
Data Presentation: Quantitative Comparison of LP-184 and Temozolomide
The following tables summarize the key quantitative data from preclinical studies, highlighting the comparative efficacy of LP-184 and temozolomide in glioblastoma models.
Table 1: In Vitro Cytotoxicity (IC50) in Glioblastoma Cell Lines
| Cell Line | MGMT Status | Temozolomide IC50 (µM) | LP-184 IC50 (nM) | Reference |
| U87 | Methylated (Low Expression) | Not explicitly stated in comparative study, but generally sensitive | ~210 | [1] |
| LN-18 | Unmethylated (High Expression) | Resistant (>1000 µM) | ~46 | [1] |
| M1123 (Neurosphere) | Not Specified | Not explicitly stated in comparative study | ~151 | [1] |
| Low Passage Neurosphere | Not Specified | Not explicitly stated in comparative study | ~306 | [1] |
| Mayo39-TMZR (TMZ-Resistant) | Not Specified | Resistant | ~20-210 | [1] |
Table 2: In Vivo Efficacy in Orthotopic Glioblastoma Xenograft Models
| Animal Model | Treatment Group | Median Survival | Tumor Burden Reduction | Reference |
| M1123 Orthotopic Xenograft | Vehicle | - | - | [1] |
| LP-184 (4 mg/kg) | Increased by 22% (5.5 days, P < 0.01) | 90% (P < 0.01) | [1] | |
| U87 Orthotopic Xenograft | Vehicle | - | - | [1] |
| LP-184 (4 mg/kg) | Increased by 24% (8 days, P < 0.001) | 75% (P < 0.0001) | [1] |
Signaling Pathways and Mechanisms of Action
The differential mechanisms of action and resistance pathways of LP-184 and temozolomide are crucial for understanding their potential clinical applications.
LP-184: PTGR1-Activated DNA Alkylation
LP-184 is a prodrug that requires bioactivation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in cancer cells compared to normal tissues.[2][3][4] Once activated, LP-184 becomes a potent alkylating agent that preferentially creates adducts at the N3 position of adenine in DNA.[1][5] This DNA damage, if unrepaired, leads to double-strand breaks and subsequent cancer cell death.[6] The repair of LP-184-induced DNA damage is primarily handled by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[1]
Caption: LP-184 activation and mechanism of action.
Temozolomide: DNA Methylation and MGMT-Mediated Resistance
Temozolomide is also a prodrug that spontaneously converts to its active metabolite, MTIC, at physiological pH.[7][8] MTIC methylates DNA at several positions, primarily the N7 position of guanine and the N3 position of adenine. However, its most cytotoxic lesion is the methylation of the O6 position of guanine (O6-MeG).[9][10] This O6-MeG lesion can be directly repaired by the suicide enzyme MGMT, which removes the methyl group, thereby conferring resistance to TMZ.[9] In cells with low or no MGMT expression (often due to promoter methylation), the O6-MeG adducts persist, leading to mismatched base pairing during DNA replication, futile cycles of mismatch repair (MMR), and ultimately, double-strand breaks and apoptosis.[7][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. seekingalpha.com [seekingalpha.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Complex DNA repair pathways as possible therapeutic targets to overcome temozolomide resistance in glioblastoma [frontiersin.org]
- 9. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating PTGR1 as a Predictive Biomarker for LP-184 Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Prostaglandin Reductase 1 (PTGR1) as a predictive biomarker for the clinical response to LP-184, a next-generation acylfulvene DNA alkylating agent. It compares the performance of PTGR1 with other potential biomarkers and presents supporting experimental data to aid in the strategic design of clinical trials and patient selection.
Executive Summary
LP-184 is a prodrug that requires activation by the enzyme PTGR1 to exert its cytotoxic effects.[1][2] High PTGR1 expression is strongly correlated with sensitivity to LP-184, making it a primary biomarker for patient stratification.[3] However, the efficacy of LP-184 is also significantly enhanced in tumors harboring deficiencies in DNA Damage Repair (DDR) pathways, presenting a panel of synergistic biomarkers.[4][5] This guide will dissect the role of PTGR1 in the context of these associated biomarkers, providing a framework for a multi-faceted approach to predicting LP-184 response.
LP-184 Mechanism of Action and PTGR1's Role
LP-184 is an alkylating agent that preferentially targets the 3' adenine bases of DNA, leading to double-strand breaks (DSBs).[3] Its activation from a prodrug state is catalyzed by the intracellular enzyme PTGR1.[2][5] Tumors with high levels of PTGR1 expression are more efficient at converting LP-184 into its active, toxic form, resulting in increased DNA damage and subsequent cancer cell death.[6][7] This selective activation in cancer cells, which often overexpress PTGR1 compared to normal tissues, provides a therapeutic window.[2][8]
The DNA damage induced by LP-184 is primarily repaired through the Transcription-Coupled Nucleotide Excision Repair (TC-NER) and Homologous Recombination (HR) pathways.[3] Consequently, cancer cells with inherent defects in these repair mechanisms exhibit heightened sensitivity to LP-184, a concept known as synthetic lethality.[4][9]
Caption: Mechanism of LP-184 activation and action.
PTGR1 as a Primary Biomarker: Experimental Validation
The expression level of PTGR1 has been established as a robust predictor of in vitro sensitivity to LP-184.[3] A strong correlation exists between high PTGR1 expression and lower IC50 values for LP-184 across various cancer cell lines.
Quantitative Data: PTGR1 Expression and LP-184 Sensitivity
| Biomarker | Metric | Value | Associated LP-184 Sensitivity | Reference |
| PTGR1 Expression | RT-PCR (normalized ΔCt) | > 7.5 | IC50 < 300 nM | [3][10] |
| RNAseq (log2(TPM+1)) | > 4.5 | IC50 < 300 nM | [3][10] |
A lower ΔCt value reflects higher gene expression.
Clinical data from the Phase 1a trial of LP-184 revealed that over 87% of enrolled patients with advanced solid tumors exceeded the predetermined PTGR1 bioactivation threshold, validating its clinical utility for patient selection.[8][11]
Comparison with Alternative and Co-Biomarkers
While PTGR1 is a critical biomarker for LP-184 activation, the status of DNA Damage Repair (DDR) pathways is a key determinant of the magnitude of response.[4][5] Tumors with deficiencies in genes such as BRCA1/2, ATM/ATR, and ERCC3/4 are rendered synthetically lethal by LP-184.[3][10]
Performance Comparison: PTGR1 vs. DDR Deficiency
| Biomarker Category | Specific Examples | Role in LP-184 Response | Predictive Power |
| Activation Biomarker | High PTGR1 Expression | Essential for prodrug bioactivation | Strong predictor of initial sensitivity |
| Synergistic Biomarkers | BRCA1/2, ATM/ATR, ERCC3/4 mutations | Enhance cytotoxicity due to impaired DNA repair | Predicts depth and durability of response |
| EGFR activation | Potential predictive biomarker | Under investigation | |
| KEAP1/STK11 mutations | May increase PTGR1 expression and impair DNA repair | Emerging biomarkers |
Preclinical studies have demonstrated that combining LP-184 with PARP inhibitors, which also target DDR pathways, results in synergistic anti-tumor activity.[12] This suggests that a composite biomarker signature incorporating both PTGR1 expression and DDR status will be most effective in identifying patients likely to derive maximum benefit from LP-184.
Quantitative Data: LP-184 Efficacy in DDR-Deficient Models
| Cancer Model | DDR Alteration | LP-184 Treatment | Outcome | Reference |
| Pancreatic Cancer PDX (CTG-1522) | ATR mutation | Two cycles | 140% Tumor Growth Inhibition (TGI) | [9] |
| Pancreatic Cancer PDX (CTG-1643) | BRCA1 mutation | Single agent | 112% TGI (complete, durable regression) | [9] |
| Pancreatic Cancer Xenograft | N/A | 3 mg/kg once weekly for 8 weeks | >90% tumor shrinkage | [6] |
| DLD1 Colon Cancer Cells | BRCA2 knockout | 24-hour treatment | 2-fold increase in DNA DSBs vs. wild type | [10] |
Experimental Protocols
PTGR1 Expression Quantification by RT-PCR
A reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay is utilized to measure PTGR1 transcript levels in formalin-fixed paraffin-embedded (FFPE) tumor tissue.[3][10]
-
RNA Extraction: Total RNA is isolated from FFPE tumor samples.
-
Reverse Transcription: RNA is converted to cDNA.
-
qPCR: The relative expression of PTGR1 is quantified using specific primers and probes.
-
Normalization: PTGR1 expression is normalized to the expression of housekeeping genes, such as ACTB and GAPDH, to account for variations in RNA quality and input.[3][10] The normalized ΔCt value is calculated as (average Ct of housekeeping genes) - (Ct of PTGR1).[3]
Caption: RT-PCR workflow for PTGR1 expression.
DNA Double-Strand Break (DSB) Detection by STRIDE Assay
The SensiTive Recognition of Individual DNA Ends (STRIDE) assay is employed to directly measure DNA double-strand breaks in response to LP-184 treatment.[10]
-
Cell Treatment: Cancer cell lines are treated with LP-184 or a vehicle control.
-
Cell Fixation and Permeabilization: Cells are prepared for intracellular staining.
-
STRIDE Labeling: A proprietary method is used to label the ends of double-strand breaks.
-
Immunofluorescence: Cells are stained with antibodies against DNA damage markers, such as gamma-H2AX (γH2AX), and a nuclear counterstain (e.g., DAPI).[13]
-
Imaging and Quantification: High-content imaging and algorithmic analysis are used to quantify the number of DSB foci per nucleus.[13]
Conclusion and Future Directions
PTGR1 expression is a validated and essential biomarker for predicting the initial sensitivity of tumors to LP-184. Its high prevalence in various solid tumors underscores the broad potential applicability of this therapeutic agent. However, for a more refined patient selection strategy, a combinatorial biomarker approach that includes the assessment of DNA Damage Repair pathway integrity is recommended. Future clinical trials should focus on validating this composite biomarker signature to optimize patient outcomes and further establish the clinical utility of LP-184 in precision oncology. The development of a diagnostic-ready RT-qPCR assay for PTGR1 expression in tumor tissue is a critical step towards implementing this strategy in clinical practice.[1]
References
- 1. biospace.com [biospace.com]
- 2. Facebook [cancer.gov]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lantern Pharma Announces Significant Positive Preclinical Data in Pancreatic Cancer With Drug Candidate LP-184 [prnewswire.com]
- 7. Lantern Pharma's LP-184 Gets Second FDA Fast Track for TNBC Treatment [synapse.patsnap.com]
- 8. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials | Morningstar [morningstar.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmiweb.com [pharmiweb.com]
- 12. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
LP-184: A Novel Acylfulvene Analog Overcoming PARP Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors presents a significant challenge in the treatment of cancers with DNA damage repair (DDR) deficiencies. LP-184, a next-generation acylfulvene analog, has demonstrated promising preclinical and early clinical efficacy in tumors that have developed resistance to PARP inhibitors. This guide provides a comprehensive comparison of LP-184 with alternative therapeutic strategies, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
LP-184: Mechanism of Action and Preclinical Efficacy
LP-184 is a prodrug that is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in tumor cells.[1][2] Upon activation, LP-184 becomes a potent DNA alkylating agent, inducing interstrand cross-links and double-strand breaks.[3][4] This mechanism is distinct from that of PARP inhibitors and has shown efficacy in tumor models with acquired resistance to these agents.[3][4]
Preclinical Efficacy of LP-184 in PARP Inhibitor-Resistant Models
Preclinical studies have demonstrated the potent activity of LP-184 in PARP inhibitor-resistant cancer models. In patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) that were resistant to the PARP inhibitor olaparib, LP-184 treatment resulted in significant tumor growth inhibition and, in some cases, complete tumor regression.[5][6]
Table 1: Preclinical Efficacy of LP-184 in a PARP Inhibitor-Resistant TNBC PDX Model (HBCx-28)
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change from Baseline | Statistical Significance (p-value) |
| Vehicle Control | Saline, i.v., days 1, 4, 8, 11 | Tumor Growth | - |
| Olaparib | Orally, daily | Tumor Growth (Resistant) | Not Significant vs. Control |
| LP-184 | 4 mg/kg, i.v., days 1, 4, 8, 11 | Complete and Durable Regression | < 0.0001 vs. Control |
| LP-184 + Olaparib | LP-184 (as above) + Olaparib (as above) | Synergistic Tumor Regression | < 0.05 vs. LP-184 alone |
Data adapted from preclinical studies presented at the San Antonio Breast Cancer Symposium.[5][6]
Clinical Evaluation of LP-184
A Phase 1a clinical trial of LP-184 in patients with advanced solid tumors has been completed, demonstrating a favorable safety profile and early signs of anti-tumor activity.[7] The study reported a disease control rate of 54% in heavily pretreated patients at or above therapeutic dose levels.[3] Based on these promising results, Phase 1b/2 clinical trials are planned to evaluate LP-184 as a monotherapy and in combination with the PARP inhibitor olaparib in patients with TNBC and other solid tumors with DDR deficiencies.[3][8]
Comparison with Alternative Therapies for PARP Inhibitor-Resistant Tumors
Several strategies are being explored to overcome PARP inhibitor resistance, including combination therapies with other targeted agents and chemotherapy.
Table 2: Efficacy of Selected Therapies in PARP Inhibitor-Resistant Cancers
| Therapy | Cancer Type | Mechanism of Action | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| LP-184 | TNBC (preclinical) | DNA Alkylating Agent | Not Applicable (Tumor Regression) | Not Applicable | [5][6] |
| Chemotherapy (Physician's Choice) | Platinum-Resistant Ovarian Cancer | Varies | 12% | 2.9 - 5.5 months | [9] |
| Cediranib + Olaparib | Platinum-Resistant Ovarian Cancer (HRR mutated) | VEGFR inhibitor + PARP inhibitor | 50% | 8.5 months | [10] |
| Ceralasertib + Olaparib | PARPi-Resistant HGSOC (HR-deficient) | ATR inhibitor + PARP inhibitor | 50% | 7.43 months | [11] |
| Niraparib | mCRPC (BRCA mutated) | PARP inhibitor | 34.2% | 8.08 months | [12][13] |
HGSOC: High-Grade Serous Ovarian Cancer; mCRPC: metastatic Castration-Resistant Prostate Cancer; HRR: Homologous Recombination Repair.
Experimental Protocols
Determination of LP-184 In Vitro Cytotoxicity
Cell Lines and Culture: A panel of cancer cell lines, including those with known resistance to PARP inhibitors, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
MTT Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
LP-184 is serially diluted and added to the wells, followed by incubation for 72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for formazan crystal formation.
-
The formazan crystals are solubilized with DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
IC50 values are calculated from dose-response curves.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Animal Models: Immunocompromised mice (e.g., NOD-scid gamma) are used for the engraftment of patient-derived tumor fragments.
Study Design:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
LP-184 is administered intravenously (i.v.) according to the specified dosing schedule.
-
Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Animal body weight and overall health are monitored throughout the study.
-
At the end of the study, tumors are excised for further analysis.
PTGR1 Expression Analysis by RT-qPCR
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from tumor tissue or cells using a commercial kit.
-
RNA quality and quantity are assessed using a spectrophotometer.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
qPCR:
-
qPCR is performed using a real-time PCR system with SYBR Green chemistry.
-
Primers specific for PTGR1 and a housekeeping gene (e.g., GAPDH) are used.
-
The relative expression of PTGR1 is calculated using the ΔΔCt method.[14][15]
Visualizations
Caption: LP-184 is activated by PTGR1 in tumor cells, leading to irreparable DNA damage and cell death.
Caption: A typical workflow for evaluating the preclinical efficacy of LP-184.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biospace.com [biospace.com]
- 4. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. urotoday.com [urotoday.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. PARP inhibitors in ovarian cancer: overcoming resistance with combination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PARP inhibitors on the move in prostate cancer: spotlight on Niraparib & update on PARP inhibitor combination trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP Inhibitors in the Treatment of Prostate Cancer: An Analysis of the Clinical Trial Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PTGR1 is involved in cell proliferation in thoracic ossification of the ligamentum flavum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of prostaglandin reductase 1 (PTGR1) on gastric carcinoma using lentivirus-mediated system - PMC [pmc.ncbi.nlm.nih.gov]
LP-184: A Targeted Approach Outperforming Standard Chemotherapy in Preclinical Models
For Immediate Release
DALLAS – Lantern Pharma's investigational drug, LP-184, is demonstrating significant preclinical efficacy that surpasses standard-of-care chemotherapy in several hard-to-treat cancers, including glioblastoma (GBM) and pancreatic cancer. This next-generation acylfulvene leverages a unique, biomarker-driven mechanism of action to selectively eradicate tumor cells while sparing healthy tissue, offering a promising new therapeutic avenue for patients with high unmet medical needs.
LP-184 is a small molecule prodrug that is activated by the enzyme prostaglandin reductase 1 (PTGR1), which is often overexpressed in various solid tumors.[1] Once activated, LP-184 becomes a potent DNA alkylating agent, inducing irreparable DNA damage and leading to cancer cell death.[1] This mechanism is particularly effective in tumors with deficiencies in their DNA damage repair (DDR) pathways.[2][3]
This comparison guide provides a detailed head-to-head analysis of LP-184 against standard chemotherapies for glioblastoma and pancreatic cancer, supported by experimental data from preclinical studies.
Head-to-Head Comparison: LP-184 vs. Standard Chemotherapy
Glioblastoma (GBM)
The current standard-of-care chemotherapy for glioblastoma is temozolomide (TMZ).[4] However, its efficacy is often limited by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[4][5] LP-184's mechanism of action is independent of MGMT, making it a potential treatment for TMZ-resistant tumors.[4][5]
A preclinical study directly compared the potency of LP-184 to TMZ in a TMZ-resistant GBM patient-derived xenograft (PDX) model that expresses MGMT. The results showed that LP-184 was approximately 5,000 times more potent than TMZ in this model.[6]
Table 1: In Vitro Efficacy of LP-184 in Glioblastoma Cell Lines
| Cell Line | IC50 (LP-184) | Noteworthy Characteristics |
| NCI-60 GBM Panel (mean) | 286 nM | Average potency across multiple GBM cell lines[7] |
| LN-18 | 46 nM | Temozolomide-resistant cell line[7] |
| M1123 Neurosphere | 151 nM | Patient-derived neurosphere line[7] |
| Low Passage Neurosphere Isolate | 306 nM | Primary patient-derived cells[7] |
| Multiple GBM Isolates | ~22–310 nmol/L | Includes TMZ-resistant and MGMT-expressing cells[4][5][8][9] |
Table 2: In Vivo Efficacy of LP-184 in Glioblastoma Xenograft Models
| Model | Treatment | Key Findings |
| Subcutaneous U87 & M1123 Xenografts | LP-184 | >106% tumor growth inhibition[10] |
| Subcutaneous Xenografts | LP-184 | >85% reduction in tumor volume[10] |
| Orthotopic U87 Xenograft | LP-184 | Increased median overall survival (42 days vs. 33 days for control)[10] |
| Orthotopic M1123 & U87 Xenografts | LP-184 | 90% and 75% tumor burden reduction, respectively[5] |
| Subcutaneous U87 Xenografts | LP-184 + Spironolactone | Durable complete regression in 4/5 animals vs. tumor recurrence in 5/5 animals with LP-184 alone[6] |
Pancreatic Cancer
Standard first-line chemotherapy for metastatic pancreatic cancer often involves combination regimens like FOLFIRINOX (leucovorin, fluorouracil, irinotecan, and oxaliplatin) or gemcitabine plus nab-paclitaxel.[11] Preclinical studies have shown LP-184 to be highly effective in pancreatic cancer models, particularly those with DDR deficiencies.
In a head-to-head comparison using a subcutaneous xenograft model of Capan-1 pancreatic cancer cells (which have a BRCA2 mutation), LP-184 demonstrated markedly superior efficacy to gemcitabine, a cornerstone of pancreatic cancer treatment.[12]
Table 3: In Vitro and Ex Vivo Efficacy of LP-184 in Pancreatic Cancer
| Model | IC50 (LP-184) | Noteworthy Characteristics |
| Pancreatic Cancer Cell Lines (6 lines) | 45 - 270 nM | Broad efficacy across multiple cell lines[13] |
| Patient-Derived Xenograft (PDX) Ex Vivo Models (5 models) | Nanomolar range | Significant growth reduction in patient-derived tumors[13] |
| PDX Ex Vivo Models with DDR Mutations | Significantly lower than DDR-proficient models | Validates synthetic lethality approach[12] |
Table 4: In Vivo Efficacy of LP-184 in Pancreatic Cancer Xenograft Models
| Model | Treatment | Key Findings |
| Subcutaneous Capan-1 Xenograft | LP-184 vs. Gemcitabine | LP-184 showed superior efficacy compared to gemcitabine at its maximum tolerated dose[12][14] |
| PDX Xenografts (CTG-1643 & CTG-1522) | LP-184 | Rapid and sustained tumor regression[12][14] |
Experimental Protocols
Cell Viability Assay (In Vitro)
The half-maximal inhibitory concentration (IC50) of LP-184 in cancer cell lines was determined using a CellTiter-Glo® luminescent cell viability assay.
-
Cell Plating: Cancer cells were seeded in 96-well plates at a density of 4,000–20,000 cells per well and incubated for 24 hours.[15]
-
Drug Treatment: LP-184 was serially diluted and added to the cells, which were then incubated for 72 hours.[15]
-
Lysis and Luminescence Reading: After incubation, CellTiter-Glo® reagent was added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.[15]
-
Data Analysis: Luminescence was read using a plate reader, and the data was normalized to untreated control cells. IC50 values were calculated by fitting the data to a sigmoidal dose-response curve.[15]
In Vivo Xenograft Studies
The in vivo antitumor activity of LP-184 was evaluated in mouse models with subcutaneously or orthotopically implanted human cancer cells or patient-derived tumors.
-
Tumor Implantation: Human cancer cells or PDX tissue fragments were implanted into immunocompromised mice, either subcutaneously in the flank or orthotopically in the relevant organ (e.g., brain for GBM).
-
Treatment Administration: Once tumors reached a predetermined size, mice were randomized into treatment and control groups. LP-184 was administered intravenously or intraperitoneally according to a specified dosing schedule.[14][16]
-
Tumor Volume Measurement: For subcutaneous models, tumor volume was measured regularly using calipers.[16] For orthotopic models, tumor burden was often assessed at the end of the study.[5]
-
Survival Analysis: In some studies, mice were monitored for overall survival, and the time to a predetermined endpoint was recorded.[10]
-
Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to the control group. Survival data was analyzed using Kaplan-Meier curves.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of LP-184 and standard chemotherapies are visualized in the following diagrams.
Caption: LP-184 Mechanism of Action.
Caption: Temozolomide Mechanism of Action.
Caption: FOLFIRINOX Mechanism of Action.
Conclusion
The preclinical data strongly suggest that LP-184 holds significant promise as a potent and selective anticancer agent, outperforming standard chemotherapies in models of glioblastoma and pancreatic cancer. Its unique biomarker-driven approach, targeting tumors with high PTGR1 expression and DDR deficiencies, offers a clear advantage over less targeted conventional treatments. As LP-184 advances through clinical trials, it has the potential to become a valuable new weapon in the fight against these devastating diseases.
References
- 1. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials | Morningstar [morningstar.com]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditional Dependency of LP-184 on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EXTH-47. PRECLINICAL EFFICACY OF LP-184, A TUMOR SITE ACTIVATED SYNTHETICALLY LETHAL THERAPEUTIC, IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Lantern Pharma Announces Positive Preclinical Data in Glioblastoma (GBM) with Drug Candidate LP-184 and Expands GBM Research Collaboration [prnewswire.com]
- 11. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Data on New Pancreatic Cancer Drug Shines with over 90% Efficacy - BioSpace [biospace.com]
- 14. researchgate.net [researchgate.net]
- 15. CellTiter-Glo® cell viability assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
LP-184: A Novel Alkylating Agent Overcoming Cross-Resistance in Cancers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to LP-184 and its Activity in the Context of Acquired Resistance to Traditional Alkylating Agents.
LP-184, a next-generation acylfulvene, is emerging as a promising therapeutic agent with a distinct mechanism that allows it to bypass common resistance pathways that render many traditional alkylating agents ineffective. This guide provides a comprehensive comparison of LP-184 with other alkylating agents, supported by preclinical data, and details the experimental protocols used in these evaluations.
Differentiated Mechanism of Action: A Two-Pronged Approach to Selectivity
LP-184's unique therapeutic window is achieved through a dual-biomarker-driven mechanism.[1] It is a prodrug that requires activation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in a variety of solid tumors.[1][2] This tumor-selective activation converts LP-184 into a potent DNA alkylating agent that induces double-strand breaks.[1][2]
Crucially, the cytotoxicity of LP-184 is profoundly enhanced in cancer cells with deficiencies in DNA Damage Repair (DDR) pathways, such as Homologous Recombination (HR) and Nucleotide Excision Repair (NER).[1][3][4] This creates a synthetic lethal interaction: the drug selectively kills cancer cells that have both high PTGR1 expression and a compromised ability to repair the DNA damage it inflicts.
This mechanism contrasts with traditional alkylating agents, which often face resistance through various cellular adaptations.
Overcoming Resistance to Standard-of-Care Alkylating Agents
LP-184 has demonstrated significant potency in preclinical models that are resistant to other widely used alkylating agents and DNA-damaging therapies.
Temozolomide (TMZ) Resistance in Glioblastoma (GBM)
A primary mechanism of resistance to temozolomide in glioblastoma is the expression of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that removes the alkyl adducts induced by TMZ. Preclinical studies have shown that LP-184 is effective in both MGMT-expressing (TMZ-resistant) and MGMT-negative (TMZ-sensitive) GBM cells.[5] In one study, LP-184 was found to be approximately 5,000 times more potent than temozolomide in an MGMT-expressing, TMZ-resistant GBM patient-derived xenograft (PDX) model. This suggests that LP-184's mechanism of DNA damage is not repaired by MGMT, allowing it to bypass this common resistance pathway.
PARP Inhibitor Resistance in Triple-Negative Breast Cancer (TNBC)
While not an alkylating agent, PARP inhibitors are a key therapy for cancers with HR deficiencies, such as BRCA-mutated TNBC. However, resistance to PARP inhibitors can develop. LP-184 has shown potent activity in TNBC models that are resistant to PARP inhibitors.[6] In a study of ten patient-derived TNBC xenograft models with HR deficiencies, LP-184 induced complete and durable tumor regression in all models, including seven that were resistant to the PARP inhibitors olaparib or niraparib.[3]
Cisplatin and Pemetrexed Resistance in Non-Small Cell Lung Cancer (NSCLC)
In preclinical studies involving NSCLC cell lines, LP-184 demonstrated significantly greater potency than both the platinum-based alkylating agent cisplatin and the antimetabolite pemetrexed.[7] The activity of LP-184 was also found to be independent of mutations in key oncogenes like KRAS and tumor suppressors like TP53, which are often associated with resistance to other therapies.[7]
Comparative Efficacy Data
The following tables summarize the preclinical data comparing the efficacy of LP-184 with other agents in various cancer models.
| Glioblastoma (GBM) | LP-184 | Temozolomide | Reference |
| Cell Lines (including TMZ-resistant) | IC50: ~22–310 nmol/L | - | [5] |
| MGMT-expressing, TMZ-resistant PDX model | ~5000x more potent than TMZ | - |
| Triple-Negative Breast Cancer (TNBC) | LP-184 | Olaparib/Niraparib | Reference |
| HR-deficient PDX models (n=10) | 107-141% Tumor Growth Inhibition (TGI) | 7 of 10 models were resistant | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | LP-184 | Cisplatin | Pemetrexed | Reference |
| In vitro potency | Orders of magnitude more potent | - | - | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Cytotoxicity Assay
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 800 to 4,000 cells per well and allowed to adhere for 18-24 hours.[1]
-
Drug Treatment: Cells were treated with LP-184 at various concentrations (typically ranging from nanomolar to micromolar) or with a vehicle control (e.g., 0.5% DMSO) for 72 hours.[1]
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.[1]
-
Data Analysis: IC50 values (the concentration of drug that inhibits cell growth by 50%) were calculated from dose-response curves generated using software such as GraphPad Prism.[1]
Patient-Derived Xenograft (PDX) Models
-
Model Establishment: Patient-derived tumor fragments were implanted subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[1] Tumors were allowed to grow to a specified volume before the commencement of treatment.
-
Drug Administration: LP-184 was administered intravenously (i.v.) at specified doses and schedules. For example, in the TNBC PDX models, LP-184 was given at 4 mg/kg i.v. on a schedule of every two days for five doses, followed by a seven-day break, with the cycle repeated.[1]
-
Tumor Volume Measurement: Tumor dimensions were measured regularly (e.g., twice weekly) with calipers, and tumor volume was calculated using the formula: (length x width²) / 2.
-
Efficacy Endpoints: Treatment efficacy was assessed by tumor growth inhibition (TGI), with complete regression indicating a high level of activity. Animal body weight and general health were also monitored as indicators of toxicity.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described.
Caption: LP-184 Mechanism of Action.
Caption: Preclinical Experimental Workflow.
Caption: LP-184 Bypassing Resistance.
References
- 1. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor alkylating agents: in vitro cross-resistance and collateral sensitivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ir.lanternpharma.com [ir.lanternpharma.com]
- 7. The acylfulvene alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: LP-184 Versus Gemcitabine in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of two anti-cancer agents: LP-184, a novel acylfulvene derivative, and gemcitabine, a long-standing standard-of-care nucleoside analog. This analysis is based on publicly available preclinical data and aims to objectively present their performance, supported by experimental evidence.
Executive Summary
LP-184, a next-generation DNA damaging agent, has demonstrated significant tumor growth inhibition and, in some cases, complete tumor regression in various preclinical cancer models, including those resistant to standard-of-care therapies. In a direct comparison within a pancreatic cancer patient-derived xenograft (PDX) model, LP-184 exhibited superior efficacy over gemcitabine. While gemcitabine remains a cornerstone of treatment for several cancers, its in vivo efficacy can be modest and is often hampered by resistance mechanisms. This guide delves into the comparative in vivo data, mechanisms of action, and experimental protocols for both agents.
Comparative In Vivo Efficacy
A pivotal preclinical study directly compared the in vivo efficacy of LP-184 and gemcitabine in a pancreatic ductal adenocarcinoma (PDAC) patient-derived xenograft model. The results, summarized in the table below, highlight a significant difference in anti-tumor activity.
| Parameter | LP-184 | Gemcitabine |
| Cancer Model | Pancreatic Cancer Patient-Derived Xenograft (PDX) | Pancreatic Cancer Patient-Derived Xenograft (PDX) |
| Dosage | 3 mg/kg, once weekly, intraperitoneal | 50 mg/kg (maximum tolerated dose), once weekly, intraperitoneal |
| Treatment Duration | 3 weeks | 3 weeks |
| Outcome | Superior tumor growth inhibition | Modest tumor growth inhibition |
| Data from Astsaturov et al., 2023.[1][2] |
In other preclinical studies, LP-184 has shown remarkable efficacy in various cancer types:
-
Pancreatic Cancer: In in-vivo mouse models, LP-184 led to over 90% tumor shrinkage over eight weeks. In some cases, complete tumor regression was observed.[3][4][5] Comparatively, the tumors in untreated control mice grew more than eleven-fold in the same period.[4][5]
-
Glioblastoma (GBM): Intravenous administration of LP-184 in mice with orthotopic GBM xenografts resulted in durable tumor regression and a significant extension of survival.[6]
-
Triple-Negative Breast Cancer (TNBC): LP-184 demonstrated complete and lasting tumor regression in 10 patient-derived xenograft models of TNBC, including those resistant to PARP inhibitors.
Gemcitabine's in vivo efficacy, particularly in pancreatic cancer, has been shown to be limited, often with only a modest impact on tumor growth and survival in preclinical models.[7] Studies have indicated a discrepancy between its cytotoxic effects in vitro and its performance in vivo, which may be attributed to the complex tumor microenvironment.[7]
Mechanism of Action
The distinct mechanisms of action of LP-184 and gemcitabine underpin their differing efficacy profiles.
LP-184: A prodrug, LP-184 is activated by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in tumor cells.[8] The activated form of LP-184 is a potent alkylating agent that creates interstrand crosslinks in DNA, leading to double-strand breaks.[9] This damage is particularly effective in cancer cells with deficiencies in DNA damage repair (DDR) pathways.
Gemcitabine: As a nucleoside analog, gemcitabine is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA, leading to chain termination and cell death. Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis.
Signaling Pathway Diagrams
Caption: LP-184 Mechanism of Action.
Caption: Gemcitabine Mechanism of Action.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for xenograft studies involving LP-184 and gemcitabine.
Pancreatic Cancer Patient-Derived Xenograft (PDX) Model: LP-184 vs. Gemcitabine
-
Animal Model: Female CB17 severe combined immunodeficient (SCID) mice, 4-6 weeks old.
-
Tumor Implantation: Subcutaneous implantation of human pancreatic ductal adenocarcinoma tissue. Tumors are allowed to grow to a volume of approximately 200 mm³.
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Regimen:
-
Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored. The primary endpoint is typically tumor growth inhibition.
Caption: In Vivo Xenograft Experimental Workflow.
Conclusion
The available preclinical data strongly suggests that LP-184 holds significant promise as a potent anti-cancer agent with superior in vivo efficacy compared to gemcitabine in at least one head-to-head pancreatic cancer model. Its unique mechanism of action, which leverages the overexpression of PTGR1 in tumor cells and exploits deficiencies in DNA damage repair pathways, provides a clear rationale for its enhanced and targeted anti-tumor activity. While gemcitabine remains a valuable therapeutic option, the development of novel agents like LP-184 offers the potential for more effective treatments, particularly for patient populations with specific biomarker profiles. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lantern Pharma Announces Significant Positive Preclinical Data in Pancreatic Cancer With Drug Candidate LP-184 [prnewswire.com]
- 4. onclive.com [onclive.com]
- 5. Preclinical Data on New Pancreatic Cancer Drug Shines with over 90% Efficacy - BioSpace [biospace.com]
- 6. Conditional Dependency of LP-184 on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. targetedonc.com [targetedonc.com]
- 9. aacrjournals.org [aacrjournals.org]
LP-184 in Pancreatic Cancer: A Comparative Analysis of Monotherapy and Combination Therapy
For Immediate Release
Palo Alto, CA – December 7, 2025 – Lantern Pharma's novel small molecule, LP-184, is demonstrating significant potential in preclinical models of pancreatic cancer, a malignancy with notoriously poor outcomes. This guide provides a comprehensive comparison of LP-184 as a monotherapy versus its use in combination with other anti-cancer agents, supported by the latest experimental data. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative efficacy, experimental methodologies, and underlying molecular pathways of this promising therapeutic.
LP-184 is a next-generation acylfulvene analog that acts as a prodrug. Its therapeutic activity is contingent on its conversion to a potent DNA alkylating agent by the enzyme Prostaglandin Reductase 1 (PTGR1).[1][2] Elevated expression of PTGR1 in tumor cells, coupled with deficiencies in DNA Damage Repair (DDR) pathways, creates a synthetically lethal environment, making cancer cells highly susceptible to LP-184-induced cell death while sparing normal tissues.[1][3] Approximately 25% of pancreatic cancers exhibit both high PTGR1 expression and mutations in DDR genes, making them prime candidates for LP-184 therapy.[2]
Quantitative Efficacy: Monotherapy vs. Combination Therapy
Preclinical studies have consistently highlighted the potent anti-tumor activity of LP-184 as a single agent in pancreatic cancer models with specific genetic backgrounds. Furthermore, early data suggests that its efficacy can be significantly enhanced when used in combination with other therapies.
In Vivo Efficacy of LP-184 Monotherapy
In patient-derived xenograft (PDX) models of pancreatic cancer harboring mutations in DDR genes, LP-184 monotherapy has demonstrated remarkable tumor growth inhibition (TGI).
| Pancreatic Cancer PDX Model | Key Genetic Mutation | Treatment | Tumor Growth Inhibition (TGI) | Key Findings |
| CTG-1522 | ATR (frameshift) | LP-184 (two cycles) | 140% | Superior efficacy compared to gemcitabine (80% TGI) in a FOLFIRINOX non-responder model.[1] |
| CTG-1643 | BRCA1 (frameshift) | LP-184 (single agent) | 112% | Complete and durable tumor regression was observed.[1] |
In Vitro Synergy of LP-184 Combination Therapy
In vitro studies utilizing pancreatic cancer cell lines have revealed synergistic effects when LP-184 is combined with agents that also interfere with DNA repair or are standard-of-care chemotherapeutics. The Bliss synergy score is used to quantify the degree of interaction between two drugs, where a score greater than 10 indicates synergy.
| Pancreatic Cancer Cell Line | Key Genetic Mutation(s) | Combination | Bliss Synergy Score |
| Capan-1 | BRCA2 (loss) | LP-184 + Gemcitabine | 12.37 |
| Capan-1 | BRCA2 (loss) | LP-184 + Spironolactone (ERCC3 degrader) | 14.08 |
| Hs766t | ATR (mutant) | LP-184 + Spironolactone | 16.47 |
| Panc03.27 | - | LP-184 + Spironolactone | 15.52 |
In Vivo Efficacy of LP-184 Combination Therapy
Building on the in vitro synergy, combination therapy has also shown promise in animal models.
| Pancreatic Cancer Xenograft Model | Combination Therapy | Dosing Regimen | Key Findings |
| Panc03.27 | LP-184 + Radiation Therapy (RT) | 3 mg/kg LP-184 (i.p., once weekly for 3 weeks) + 4 Gy RT (once weekly for 3 weeks) | Tumors in the combination therapy group were significantly smaller than those receiving either LP-184 or RT alone.[1] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented above.
In Vivo Patient-Derived Xenograft (PDX) Studies
-
Animal Models: Immunocompromised mice (e.g., C.B-17.ICRscid) were used for tumor engraftment.
-
Tumor Implantation: Human pancreatic cancer cell lines (e.g., Capan-1, Panc03.27) or patient-derived tumor fragments were subcutaneously implanted.[4]
-
Treatment Administration: Once tumors reached a specified volume (e.g., ~250 mm³), mice were randomized into treatment and control groups. LP-184 was administered via intraperitoneal (i.p.) or intravenous (i.v.) injections at specified doses and schedules (e.g., 3 mg/kg once weekly).[1][4] Gemcitabine was used as a comparator drug.
-
Efficacy Evaluation: Tumor volumes were measured regularly to determine tumor growth inhibition. Body weight and general health of the mice were monitored to assess toxicity.[1]
In Vitro Cell Viability and Synergy Assays
-
Cell Lines: A panel of human pancreatic cancer cell lines with varying genetic backgrounds (e.g., Capan-1, Hs766t, Panc03.27) were cultured under standard conditions.[4]
-
Drug Treatment: Cells were treated with a range of concentrations of LP-184, both as a single agent and in combination with other drugs like gemcitabine or spironolactone.
-
Viability Assessment: Cell viability was measured using standard assays such as the MTT or CellTiter-Glo assay, which quantify metabolic activity as an indicator of live cells.
-
Synergy Calculation: The Bliss independence model was used to calculate synergy scores from the dose-response data of the drug combinations. A score greater than 10 is indicative of a synergistic interaction.[5]
Signaling Pathways and Mechanism of Action
The efficacy of LP-184, both as a monotherapy and in combination, is rooted in its unique mechanism of action and the concept of synthetic lethality.
LP-184 Activation and DNA Damage
Caption: LP-184 is converted by PTGR1 into a highly reactive metabolite that damages DNA.
Synthetic Lethality in DDR-Deficient Tumors
LP-184's preferential killing of cancer cells is achieved through synthetic lethality. In healthy cells, the DNA damage caused by LP-184 can be repaired by robust DDR pathways like Homologous Recombination (HR) and Nucleotide Excision Repair (NER). However, in cancer cells with mutations in these pathways (e.g., BRCA1/2, ATR), the damage is irreparable, leading to cell death.
Caption: LP-184 induces cell death in DDR-deficient cancer cells while normal cells survive.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of LP-184 follows a structured workflow from in vitro characterization to in vivo efficacy testing.
Caption: A streamlined workflow for evaluating LP-184's efficacy in pancreatic cancer.
Future Directions
The compelling preclinical data for LP-184 has paved the way for its clinical development. A first-in-human, Phase 1a clinical trial is underway to evaluate the safety and tolerability of LP-184 in patients with advanced solid tumors, including pancreatic cancer.[6] Future trials are anticipated to explore LP-184 in biomarker-selected patient populations, both as a monotherapy and in combination with other agents, such as PARP inhibitors. The development of a diagnostic assay for PTGR1 expression will be crucial for patient selection in these upcoming studies.[3] The combination of LP-184 with radiation therapy also represents a promising avenue, as radiation has been shown to upregulate PTGR1 expression, potentially sensitizing tumors to the drug.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lantern Pharma to Present Positive Preclinical Data on the Efficacy of LP-184 for Pancreatic Cancer at the AACR Special Conference for Pancreatic Cancer [businesswire.com]
- 3. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 4. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From cell lines to cancer patients: personalized drug synergy prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
A Comparative Analysis of Response Durability: LP-184 Versus PARP Inhibitors
In the landscape of precision oncology, the durability of a therapeutic response is a critical measure of efficacy. This guide provides a comparative assessment of the investigational agent LP-184 against established Poly (ADP-ribose) polymerase (PARP) inhibitors, with a focus on the durability of clinical benefit. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these agents.
Introduction to LP-184
LP-184 is a next-generation acylfulvene prodrug, a class of DNA alkylating agents. Its mechanism is designed to be synthetically lethal in tumors with specific DNA damage repair (DDR) deficiencies. A key feature of LP-184 is its activation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in various solid tumors. This targeted activation is intended to enhance its therapeutic index by concentrating its cytotoxic effects within cancer cells while sparing normal tissues.[1][2][3][4][5] Preclinical data have demonstrated LP-184's potent and durable anti-tumor activity in models of triple-negative breast cancer (TNBC), including those resistant to PARP inhibitors.[1][3]
Mechanism of Action: A Tale of Two DNA Repair Pathways
LP-184 and PARP inhibitors both exploit vulnerabilities in the DNA damage response of cancer cells, but they do so through distinct mechanisms.
LP-184: As an alkylating agent, LP-184's active metabolite directly damages DNA by forming adducts. This damage, if unrepaired, can lead to double-strand breaks. In tumors with deficiencies in DDR pathways, such as those with mutations in BRCA1/2 or other homologous recombination (HR) genes, these breaks cannot be efficiently repaired, leading to cell death.[2][3][5]
PARP Inhibitors (Olaparib, Niraparib, Talazoparib): These agents block the function of PARP enzymes, which are crucial for the repair of single-strand DNA breaks. When PARP is inhibited, these single-strand breaks accumulate and, during DNA replication, are converted into more lethal double-strand breaks. In cancer cells with pre-existing defects in the HR pathway for repairing double-strand breaks (e.g., due to BRCA1/2 mutations), this accumulation of damage is catastrophic and leads to apoptosis.
Comparative Durability of Response: Clinical and Preclinical Data
The durability of response is a key indicator of a drug's long-term efficacy. The following table summarizes available data for LP-184 and selected PARP inhibitors. It is important to note that the data for LP-184 is from an early-phase trial in a heavily pre-treated, diverse patient population, which can differ significantly from the patient populations in the pivotal trials for the approved PARP inhibitors.
| Agent | Trial (Population) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Overall Survival (OS) |
| LP-184 | Phase 1a (Advanced Solid Tumors) | Data not yet mature; individual patients have shown durable benefit for 12+ to 23+ months.[6][7] | Not reported | Not reported |
| Olaparib | SOLO1 (Newly Diagnosed Advanced Ovarian Cancer with BRCA mutation) | Not reached (vs. 13.8 months with placebo)[8] | 56.0 months (vs. 13.8 months with placebo)[8] | Not reached (vs. 75.2 months with placebo) at 7-year follow-up[8][9] |
| SOLO2 (Relapsed Ovarian Cancer with BRCA mutation) | 7.9 months | 19.1 months (vs. 5.5 months with placebo) | 51.7 months (vs. 38.8 months with placebo)[10] | |
| Niraparib | PRIMA (Newly Diagnosed Advanced Ovarian Cancer) | Not reached in HRd population | 24.5 months (HRd population) vs. 11.2 months with placebo[11] | Data immature |
| NOVA (Recurrent Ovarian Cancer) | 9.3 months (non-gBRCAmut) / 21.0 months (gBRCAmut) | 9.3 months (non-gBRCAmut) / 21.0 months (gBRCAmut) vs. 3.9/5.5 months with placebo[12] | Not reported | |
| Talazoparib | EMBRACA (Metastatic Breast Cancer with gBRCA mutation) | 5.4 months | 8.6 months (vs. 5.6 months with chemotherapy)[13] | 22.3 months (vs. 19.5 months with chemotherapy)[13] |
| TAPUR (Advanced Solid Tumors with BRCA1/2 mutation) | 20 weeks (partial response) / 93 weeks (complete response)[14] | 24 weeks[14] | 71 weeks[14] |
Note: Direct comparison between these agents is challenging due to differences in trial design, patient populations (including prior treatments and tumor types), and endpoints. The data for LP-184 is preliminary.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biology and experimental approaches, the following diagrams have been generated.
Caption: LP-184 Mechanism of Action.
Caption: Workflow for Durability Assessment.
Experimental Protocols
Objective: To assess the durability of response to an anti-cancer agent in a clinical setting.
Methodology:
-
Patient Cohort Selection: Enroll patients with a confirmed diagnosis of the target solid tumor and, if applicable, a specific biomarker profile (e.g., DDR deficiency, high PTGR1 expression). Patients should have a documented history of prior treatments.
-
Treatment Administration: Administer the investigational agent (e.g., LP-184) or comparator drug according to the established dosing schedule and route of administration as determined in Phase 1 studies.
-
Tumor Response Assessment:
-
Perform baseline tumor imaging (e.g., CT, MRI) prior to treatment initiation.
-
Repeat tumor imaging at regular intervals (e.g., every 6-8 weeks) to assess changes in tumor size.
-
Evaluate tumor response based on standardized criteria, such as Response Evaluation Criteria in Solid Tumors (RECIST 1.1). Responses are categorized as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).
-
-
Defining and Measuring Durability of Response (DoR):
-
For patients who achieve a CR or PR: DoR is measured from the time of the first documented response until the first documented evidence of disease progression or death from any cause.
-
Continue to monitor responding patients with regular tumor assessments until disease progression.
-
-
Progression-Free Survival (PFS) and Overall Survival (OS) Analysis:
-
PFS: Measured from the date of treatment initiation to the date of first documented disease progression or death from any cause.
-
OS: Measured from the date of treatment initiation to the date of death from any cause.
-
-
Data Collection and Statistical Analysis:
-
Collect and record all response and survival data.
-
Use Kaplan-Meier methodology to estimate the median DoR, PFS, and OS.
-
Calculate hazard ratios to compare the outcomes between treatment arms, if applicable.
-
Conclusion
References
- 1. Lantern Pharma's LP-184 Gets Second FDA Fast Track for TNBC Treatment [synapse.patsnap.com]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The acylfulvene alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. investing.com [investing.com]
- 7. Lantern Pharma Reports Additional Positive LP-184 Phase 1a Results Showing Durable Disease Control in Heavily Pre-Treated Advanced Cancer Patients as Company Advances Precision Oncology Program into Multiple Biomarker-Guided Phase 1b/2 Trials - BioSpace [biospace.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Olaparib Extends Survival by >1 Year in Patients with Ovarian Cancer and BRCA Mutation, Ushering in Personalized Medicine in This Malignancy [ahdbonline.com]
- 11. onclive.com [onclive.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. PARP inhibitor improves progression-free survival in patients with advanced breast cancers and BRCA mutations | MD Anderson Cancer Center [mdanderson.org]
- 14. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 15. proactiveinvestors.com [proactiveinvestors.com]
- 16. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
- 17. Lantern Pharma Reports Positive Phase 1a Data For LP-184 In Advanced Solid Tumors | Nasdaq [nasdaq.com]
Safety Operating Guide
Essential Safety and Disposal Protocols for Handling Antitumor Agent-184
For Immediate Implementation by Laboratory Personnel
The following guidelines provide essential, step-by-step safety and logistical information for the handling and disposal of Antitumor agent-184, a potent cytotoxic compound. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment for all researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
The primary line of defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[1] All personnel must be trained in the proper selection and use of PPE for handling cytotoxic drugs.[2]
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested, powder-free nitrile gloves. Double-gloving is mandatory.[3][4] | Provides a robust barrier against chemical permeation. The outer glove can be removed immediately if contaminated, protecting the inner glove and skin.[4] Nitrile is preferred over latex, and vinyl gloves should not be used.[2] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and knit cuffs.[4][5] | Protects clothing and skin from contamination. The back-closing design minimizes the risk of frontal splashes.[4] |
| Eye Protection | Safety glasses with side shields or tight-fitting goggles.[4] | Protects the eyes from splashes and aerosols. |
| Face Protection | A full-face shield should be worn over safety glasses or goggles, especially when there is a significant risk of splashing.[2][4][5] | Offers a broader area of protection for the face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the agent or when there is a risk of aerosolization.[1][5] | Prevents the inhalation of hazardous particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers.[2][4] | Prevents the tracking of contaminants out of the designated work area.[4] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial to minimize the risk of exposure during the handling of this compound.
1. Preparation and Unpacking:
-
Designate a specific, well-ventilated unpacking area, separate from eating areas.[2]
-
Wear a protective gown and two pairs of gloves when unpacking the agent.[2]
-
Inspect the packaging for any signs of damage or leakage. If compromised, treat it as a spill.[2]
-
Before storage, clean the exterior of the primary container to remove any external contamination.[2]
2. Reconstitution and Dilution:
-
All manipulations of this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a glove box to contain any aerosols or particles.[4]
-
Wear all required PPE as specified in Table 1.
-
Use Luer-Lok syringes and needless administration systems to prevent accidental disconnection and leakage.[2][6]
-
Place an absorbent, plastic-backed pad on the work surface within the BSC to contain any minor spills.
3. Administration and In-Vitro/In-Vivo Studies:
-
When administering the agent, wear double chemotherapy gloves, a solid-front barrier gown, and safety goggles or a face shield.[6]
-
Change gloves immediately if they become torn, punctured, or visibly contaminated.[2] Gloves should be changed every 30-60 minutes depending on the specific task and exposure level.[7]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
III. Disposal Plan: Managing Contaminated Waste
Proper disposal of all materials contaminated with this compound is mandatory to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable items that have come into contact with this compound, including gloves, gowns, absorbent pads, and empty vials, are considered cytotoxic waste.[6][7]
-
This waste must be segregated from regular laboratory trash.[6]
2. Waste Containers:
-
Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[6] These are often color-coded (e.g., yellow or black).[6]
-
Sharps, such as needles and syringes, must be disposed of in a designated chemotherapy sharps container.[7] Do not recap needles.[6]
-
If a syringe contains any residual volume of the drug, it must be disposed of as hazardous chemical waste in a specific bulk waste container, not in a sharps container.[6]
3. Handling of Contaminated Laundry:
-
Any reusable lab coats or other clothing that becomes contaminated should be handled with gloves and placed in a specially marked, impervious laundry bag.
4. Spill Management:
-
In the event of a spill, immediately secure the area to prevent others from entering.
-
Personnel cleaning the spill must wear appropriate PPE, including a gown, two pairs of gloves, eye protection, and a respirator for larger spills.[7]
-
Use a designated chemotherapy spill kit to absorb and contain the spill.[1]
-
Clean the area thoroughly with a detergent solution, followed by clean water.[7]
-
All materials used for cleanup must be disposed of as cytotoxic waste.[1]
Logical Flow of Disposal Procedures
Caption: Decision tree for the proper disposal of this compound waste.
References
- 1. ipservices.care [ipservices.care]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. web.uri.edu [web.uri.edu]
- 7. uwyo.edu [uwyo.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
